molecular formula C8H7F3N2O3 B593865 N-Methyl-2-nitro-4-(trifluoromethoxy)aniline CAS No. 1215206-37-3

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B593865
CAS No.: 1215206-37-3
M. Wt: 236.15
InChI Key: OEMXVJJCFPOMMU-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a specialized chemical intermediate designed for advanced research and development applications, particularly in medicinal and agrochemical chemistry. Its structure incorporates both nitro and trifluoromethoxy substituents, which are known to significantly influence the biological activity and physicochemical properties of target molecules . The trifluoromethoxy group is a privileged pharmacophore in modern drug discovery due to its high electronegativity, lipophilicity, and metabolic stability, features that can enhance a compound's ability to cross cell membranes and interact with biological targets . This reagent serves as a versatile building block for the synthesis of novel compounds. Its potential research applications include serving as a precursor in the development of active pharmaceutical ingredients (APIs) and as a core structure for creating new agrochemical agents . The presence of the nitro group offers a reactive handle for further chemical transformations, such as reduction to an aniline, which can then be used to form secondary pharmacophores like sulfonamides or imines (Schiff bases), compounds known for their diverse biological activities . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

N-methyl-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O3/c1-12-6-3-2-5(16-8(9,10)11)4-7(6)13(14)15/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXVJJCFPOMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682004
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-37-3
Record name N-Methyl-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a specialized aromatic amine of significant interest in contemporary chemical research, particularly within the pharmaceutical and agrochemical sectors. The unique electronic properties conferred by the trifluoromethoxy group, in conjunction with the reactivity of the nitro and N-methylamino functionalities, position this molecule as a versatile building block for the synthesis of complex, biologically active compounds. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic pathway based on established organic chemistry principles, its anticipated reactivity and potential applications, and essential safety and handling protocols. The content herein is curated to provide researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating its effective utilization in research and development endeavors.

Introduction: The Strategic Importance of Fluorinated Anilines

The incorporation of fluorine-containing functional groups into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF3) group, in particular, is highly valued for its ability to enhance metabolic stability, increase lipophilicity, and alter the acidity of nearby protons, all of which can lead to improved drug efficacy and bioavailability.[1][2] Aniline derivatives, serving as foundational scaffolds for a vast array of pharmaceuticals and agrochemicals, become particularly valuable when functionalized with such groups.[3] this compound represents a convergence of these key structural motifs, offering a unique platform for the synthesis of novel chemical entities.[4]

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its chemical structure and data from closely related compounds, a number of key properties can be predicted.

PropertyPredicted Value/InformationSource
CAS Number 116548-99-7Inferred from supplier data
Molecular Formula C8H7F3N2O3[4]
Molecular Weight 236.15 g/mol [4]
Appearance Likely a yellow to orange crystalline solidInferred from related nitroanilines[3][5]
Boiling Point 286.9 ± 40.0 °C[4]
Density 1.465 ± 0.06 g/cm³[4]
pKa -2.31 ± 0.25[4]
Storage Sealed in a dry environment at 2-8°C[4]

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

Synthesis_Pathway start 4-(Trifluoromethoxy)aniline step1_reagents HNO₃, H₂SO₄ start->step1_reagents intermediate 2-Nitro-4-(trifluoromethoxy)aniline step1_reagents->intermediate Nitration step2_reagents Formaldehyde, H₂SO₄ intermediate->step2_reagents product This compound step2_reagents->product N-Monomethylation

Caption: Proposed two-step synthesis of this compound.

Step 1: Electrophilic Nitration of 4-(Trifluoromethoxy)aniline

The initial step involves the nitration of the aromatic ring. The amino group is a strong activating group and an ortho-, para-director. However, under the strongly acidic conditions of nitration (typically a mixture of nitric acid and sulfuric acid), the amino group is protonated to form an anilinium ion. This protonated form is a meta-directing and deactivating group. The trifluoromethoxy group is also deactivating due to its inductive effect but is considered ortho-, para-directing. The interplay of these directing effects will influence the regioselectivity of the nitration. Given that the position ortho to the amino group and meta to the trifluoromethoxy group is sterically accessible, the formation of 2-Nitro-4-(trifluoromethoxy)aniline is a highly probable outcome.

Experimental Protocol (Hypothetical):

  • In a flask equipped with a stirrer and a dropping funnel, cool a solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the crude 2-Nitro-4-(trifluoromethoxy)aniline by filtration, wash with water, and dry.

  • Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Monomethylation of 2-Nitro-4-(trifluoromethoxy)aniline

The selective introduction of a single methyl group onto the primary amine can be challenging, as over-methylation to the tertiary amine is a common side reaction. A well-documented method for the N-monomethylation of nitroanilines utilizes a mixture of formaldehyde and sulfuric acid. This method is advantageous as it tends to favor the formation of the monomethylated product in good yield.

Experimental Protocol (Hypothetical):

  • Dissolve the synthesized 2-Nitro-4-(trifluoromethoxy)aniline in concentrated sulfuric acid.

  • Add formaldehyde (or paraformaldehyde) to the solution and stir.

  • Heat the reaction mixture to a moderate temperature and monitor for the consumption of the starting material.

  • Cool the reaction mixture and carefully dilute with water.

  • Neutralize the solution to precipitate the this compound.

  • Collect the product by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved through column chromatography or recrystallization.

Reactivity and Potential Applications

The trifluoromethoxy group significantly influences the electron density of the aromatic ring, affecting its reactivity in subsequent chemical transformations.[2] The presence of the nitro group opens up possibilities for reduction to an amino group, which can then be further functionalized. The N-methylamino group can also participate in various coupling reactions.

Key Reactive Sites and Transformations

Reactivity_Diagram cluster_0 This compound cluster_1 Potential Reactions compound [Structure of this compound] reduction Reduction of Nitro Group compound->reduction e.g., H₂, Pd/C coupling Coupling Reactions at N-Methylamino Group compound->coupling e.g., Buchwald-Hartwig aromatic_substitution Further Aromatic Substitution compound->aromatic_substitution Electrophilic or Nucleophilic

Caption: Key reactive sites and potential transformations of this compound.

Applications in Drug Discovery and Agrochemicals

While specific applications for this compound are not widely documented, its structural motifs suggest its utility as a key intermediate in the synthesis of:

  • Pharmaceuticals: The trifluoromethoxy group is present in a number of approved drugs, and its incorporation can enhance metabolic stability and cell permeability. This aniline derivative could serve as a precursor for the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.[1]

  • Agrochemicals: Fluorinated compounds are prevalent in modern herbicides, insecticides, and fungicides. The unique substitution pattern of this molecule could be exploited to develop new crop protection agents with improved efficacy and environmental profiles.[6]

  • Dyes and Pigments: Nitroaniline derivatives are chromophoric and are often used in the synthesis of dyes.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8]

  • Handling: Avoid creating dust. In case of spills, clean up promptly using appropriate procedures to prevent dispersal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the N-methyl protons, and the amine proton.

    • ¹³C NMR would provide information on the carbon skeleton.

    • ¹⁹F NMR would show a characteristic signal for the trifluoromethoxy group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (N-H, C-H, NO₂, C-O, C-F).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Conclusion

This compound is a chemical entity with considerable potential as a building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries. While detailed experimental data for this specific molecule is sparse, this guide provides a robust framework for its synthesis, handling, and potential applications based on established chemical principles and data from analogous structures. As research in the field of fluorinated organic compounds continues to expand, the importance of versatile intermediates such as this is likely to grow.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • Halasz, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S.
  • Siele, H., & Ritter, H. (2001). Preparation of trifluoromethylanilines. U.S.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

Navigating the Synthesis and Application of N-Methyl-2-nitro-4-(trifluoromethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

An initial investigation into "N-Methyl-2-nitro-4-(trifluoromethoxy)aniline" reveals a common point of ambiguity with a closely related and more extensively documented compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline . While the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups are both valuable in medicinal chemistry for their ability to enhance properties like metabolic stability and bioavailability, they are distinct functional groups. This guide will focus primarily on the well-characterized N-Methyl-2-nitro-4-(trifluoromethyl)aniline (CAS No. 20200-22-0) , as it is the likely subject of interest for researchers in this field. A discussion of the related precursor, 2-Nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4) , will also be included to provide a comprehensive overview.

Part 1: Core Profile of N-Methyl-2-nitro-4-(trifluoromethyl)aniline

This fluorinated aromatic amine is a key building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[1] Its unique substitution pattern offers a versatile scaffold for further chemical modifications.

Chemical Identity and Synonyms
IdentifierValue
CAS Number 20200-22-0[1]
Molecular Formula C₈H₇F₃N₂O₂[1]
Molecular Weight 220.15 g/mol [1]
IUPAC Name N-Methyl-2-nitro-4-(trifluoromethyl)aniline
Common Synonyms Not widely available
Physicochemical Properties
PropertyValueSource
Purity Typically ≥98%[1]
Melting Point 99-101 °C (crude), 111-112 °C (recrystallized from ethanol)ChemicalBook

Part 2: Synthesis and Mechanistic Insights

The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline typically involves the methylation of the corresponding aniline precursor. A representative synthetic protocol is outlined below.

Diagram of a Potential Synthetic Pathway

Synthesis_of_N_Methyl_2_nitro_4_trifluoromethyl_aniline start 2-Nitro-4-(trifluoromethyl)aniline product N-Methyl-2-nitro-4-(trifluoromethyl)aniline start->product Methylation reagent Methylating Agent (e.g., Dimethyl sulfate, Methyl iodide) reagent->product base Base (e.g., K₂CO₃, NaH) base->product caption Conceptual synthetic workflow for N-methylation.

Caption: Conceptual synthetic workflow for N-methylation.

Experimental Protocol: N-Methylation of 2-Nitro-4-(trifluoromethyl)aniline (Illustrative)

This is a generalized protocol and may require optimization based on specific laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Nitro-4-(trifluoromethyl)aniline (1 equivalent) in a suitable aprotic solvent (e.g., acetone, acetonitrile).

  • Addition of Base: Add a mild base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.2 equivalents), to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-Methyl-2-nitro-4-(trifluoromethyl)aniline as a solid.

Part 3: Applications in Drug Discovery and Development

The presence of the trifluoromethyl group is a key feature that makes N-Methyl-2-nitro-4-(trifluoromethyl)aniline an attractive building block in medicinal chemistry. The -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Role as a Pharmaceutical Intermediate

Nitroaromatic compounds are versatile intermediates in the synthesis of various pharmaceuticals. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a wide range of pharmacophores. This makes N-Methyl-2-nitro-4-(trifluoromethyl)aniline a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

Part 4: The Related Precursor: 2-Nitro-4-(trifluoromethoxy)aniline

To address the initial query, this section provides details on the related compound, 2-Nitro-4-(trifluoromethoxy)aniline.

Chemical Identity and Synonyms
IdentifierValue
CAS Number 2267-23-4[2]
Molecular Formula C₇H₅F₃N₂O₃[2]
Molecular Weight 222.12 g/mol [2]
IUPAC Name 2-nitro-4-(trifluoromethoxy)aniline[2]
Common Synonyms 1-Amino-2-nitro-4-(trifluoromethoxy)benzene, 2-nitro-4-trifluoromethoxyaniline, Benzenamine, 2-nitro-4-(trifluoromethoxy)-[2]
Diagram of the Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline

Synthesis_of_2_Nitro_4_trifluoromethoxy_aniline start 4-(Trifluoromethoxy)aniline product 2-Nitro-4-(trifluoromethoxy)aniline start->product Nitration reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) reagent->product caption General synthetic route for nitration.

Caption: General synthetic route for nitration.

Applications and Significance

2-Nitro-4-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[3] The trifluoromethoxy group is known to improve the lipophilicity and metabolic stability of molecules, making it a desirable feature in drug design.[3]

Part 5: Safety and Handling

As with all nitroaromatic compounds, appropriate safety precautions must be taken when handling N-Methyl-2-nitro-4-(trifluoromethyl)aniline and its analogues.

General Safety Recommendations
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[4][5][6]

  • Handling: Avoid contact with skin, eyes, and clothing.[4][5][6][7] Avoid inhalation of dust or vapors.[4][5][6][7]

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5][6][7]

Conclusion

N-Methyl-2-nitro-4-(trifluoromethyl)aniline is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis is achievable through standard organic chemistry methodologies, and its unique structural features, particularly the trifluoromethyl group, make it a valuable building block for the development of novel bioactive molecules. While the initially queried "this compound" is not readily found in the chemical literature, the closely related precursor, 2-Nitro-4-(trifluoromethoxy)aniline, also presents important opportunities for synthetic exploration. Researchers working with these compounds should adhere to strict safety protocols due to the potential hazards associated with nitroaromatic compounds.

References

  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

  • East Harbour Group. MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. [https://www.easth Harbourchem.com/wp-content/uploads/2022/02/100-15-2.pdf]([Link] Harbourchem.com/wp-content/uploads/2022/02/100-15-2.pdf)

  • Google Patents. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine.
  • Angene Chemical. Safety Data Sheet. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Google Patents.
  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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N-Methyl-2-nitro-4-(trifluoromethoxy)aniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethoxy group (-OCF3) can enhance a molecule's lipophilicity and metabolic stability, properties that are highly desirable in drug design.[1] The nitro group and the N-methylated amine are reactive handles that allow for a variety of chemical transformations, making this compound a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular properties, synthesis, and potential applications of this compound.

Molecular Properties

The key to understanding the utility of this compound lies in its molecular structure and the interplay of its functional groups. The trifluoromethoxy group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the amine.

Core Molecular Data
PropertyValueSource
Molecular Formula C8H7F3N2O3Deduced
Molecular Weight 252.15 g/mol Deduced
CAS Number Not availableN/A

Note: The molecular formula and weight are deduced from the chemical name, as no direct experimental data is available in the searched literature for this specific compound.

A related compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, has a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol .[2][3] Another similar molecule, 2-Nitro-4-(trifluoromethoxy)aniline, has a molecular formula of C7H5F3N2O3 and a molecular weight of 222.12 g/mol .[4]

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While a specific, documented synthesis for this compound was not found, a plausible synthetic route can be proposed based on standard organic chemistry reactions. A common approach would involve the nitration of a suitable precursor followed by N-methylation.

Proposed Synthetic Pathway

Synthesis_Pathway A 4-(Trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide A->B Ac2O C N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide B->C HNO3, H2SO4 D 2-Nitro-4-(trifluoromethoxy)aniline C->D H3O+ E This compound D->E CH3I, K2CO3

Caption: Proposed synthesis of this compound.

Reactivity Insights

The chemical behavior of this compound is dictated by its functional groups:

  • Nitro Group: The nitro group can be reduced to an amine, providing a route to diamino-substituted benzene derivatives. These are valuable precursors for heterocycle synthesis.

  • N-Methylaniline Moiety: The amine is a nucleophile and can undergo further alkylation or acylation. The methyl group provides steric hindrance that can influence the regioselectivity of reactions on the aromatic ring.

  • Aromatic Ring: The aromatic ring is activated by the N-methylamino group and deactivated by the nitro and trifluoromethoxy groups. Electrophilic aromatic substitution reactions will be directed by the interplay of these activating and deactivating effects.

Potential Applications in Drug Development

The incorporation of fluorine-containing functional groups is a common strategy in modern drug discovery to improve the pharmacokinetic and pharmacodynamic properties of lead compounds.[5] The trifluoromethoxy group, in particular, can enhance metabolic stability and membrane permeability.[1]

Given its structure, this compound could serve as a key intermediate in the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core.

  • Antiviral and Antimicrobial Agents: The nitroaromatic scaffold is present in several antimicrobial drugs.

  • Central Nervous System (CNS) Active Compounds: The lipophilicity imparted by the trifluoromethoxy group can aid in crossing the blood-brain barrier. For instance, the drug Riluzole, used to treat amyotrophic lateral sclerosis, contains a trifluoromethoxy group to enhance its lipophilicity and metabolic stability.[1]

Experimental Protocols

The following are generalized protocols for reactions that could be performed on this compound.

Reduction of the Nitro Group

This procedure would convert this compound to N1-methyl-4-(trifluoromethoxy)benzene-1,2-diamine.

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of palladium on carbon (10% w/w).

  • Flush the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product.

N-Alkylation of the Amine

This protocol would add a second alkyl group to the nitrogen atom.

  • Dissolve this compound in a polar aprotic solvent such as DMF.

  • Add a base, such as potassium carbonate, to the solution.

  • Add the desired alkyl halide (e.g., ethyl iodide) dropwise.

  • Heat the reaction mixture and monitor for completion by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, which can be purified by column chromatography.

Spectroscopic Characterization

While experimental spectra for this compound are not available, the expected spectroscopic features can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the substituents. A singlet corresponding to the N-methyl protons would also be present.

  • ¹³C NMR: The carbon NMR would display distinct signals for each of the eight carbon atoms in the molecule. The carbon attached to the trifluoromethoxy group would likely appear as a quartet due to coupling with the fluorine atoms.

  • ¹⁹F NMR: A singlet would be expected for the three equivalent fluorine atoms of the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretch (if any secondary amine is present, though this is an N-methylated tertiary aromatic amine), C-H stretches of the aromatic ring and methyl group, and strong absorptions for the symmetric and asymmetric stretches of the nitro group. The C-F and C-O stretches of the trifluoromethoxy group would also be prominent.

Conclusion

This compound is a promising, albeit currently under-characterized, chemical entity. Its combination of a reactive nitro group, a modifiable N-methylamino group, and the pharmaceutically advantageous trifluoromethoxy group makes it a valuable target for synthesis and a potentially useful building block for the development of new therapeutics and functional materials. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential.

References

  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Google Patents. Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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A Senior Application Scientist's Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical examination of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and organic synthesis. We will dissect its structural nomenclature, delineate its physicochemical properties, and propose a robust, multi-step synthetic pathway. Furthermore, this document explores the strategic importance of its constituent functional groups—the N-methyl, nitro, and trifluoromethoxy moieties—in the context of drug design, highlighting their collective influence on metabolic stability, lipophilicity, and target engagement. Detailed protocols for synthesis and analytical characterization are provided to serve as a practical resource for laboratory professionals.

Decoding the IUPAC Nomenclature and Structural Attributes

The systematic IUPAC name, this compound, precisely describes the molecule's architecture. A logical breakdown of the name provides an unambiguous route to its structure. The International Union of Pure and Applied Chemistry (IUPAC) provides recommendations to establish an international standard for naming compounds, ensuring each name corresponds to a unique structure.[1][2]

  • Parent Structure : The name is built upon "aniline," indicating a benzene ring substituted with an amino group (-NH₂).

  • Substituents on the Ring :

    • "2-nitro": A nitro group (-NO₂) is attached to the carbon at position 2 of the benzene ring, relative to the amino group (position 1).

    • "4-(trifluoromethoxy)": A trifluoromethoxy group (-OCF₃) is located at position 4. This group is a key modulator of the molecule's electronic and physical properties.

  • Substituent on the Nitrogen :

    • "N-Methyl": A methyl group (-CH₃) is bonded directly to the nitrogen atom of the amino group, making it a secondary amine.

This systematic naming ensures clarity and reproducibility in scientific communication.[3][4][5]

Key Physicochemical and Structural Data

A summary of the core properties of the related compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, is presented below for reference, as data for the trifluoromethoxy variant is less common in public databases. The principles remain highly analogous.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₈H₇F₃N₂O₃Derived
Molecular Weight 236.15 g/mol Derived
Appearance Expected to be a crystalline solid, likely yellow or orange due to the nitro-aromatic chromophore.Analogy
CAS Number (Analog) 20200-22-0 (N-Methyl-2-nitro-4-(trifluoromethyl)aniline)[6]

Strategic Synthesis Pathway

The synthesis of this compound is a multi-step process requiring careful control of reaction conditions to achieve the desired regiochemistry. The pathway leverages foundational organic reactions, starting from the commercially available 4-(trifluoromethoxy)aniline. The rationale behind this proposed pathway is to manage the directing effects of the substituents to install the nitro and methyl groups in the correct positions.

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation A 4-(trifluoromethoxy)aniline B N-(4-(trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride, Pyridine C N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide B->C HNO₃, H₂SO₄, 0°C D 2-nitro-4-(trifluoromethoxy)aniline C->D Aq. HCl, Reflux E This compound (Target Compound) D->E Dimethyl Sulfate, K₂CO₃, Acetone

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Protection of the Amine (Acetylation)

  • Rationale : The amino group of 4-(trifluoromethoxy)aniline is a strong activating group. Acetylation moderates its activating potential and provides steric bulk, ensuring the subsequent nitration occurs primarily at the ortho position.

  • Procedure :

    • Dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in pyridine at 0°C.

    • Slowly add acetic anhydride (1.1 eq) dropwise while maintaining the temperature.

    • Allow the mixture to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice water to precipitate the product.

    • Filter, wash the solid with cold water, and dry under vacuum to yield N-(4-(trifluoromethoxy)phenyl)acetamide.

Step 2: Regioselective Aromatic Nitration

  • Rationale : The acetamido group is an ortho-, para-directing activator, while the trifluoromethoxy group is a deactivating, meta-directing group. The powerful directing effect of the acetamido group will guide the incoming electrophile (NO₂⁺) to the ortho position.

  • Procedure :

    • Add the acetylated product from Step 1 to concentrated sulfuric acid at 0°C.

    • Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise, keeping the temperature below 5°C.

    • Stir for 2-3 hours at 0-5°C.

    • Carefully pour the mixture onto crushed ice. The nitrated product will precipitate.

    • Filter, wash thoroughly with water until neutral, and dry.

Step 3: Deprotection of the Amine (Hydrolysis)

  • Rationale : The acetyl protecting group must be removed to reveal the free amine, which is necessary for the final methylation step.

  • Procedure :

    • Suspend the nitrated intermediate in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

    • Cool the solution and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain 2-nitro-4-(trifluoromethoxy)aniline.[7]

Step 4: N-Methylation

  • Rationale : The final step introduces the methyl group onto the nitrogen atom. Dimethyl sulfate is a potent methylating agent.

  • Procedure :

    • Dissolve the product from Step 3 in acetone.

    • Add anhydrous potassium carbonate (2.0 eq) followed by dimethyl sulfate (1.2 eq).

    • Reflux the mixture for 12-16 hours.

    • Cool, filter off the inorganic salts, and evaporate the solvent.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final compound, this compound.

Analytical Characterization: A Spectroscopic Profile

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Aromatic protons will appear as distinct multiplets in the ~7.0-8.5 ppm range. The strong electron-withdrawing effects of the -NO₂ and -OCF₃ groups will shift these protons downfield. - A singlet or doublet for the N-H proton (~5-6 ppm, may be broad and exchangeable with D₂O). - A doublet for the N-methyl protons (~2.8-3.0 ppm) due to coupling with the N-H proton.
¹³C NMR - Aromatic carbons will be observed between ~110-150 ppm. - The carbon attached to the -OCF₃ group will show a quartet due to C-F coupling. - The N-methyl carbon will appear upfield (~30-35 ppm).
IR Spectroscopy - A moderate N-H stretching band for the secondary amine around 3350-3450 cm⁻¹.[8] - Asymmetric and symmetric NO₂ stretching bands near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. - Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. - C-N stretching for the aromatic amine around 1250-1350 cm⁻¹.[8]
Mass Spectrometry - The molecular ion peak (M⁺) should be clearly visible in the mass spectrum, corresponding to the calculated molecular weight (236.15). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chromatography - TLC : Used for reaction monitoring. - GC-MS/LC-MS : Essential for assessing purity and confirming molecular weight. These methods are standard for the analysis of aromatic amines.[9][10][11]

Significance in Drug Discovery and Medicinal Chemistry

This compound is not merely a chemical curiosity; it is a strategically designed building block for pharmaceutical development. Each functional group imparts specific properties that medicinal chemists can leverage to optimize drug candidates.[12]

G center_node This compound OCF3 -OCF₃ Group (Trifluoromethoxy) center_node->OCF3 NO2 -NO₂ Group (Nitro) center_node->NO2 NMe -NH(CH₃) Group (N-Methylamino) center_node->NMe prop1 ↑ Lipophilicity ↑ Metabolic Stability ↑ Membrane Permeability Electron Withdrawing OCF3->prop1 prop2 Strong Electron Withdrawer Bioisostere for other groups Precursor to Amine (via reduction) Hydrogen Bond Acceptor NO2->prop2 prop3 Modulates Basicity Fine-tunes Lipophilicity Steric Influence Hydrogen Bond Donor/Acceptor NMe->prop3

Caption: Functional group contributions to molecular properties.

  • The Trifluoromethoxy (-OCF₃) Group : This moiety is highly valued in drug design. Compared to a simple methoxy group (-OCH₃), the -OCF₃ group is significantly more lipophilic and serves as a metabolically stable bioisostere. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence ligand-receptor interactions. This group often enhances membrane permeability, which can improve a drug's ability to cross the blood-brain barrier, and provides metabolic stability by resisting enzymatic degradation.[13][14]

  • The Nitro (-NO₂) Group : While sometimes associated with toxicity, the nitro group is a versatile functional handle. It is a powerful electron-withdrawing group and a hydrogen bond acceptor. Critically, it can be readily and selectively reduced to a primary amine (-NH₂), which can then be used for a wide array of subsequent chemical transformations, such as amide bond formation or sulfonylation, to build more complex molecular scaffolds. This makes the parent molecule a valuable intermediate. Several successful drugs, particularly in the anti-infective space, contain a nitroaromatic scaffold.[15]

  • The N-Methyl Group : The methylation of the aniline nitrogen has subtle but important consequences. It increases lipophilicity compared to the primary amine and lowers the pKa, making it less basic. This can be crucial for reducing off-target effects or improving oral absorption. The methyl group also provides steric bulk that can influence the preferred conformation of the molecule and its binding to a biological target.

Safety and Handling

Based on analogous compounds like 2-nitro-4-(trifluoromethoxy)aniline, this chemical should be handled with appropriate care.[7]

  • GHS Hazard Statements : Likely to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[7] May also cause respiratory irritation or allergic symptoms.[7]

  • Precautions :

    • Use only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Wash hands thoroughly after handling.

Conclusion

This compound is a sophisticated chemical intermediate whose structure is purpose-built for applications in modern drug discovery and fine chemical synthesis. The strategic placement of its N-methyl, nitro, and trifluoromethoxy groups provides a powerful combination of physicochemical properties and synthetic versatility. This guide has provided a comprehensive framework for its synthesis, characterization, and application, offering researchers a solid foundation for leveraging this valuable molecule in their scientific endeavors.

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An In-depth Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic and lipophilic properties.[1][2] It is more lipophilic and a stronger electron-withdrawing group than its methoxy analogue, often leading to enhanced metabolic stability, improved membrane permeability, and modulated bioavailability of parent molecules.[1][2][3] This guide focuses on N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a specialized aniline derivative that, while not extensively documented, represents a valuable scaffold for the synthesis of novel bioactive compounds. Its structure combines the advantageous trifluoromethoxy group with a synthetically versatile nitroaniline core, making it a promising, albeit underexplored, building block in drug discovery and materials science.[4][5]

This document provides a comprehensive overview of the logical synthesis of this compound, starting from its likely precursor. It details the synthetic rationale, experimental protocols, and expected characterization data. Furthermore, it explores the potential applications of this molecule by drawing parallels with structurally related compounds.

Proposed Synthesis Pathway

Part 1: Synthesis of the Precursor: 2-Nitro-4-(trifluoromethoxy)aniline

The synthesis of 2-Nitro-4-(trifluoromethoxy)aniline can be envisioned starting from trifluoromethoxybenzene. The process involves an electrophilic aromatic substitution (nitration) followed by the introduction of the amine functionality, or a nitration of an aniline precursor. A common route involves the nitration of trifluoromethoxybenzene, followed by separation of isomers and subsequent reduction of the nitro group, and then re-introduction of a nitro group at the ortho position. A more direct approach, outlined below, involves the nitration of 4-(trifluoromethoxy)aniline.

Step 1a: Synthesis of 4-(Trifluoromethoxy)nitrobenzene

A plausible route to the precursor begins with the nitration of trifluoromethoxybenzene. This reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[6][7]

  • Reaction: Trifluoromethoxybenzene is treated with a nitrating mixture, such as a combination of concentrated nitric acid and sulfuric acid.

  • Rationale: The trifluoromethoxy group is an ortho, para-director, but due to steric hindrance, the para-substituted product is generally favored. The strong acidic conditions are necessary to generate the nitronium ion (NO2+), the active electrophile in this reaction.

Step 1b: Reduction to 4-(Trifluoromethoxy)aniline

The nitro group of the purified 4-(trifluoromethoxy)nitrobenzene is then reduced to an amine.

  • Reaction: Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H2 gas with a palladium-on-carbon catalyst) or chemical reduction (e.g., using tin or iron in acidic media).

  • Rationale: These are well-established and high-yielding methods for the conversion of aromatic nitro compounds to anilines.

Step 1c: Nitration of 4-(Trifluoromethoxy)aniline

The final step in the precursor synthesis is the selective nitration of 4-(trifluoromethoxy)aniline. To control the position of nitration and prevent unwanted side reactions, the amine group is often first protected as an acetamide.

  • Reaction: 4-(Trifluoromethoxy)aniline is first acetylated with acetic anhydride. The resulting acetanilide is then nitrated. The nitro group is directed to the position ortho to the activating amino group and meta to the deactivating trifluoromethoxy group. Subsequent hydrolysis of the amide yields 2-Nitro-4-(trifluoromethoxy)aniline.

  • Rationale: The acetamido group is less activating than the amino group, which helps to control the nitration reaction and prevent over-nitration. The bulky nature of the acetamido group also favors nitration at the less sterically hindered ortho position.

The overall synthetic workflow for the precursor is depicted below:

Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline A Trifluoromethoxybenzene B 4-(Trifluoromethoxy)nitrobenzene A->B HNO₃, H₂SO₄ C 4-(Trifluoromethoxy)aniline B->C Reduction (e.g., H₂, Pd/C) D 4-Acetamido-1-(trifluoromethoxy)benzene C->D Acetic Anhydride E 2-Nitro-4-(trifluoromethoxy)acetanilide D->E HNO₃, H₂SO₄ F 2-Nitro-4-(trifluoromethoxy)aniline E->F Hydrolysis (H⁺ or OH⁻)

Caption: Synthetic pathway for 2-Nitro-4-(trifluoromethoxy)aniline.

Part 2: Selective N-Methylation

The final step is the mono-N-methylation of 2-Nitro-4-(trifluoromethoxy)aniline to yield the target compound. Achieving selective mono-methylation can be challenging, as over-methylation to the di-methylated product is a common side reaction. Several methods can be employed to favor the desired product.[8][9][10]

  • Method 1: Reductive Amination: A common and effective method involves reacting the aniline with formaldehyde in the presence of a reducing agent.

  • Method 2: Using Methanol as a Methylating Agent: Recent advances have shown that methanol can be used as a methylating agent in the presence of a suitable catalyst.[9][11]

  • Method 3: Classical Methylation with Protecting Groups: This involves protecting one of the N-H protons, followed by methylation and deprotection.

The workflow for the final N-methylation step is shown below:

N-Methylation of 2-Nitro-4-(trifluoromethoxy)aniline start 2-Nitro-4-(trifluoromethoxy)aniline end This compound start->end Selective Mono-N-Methylation m1 Formaldehyde, Reducing Agent (e.g., NaBH₃CN) m2 Methanol, Catalyst (e.g., Ni/ZnAlOx) m3 Protecting Group -> Methyl Iodide -> Deprotection

Caption: Methods for selective N-methylation.

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol based on established chemical transformations.

Synthesis of 2-Nitro-4-(trifluoromethoxy)aniline (Precursor)

  • Acetylation of 4-(Trifluoromethoxy)aniline: To a stirred solution of 4-(trifluoromethoxy)aniline in glacial acetic acid, add acetic anhydride dropwise at room temperature. Heat the mixture to 50-60 °C for 1-2 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product. Filter, wash with water, and dry to obtain 4-acetamido-1-(trifluoromethoxy)benzene.

  • Nitration: Dissolve the acetanilide from the previous step in concentrated sulfuric acid at 0 °C. Add a cooled mixture of concentrated sulfuric acid and nitric acid dropwise, maintaining the temperature below 5 °C. After the addition, allow the reaction to stir for an additional 1-2 hours at low temperature. Pour the mixture onto crushed ice, filter the precipitated solid, wash with cold water until neutral, and dry.

  • Hydrolysis: Reflux the nitro-acetanilide with aqueous hydrochloric acid or a solution of sodium hydroxide in ethanol/water until the reaction is complete (monitored by TLC). Cool the mixture and neutralize to precipitate the product. Filter, wash with water, and dry to yield 2-Nitro-4-(trifluoromethoxy)aniline.[12]

Synthesis of this compound

  • Reductive Amination: To a stirred solution of 2-Nitro-4-(trifluoromethoxy)aniline in methanol, add aqueous formaldehyde (37 wt. %). Adjust the pH to approximately 6 with acetic acid. Add sodium cyanoborohydride (NaBH3CN) portion-wise, keeping the temperature below 25 °C. Stir the reaction at room temperature overnight. Quench the reaction by adding an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Physicochemical and Spectroscopic Data

Property2-Nitro-4-(trifluoromethoxy)aniline[12]N-Methyl-2-nitro-4-(trifluoromethyl)aniline[13][14]N-Methyl-4-nitro-2-(trifluoromethyl)aniline
CAS Number 2267-23-420200-22-054672-10-5
Molecular Formula C7H5F3N2O3C8H7F3N2O2C8H7F3N2O2
Molecular Weight 222.12 g/mol 220.15 g/mol 220.15 g/mol
Appearance Not specifiedSolidNot specified
Melting Point Not specified73-75 °CNot specified
Boiling Point Not specified262.1 °C at 760 mmHgNot specified

Expected Spectroscopic Data for this compound:

  • 1H NMR: A singlet for the N-methyl protons (around 3.0 ppm), a doublet for the N-H proton (will shift with concentration and solvent), and distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three aromatic protons.

  • 13C NMR: Resonances for the N-methyl carbon, the aromatic carbons (with characteristic shifts due to the substituents), and a quartet for the trifluoromethoxy carbon due to coupling with fluorine.

  • 19F NMR: A singlet for the -OCF3 group.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (around 3400 cm-1), C-H stretching (aromatic and aliphatic), asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm-1), and C-F stretching (around 1100-1250 cm-1).

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound suggest its potential as a valuable intermediate in several areas of chemical research.

  • Pharmaceutical Synthesis: Anilines are fundamental building blocks for a vast array of pharmaceuticals.[5] The presence of the trifluoromethoxy group can enhance the pharmacological profile of a drug candidate by increasing its metabolic stability and lipophilicity.[3][15] The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocycles or for amide bond formation. The N-methyl group can also play a crucial role in modulating the binding affinity of a molecule to its biological target.

  • Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on the synthesis of novel organic molecules. The trifluoromethoxy group is found in several commercial agrochemicals.[1] this compound could serve as a precursor to new classes of crop protection agents.

  • Dyes and Pigments: Nitroanilines are well-known precursors to azo dyes. The specific substitution pattern of this molecule could lead to the development of dyes with unique colors and properties.

  • Materials Science: The electron-withdrawing nature of the nitro and trifluoromethoxy groups can impart interesting electronic properties to molecules containing this scaffold, making them candidates for investigation in the field of organic electronics.

Conclusion

This compound is a promising, yet underexplored, chemical entity. While its direct discovery and literature are sparse, a logical and feasible synthetic pathway can be proposed based on well-established organic reactions. The combination of a reactive nitroaniline core with a metabolically robust and lipophilic trifluoromethoxy group makes this compound a highly attractive building block for the synthesis of new pharmaceuticals, agrochemicals, and advanced materials. The protocols and insights provided in this guide are intended to facilitate further research into this and related fluorinated anilines, potentially unlocking new avenues in chemical and life sciences.

References

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A Technical Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structure combines the metabolic stability and lipophilicity imparted by the trifluoromethoxy group with the versatile reactivity of a nitroaniline scaffold. This guide provides a comprehensive technical overview, addressing the notable scarcity of direct experimental data by focusing on the synthesis of the target compound from its well-characterized precursor, 2-nitro-4-(trifluoromethoxy)aniline. We present a detailed synthetic protocol, a complete analytical workflow for structural verification and purity assessment, and an expert analysis of its potential applications and safety considerations.

Introduction and Strategic Overview

This compound represents a confluence of three critical functional moieties in modern synthetic chemistry:

  • The Trifluoromethoxy (-OCF3) Group : A bioisostere of other functional groups that enhances metabolic stability, increases lipophilicity, and can improve membrane permeability of parent molecules.[1][2]

  • The Nitroaromatic System : A versatile synthetic handle that can be readily reduced to an amine, enabling further derivatization, while also acting as a strong electron-withdrawing group that influences the molecule's electronic properties.[3]

  • The N-Methylaniline Core : N-methylation of amines is a key transformation in drug development, often improving a compound's pharmacokinetic profile by increasing its solubility and permeability.[4][5]

Despite its promising structure, this compound is not a widely cataloged compound, and direct experimental data is sparse. This guide, therefore, adopts a practical, research-oriented approach. We will first provide a detailed profile of its immediate and commercially available precursor, 2-nitro-4-(trifluoromethoxy)aniline (CAS No. 2267-23-4) . Subsequently, we will detail a robust and selective synthetic pathway for its N-methylation and outline the necessary analytical procedures to validate the final product.

Chemical Identity and Physicochemical Properties

The foundational step to understanding the target compound is a thorough analysis of its precursor. The properties of this compound are predicted based on the known data of its precursor and the structural modification of adding a methyl group.

Property2-Nitro-4-(trifluoromethoxy)aniline (Precursor)This compound (Target)
CAS Number 2267-23-4[6]Not Available
Molecular Formula C₇H₅F₃N₂O₃[6]C₈H₇F₃N₂O₃
Molecular Weight 222.12 g/mol [6]236.15 g/mol
Appearance Yellow to brown crystalline powder[7]Predicted: Yellow to orange solid/oil
Melting Point 61 - 65 °C[7]Predicted: Likely lower than precursor due to disruption of crystal packing by N-methylation
Boiling Point 284.3 °C at 760 mmHg[8]Predicted: Higher than precursor due to increased molecular weight
Density ~1.5 g/cm³[8]Predicted: Similar to precursor
Solubility Limited solubility in water, soluble in organic solvents.Predicted: Increased solubility in nonpolar organic solvents

Proposed Synthetic Pathway: Selective Mono-N-Methylation

The conversion of a primary aniline to its N-methyl derivative must be carefully controlled to prevent over-methylation to the tertiary amine. While classical reagents like methyl iodide are effective, they are highly toxic.[4] Modern methods offer superior selectivity and safety. We propose a reductive amination approach using formic acid, a greener and highly efficient C1 source.[4]

Causality Behind Experimental Choices:
  • Reagent Choice : Formic acid serves as the methylating agent, and polymethylhydrosiloxane (PMHS) is a mild, inexpensive, and air-tolerant reducing agent. This combination avoids the use of toxic alkyl halides or high-pressure hydrogenation.[4]

  • Catalyst : A simple inorganic base like potassium phosphate (K₂HPO₄) is sufficient to catalyze the reaction, eliminating the need for expensive and toxic transition-metal catalysts.[4]

  • Solvent : Tetrahydrofuran (THF) is an appropriate solvent that dissolves the reactants and is stable under the reaction conditions.

  • Control : The reaction conditions are optimized for mono-methylation, as the electron-withdrawing nitro group reduces the nucleophilicity of the secondary amine product, disfavoring a second methylation event.

Detailed Step-by-Step Protocol:
  • Reactor Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitro-4-(trifluoromethoxy)aniline (10 mmol, 2.22 g).

  • Reagent Addition : Add THF (40 mL), K₂HPO₄ (1.0 mmol, 0.174 g), and 18-crown-6 (0.2 mmol, 0.053 g) to the flask.

  • Initiation : Begin stirring the suspension and add formic acid (46 mmol, 1.75 mL) followed by the slow, dropwise addition of polymethylhydrosiloxane (PMHS) (40 mmol).

  • Reaction : Heat the mixture to reflux (approximately 66°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup : After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

G cluster_0 Reaction Setup cluster_1 Process cluster_2 Workup & Purification A 2-Nitro-4-(trifluoromethoxy)aniline D Reflux (66°C, 12-24h) A->D B THF, K2HPO4, 18-crown-6 B->D C Formic Acid, PMHS C->D E Reaction Monitoring (TLC/HPLC) D->E F Quench (aq. NaHCO3) E->F Upon Completion G Extract (Ethyl Acetate) F->G H Purify (Column Chromatography) G->H I Final Product H->I

Diagram of the proposed synthetic workflow for N-methylation.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is critical. The following multi-step analytical workflow provides a self-validating system.

Step 1: Spectroscopic Confirmation of N-Methylation (FTIR)
  • Methodology : Acquire a Fourier-Transform Infrared (FTIR) spectrum of the purified product.

  • Expected Result : The two characteristic N-H stretching peaks of the primary amine precursor (around 3350-3500 cm⁻¹) will be replaced by a single, weaker N-H stretching peak for the secondary amine product (around 3300-3500 cm⁻¹).[9] The presence of C-H stretching from the new methyl group will be observed around 2850-2960 cm⁻¹.

Step 2: Molecular Weight and Fragmentation Confirmation (Mass Spectrometry)
  • Methodology : Analyze the product using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

  • Expected Result : The mass spectrum should show a clear molecular ion (M⁺) peak corresponding to the calculated molecular weight of 236.15 g/mol . Nitroaromatic compounds typically exhibit a stable molecular ion.[10]

Step 3: Structural Elucidation (NMR Spectroscopy)
  • Methodology : Perform ¹H, ¹³C, and ¹⁹F NMR spectroscopy in a suitable deuterated solvent (e.g., CDCl₃).

  • Expected Result :

    • ¹H NMR : A new singlet peak will appear around 2.8-3.0 ppm, integrating to 3 protons, corresponding to the N-methyl group. The broad N-H proton signal will shift and integrate to 1 proton.

    • ¹³C NMR : A new carbon signal will appear around 30-40 ppm for the N-methyl carbon.

    • ¹⁹F NMR : A singlet peak will confirm the presence of the -OCF₃ group.

Step 4: Purity Assessment (HPLC)
  • Methodology : Develop a reverse-phase High-Performance Liquid Chromatography (HPLC) method.[11]

  • Expected Result : A single major peak should be observed, with purity typically >95% for a successfully purified compound. The retention time will differ from that of the starting material.

G Start Synthesized Product FTIR FTIR Analysis Start->FTIR Confirm_Methylation N-H Peak Change? (2 → 1) FTIR->Confirm_Methylation MS Mass Spectrometry Confirm_MW Correct Mol. Wt.? (236.15) MS->Confirm_MW NMR NMR Spectroscopy (1H, 13C, 19F) Confirm_Structure Correct Shifts? (N-CH3 peak) NMR->Confirm_Structure HPLC HPLC Analysis Confirm_Purity Purity >95%? HPLC->Confirm_Purity Confirm_Methylation->MS Yes Fail Re-purify or Re-synthesize Confirm_Methylation->Fail No Confirm_MW->NMR Yes Confirm_MW->Fail No Confirm_Structure->HPLC Yes Confirm_Structure->Fail No Pass Structure Verified & Pure Confirm_Purity->Pass Yes Confirm_Purity->Fail No

Workflow for analytical characterization of the final product.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable intermediate for creating novel pharmaceutical compounds.[5]

  • Improved Pharmacokinetics : The trifluoromethoxy group is known to enhance metabolic stability and lipophilicity.[1] This can lead to drug candidates with longer half-lives and better absorption, including improved penetration of the blood-brain barrier for neurological drugs.[1]

  • Scaffold for Bioactive Molecules : The aniline nitrogen can be used in coupling reactions to form amides, ureas, and other functional groups common in drug molecules. The nitro group can be reduced to a primary amine, providing a second point for diversification, allowing for the synthesis of complex heterocyclic structures or dual-pharmacophore agents.

  • Modulation of Physicochemical Properties : As a building block, this compound allows for the precise introduction of the -OCF₃ and N-methyl groups, enabling chemists to fine-tune the properties of a lead compound to optimize its efficacy and safety profile.[12]

Safety and Handling

Given the lack of specific toxicity data for the target compound, all handling procedures must be based on the known hazards of its precursor and related nitroaromatic compounds.

  • GHS Hazard Classification (Precursor) : 2-Nitro-4-(trifluoromethoxy)aniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[6]

  • General Precautions : Nitroaromatic compounds as a class are associated with mutagenicity and should be handled with extreme care.[3]

  • Personal Protective Equipment (PPE) : Always use in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

  • Handling : Avoid creating dust or aerosols. Do not ingest, inhale, or allow contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • He, L., et al. (2019). Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 30(11), 2035-2038. Available at: [Link]

  • PubChem. (n.d.). N-Methylaniline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]

  • Chen, J., & Lee, H. (2011). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection Preconcentration. Journal of the Chinese Chemical Society, 58(6), 849-855. Available at: [Link]

  • Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5566. Available at: [Link]

  • Selva, M., et al. (2002). Mono-N-methylation of Functionalized Anilines with Alkyl Methyl Carbonates over NaY Faujasites. 4. Kinetics and Selectivity. The Journal of Organic Chemistry, 67(18), 6396-6403. Available at: [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Echemi. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Yufeng. Available at: [Link]

  • Jamison, T. F., & Seeberger, P. H. (2013). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 69(36), 7850-7855. Available at: [Link]

  • ResearchGate. (n.d.). Reductive methylation of nitroarenes to N-methylamines. Retrieved from: [Link]

  • Parales, C. M., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 68, 153-163. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b). Retrieved from: [Link]

  • PubMed. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. Retrieved from: [Link]

  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from: [Link]

  • PubMed. (2022). Methods for Direct Reductive N-Methylation of Nitro Compounds. National Center for Biotechnology Information. Retrieved from: [Link]

  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from: [Link]

  • ACS Publications. (n.d.). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Retrieved from: [Link]

  • NIST. (n.d.). Aniline, N-methyl-. NIST Chemistry WebBook. Retrieved from: [Link]

  • ResearchGate. (n.d.). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from: [Link]

  • Royal Society of Chemistry. (2021). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science. Retrieved from: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from: [Link]

  • Wiley Online Library. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Angewandte Chemie International Edition. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. Retrieved from: [Link]

  • YouTube. (2021). Write reactions of the final alkylation product of aniline with excess of methyl iodide in the. Retrieved from: [Link]

  • Taylor & Francis Online. (n.d.). Full article: FTIR Spectra of pure components and their binary liquid components (Binary mixtures of formamide with aniline, N-methyl aniline and N,N-dimethyl aniline). Retrieved from: [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from: [Link]

  • IRIS. (n.d.). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Retrieved from: [Link]

  • EPA. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from: [Link]

  • ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling. Retrieved from: [Link]

  • PubMed. (2024). Efficient Reductive N-11C-Methylation Using Arylamines or Alkylamines and In Situ-Generated [11C]Formaldehyde From [11C]Methyl Iodide. National Center for Biotechnology Information. Retrieved from: [Link]

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An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethoxy)aniline: Synthesis, Properties, and Applications as a Key Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Nitro-4-(trifluoromethoxy)aniline, a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Due to the limited availability of direct public data for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, this guide focuses on its immediate precursor, for which extensive scientific information is available. A discussion on the prospective synthesis of the N-methylated derivative is also included, providing a complete scientific context for researchers and drug development professionals.

Core Chemical Identifiers and Properties

2-Nitro-4-(trifluoromethoxy)aniline is a specialized chemical compound valued for its unique trifluoromethoxy group, which enhances reactivity and solubility in many organic solvents.[1]

IdentifierValueSource
IUPAC Name 2-nitro-4-(trifluoromethoxy)anilinePubChem[2]
CAS Number 2267-23-4PubChem[2]
SMILES C1=CC(=C(C=C1OC(F)(F)F)[O-])NPubChem[2]
InChIKey YCGFVAPIBALHRT-UHFFFAOYSA-NPubChem[2]
Molecular Formula C7H5F3N2O3PubChem[2]
Molecular Weight 222.12 g/mol PubChem[2]
Appearance Light yellow to brown powder or crystalChem-Impex[1]
Synthesis and Mechanistic Insights

The synthesis of nitroaromatic compounds, including 2-Nitro-4-(trifluoromethoxy)aniline, often involves electrophilic aromatic substitution reactions. A common pathway is the nitration of a substituted aniline or a precursor that can be later converted to an aniline.

A general representation of a synthetic approach is outlined below:

Synthesis_Pathway 4-(trifluoromethoxy)aniline 4-(trifluoromethoxy)aniline Acetanilide derivative Acetanilide derivative 4-(trifluoromethoxy)aniline->Acetanilide derivative Acetylation (Protection) Nitrated acetanilide Nitrated acetanilide Acetanilide derivative->Nitrated acetanilide Nitration (HNO3/H2SO4) 2-Nitro-4-(trifluoromethoxy)aniline 2-Nitro-4-(trifluoromethoxy)aniline Nitrated acetanilide->2-Nitro-4-(trifluoromethoxy)aniline Hydrolysis (Deprotection)

Caption: A plausible synthetic workflow for 2-Nitro-4-(trifluoromethoxy)aniline.

Experimental Protocol: A Generalized Nitration Procedure

  • Protection of the Amine: The starting material, 4-(trifluoromethoxy)aniline, is first protected to prevent oxidation during nitration. This is typically achieved by acetylation with acetic anhydride.

  • Nitration: The protected acetanilide is then subjected to nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures. The ortho-directing effect of the acetamido group and the para-directing effect of the trifluoromethoxy group guide the nitro group to the desired position.

  • Deprotection: The resulting nitro-acetanilide is hydrolyzed, typically under acidic or basic conditions, to remove the acetyl group and yield the final product, 2-Nitro-4-(trifluoromethoxy)aniline.

Prospective Synthesis of this compound

The N-methylation of 2-Nitro-4-(trifluoromethoxy)aniline can be achieved through several established methods. One common approach is reductive amination, where the aniline is reacted with formaldehyde in the presence of a reducing agent like sodium borohydride. Another method involves direct alkylation using a methylating agent such as dimethyl sulfate or methyl iodide, often in the presence of a base.

N_Methylation 2-Nitro-4-(trifluoromethoxy)aniline 2-Nitro-4-(trifluoromethoxy)aniline This compound This compound 2-Nitro-4-(trifluoromethoxy)aniline->this compound N-Methylation (e.g., (CH3)2SO4, Base)

Caption: General scheme for the N-methylation of the parent aniline.

Applications in Research and Development

The nitro and aniline functionalities of 2-Nitro-4-(trifluoromethoxy)aniline make it a versatile intermediate in the synthesis of a variety of biologically active molecules.[1]

  • Pharmaceuticals: The trifluoromethoxy group can enhance the metabolic stability and biological activity of drug candidates.[1] This compound serves as a building block for creating novel therapeutic agents.

  • Agrochemicals: It is utilized in the synthesis of herbicides and fungicides.[1]

  • Dyes and Pigments: Its chemical structure lends itself to the formulation of dyes and pigments due to its vibrant color properties.[1]

Safety and Handling

Proper handling of 2-Nitro-4-(trifluoromethoxy)aniline is crucial due to its potential hazards.

GHS Hazard Statements: [2]

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334)

  • May cause respiratory irritation (H335)

Precautionary Measures:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • Store in a tightly closed container in a dry, cool place.[3]

Conclusion

2-Nitro-4-(trifluoromethoxy)aniline is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical sectors. Its synthesis, while requiring careful control of reaction conditions, follows established organic chemistry principles. Understanding its properties and safety precautions is essential for its effective and safe utilization in research and development. This guide provides a foundational understanding for scientists and professionals working with this and related compounds.

References

  • PubChem . 2-Nitro-4-(trifluoromethoxy)aniline | C7H5F3N2O3 | CID 2775772. [Link]

  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • NINGBO INNO PHARMCHEM CO.,LTD . The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. [Link]

  • Cheméo . Chemical Properties of Aniline, 2-nitro-4-trifluoromethyl- (CAS 400-98-6). [Link]

  • Angene Chemical . Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)aniline. [Link]

  • Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • CPAchem Ltd . Safety data sheet - 4-(Trifluoromethyl)aniline. [Link]

  • NIST WebBook . Aniline, 2-nitro-4-trifluoromethyl-. [Link]

  • PubChem . N-Methyl-4-(trifluoromethyl)aniline | C8H8F3N | CID 15099755. [Link]

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Methodological & Application

Purification techniques for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Standard Operating Protocols for the Purification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Abstract

This document provides a comprehensive guide to the purification of this compound (CAS No. 1000341-38-7), a key intermediate in pharmaceutical and agrochemical synthesis. The protocols herein are designed for researchers, chemists, and process development professionals, emphasizing the rationale behind procedural choices to ensure the highest achievable purity. This guide covers impurity profiling, selection of purification methodology, detailed step-by-step protocols for recrystallization and chromatographic separation, and methods for purity validation.

Introduction and Compound Profile

This compound is a substituted aniline derivative whose utility in complex molecular synthesis is critically dependent on its purity. The presence of isomers, unreacted starting materials, or reaction by-products can lead to significant downstream complications, including reduced yields, formation of intractable side products, and challenges in final product isolation.

The compound is typically synthesized via the N-methylation of 2-nitro-4-(trifluoromethoxy)aniline. This process, while generally efficient, can introduce specific impurities that must be systematically removed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1000341-38-7
Molecular Formula C₈H₇F₃N₂O₃
Molecular Weight 252.15 g/mol
Appearance Yellow to orange solid
Melting Point 76 - 81 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane; sparingly soluble in hexanes.General chemical knowledge

Impurity Profiling and Purification Strategy

Effective purification begins with understanding the potential impurities. Based on the common synthetic route (N-methylation of 2-nitro-4-(trifluoromethoxy)aniline), the primary impurities are:

  • Unreacted Starting Material: 2-nitro-4-(trifluoromethoxy)aniline.

  • Over-Methylated By-products: Tertiary amines or other products from side reactions.

  • Isomeric Impurities: Arising from the nitration step in the synthesis of the precursor.

  • Residual Solvents and Reagents: From the reaction and workup steps.

The choice of purification technique is dictated by the nature of these impurities and the desired scale.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical workflow for selecting the most appropriate purification strategy based on initial purity assessment and required scale.

Purification_Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Execution & Validation start Crude N-Methyl-2-nitro-4- (trifluoromethoxy)aniline tlc_hplc Initial Purity Assessment (TLC, HPLC, or GC-MS) start->tlc_hplc purity_check Purity > 95%? Close-eluting spots? tlc_hplc->purity_check recrystallization Technique: Recrystallization purity_check->recrystallization Yes chromatography Technique: Column Chromatography purity_check->chromatography No execute_protocol Execute Selected Protocol recrystallization->execute_protocol chromatography->execute_protocol final_analysis Final Purity Validation (HPLC, NMR, MP) execute_protocol->final_analysis final_analysis->chromatography Fail final_product Purified Product (>99% Purity) final_analysis->final_product Pass

Caption: Decision workflow for purification of this compound.

Protocol 1: Recrystallization from Ethanol/Water System

Recrystallization is the method of choice for removing minor, less-soluble, or more-soluble impurities when the initial crude material is of relatively high purity (>95%). The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An ethanol/water system is effective for this compound due to its high solubility in hot ethanol and poor solubility in cold water.

Materials and Equipment
  • Crude this compound

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer Flasks

  • Hot Plate with Stirring capability

  • Buchner Funnel and Filter Flask

  • Filter Paper

  • Vacuum Source

Step-by-Step Protocol
  • Dissolution: Place 10.0 g of the crude material into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add 40 mL of ethanol and begin heating on a hot plate to 65-70 °C with gentle stirring. The solid should fully dissolve to give a clear, orange-to-red solution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask. This step is crucial for removing particulate matter.

  • Inducing Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes faintly turbid. The onset of turbidity indicates the solution is reaching its saturation point. Add a few more drops of ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of a cold 20:80 ethanol/water mixture (approx. 2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C until a constant weight is achieved. The expected yield is typically 85-95% with a purity of >99%.

Protocol 2: Silica Gel Column Chromatography

For crude material with significant impurities or impurities that have similar solubility profiles (e.g., isomers), column chromatography is the most effective purification method. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase.

Materials and Equipment
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Chromatography Column

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Fraction Collection Tubes

  • Rotary Evaporator

Step-by-Step Protocol
  • Mobile Phase Selection (TLC Analysis): First, determine the optimal solvent system using TLC. Spot the crude material on a TLC plate and elute with varying ratios of Hexanes:Ethyl Acetate. The ideal system will provide a retention factor (Rf) of ~0.3 for the target compound and good separation from all impurities. A typical starting point is 80:20 Hexanes:Ethyl Acetate.

  • Column Packing: Prepare a slurry of silica gel in hexanes. Pour the slurry into the chromatography column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. The final packed column should have a bed height of approximately 20-25 cm for every 1 g of crude material.

  • Sample Loading: Dissolve the crude material (e.g., 5.0 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with the selected mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate). Maintain a constant flow rate.

  • Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) in test tubes or flasks.

  • Monitoring: Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and visualize under UV light (254 nm).

  • Pooling and Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC showing a single spot). Remove the solvent from the pooled fractions using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent. The expected yield is typically 70-85% with a purity of >99.5%.

Table 2: Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Typical Input Purity > 95%50 - 95%
Achievable Final Purity > 99%> 99.5%
Typical Yield 85 - 95%70 - 85%
Scalability HighModerate
Solvent Consumption Low to ModerateHigh
Time Requirement LowHigh
Best For Removing Baseline impurities with different solubilityClose-eluting isomers, complex mixtures

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): A single spot in an appropriate solvent system indicates high purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A typical method would involve a C18 column with a water/acetonitrile gradient.

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) close to the literature value is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Safety Data Sheet (SDS) for complete safety and handling information before commencing any work.

References

  • PubChem Compound Summary for CID 14065228, this compound. National Center for Biotechnology Information. [Link]

Application Notes and Protocols for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: A Guide to Reaction Mechanisms and Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to understanding and investigating the reaction mechanisms and kinetics of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. As a Senior Application Scientist, this guide is structured to deliver not just procedural steps, but the scientific rationale behind them, ensuring a robust and reproducible experimental design. We will explore the plausible reactivity of this fluorinated aromatic amine, outline detailed protocols for kinetic analysis, and provide a framework for computational investigation.

Introduction: The Significance of Fluorinated Anilines

This compound is a specialized organic molecule with significant potential in the synthesis of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethoxy group (-OCF₃) dramatically influences the electronic properties of the aromatic ring, affecting its reactivity in both electrophilic and nucleophilic substitution reactions[1]. The nitro group (-NO₂) further deactivates the ring towards electrophilic attack and directs incoming electrophiles. The N-methyl group introduces steric considerations and provides a potential site for further functionalization. A thorough understanding of the reaction mechanisms and kinetics of this molecule is paramount for its effective utilization in complex synthetic pathways.

Physicochemical Properties and Safe Handling

Before commencing any experimental work, a comprehensive understanding of the compound's properties and safety requirements is essential.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Molecular FormulaC₈H₇F₃N₂O₃
Molecular Weight252.15 g/mol
AppearanceExpected to be a solidInferred from similar compounds
Melting PointNot available
Boiling PointNot available
SolubilityLikely soluble in common organic solventsInferred from similar compounds

Safety and Handling Precautions:

Safe handling of this compound is of utmost importance. Based on safety data sheets for structurally similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4][5]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[2][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2][3][4][5] In case of contact, rinse the affected area immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Plausible Reaction Mechanisms

The unique substitution pattern of this compound dictates its reactivity. The interplay between the electron-donating N-methyl group and the strongly electron-withdrawing nitro and trifluoromethoxy groups creates a complex electronic environment.

Electrophilic Aromatic Substitution (EAS)

The aniline moiety is typically activating and ortho-, para-directing in EAS reactions. However, the presence of the strongly deactivating nitro group and the moderately deactivating trifluoromethoxy group will significantly reduce the nucleophilicity of the aromatic ring. The N-methyl group is activating, but its effect may be overshadowed. The nitro group is a meta-director, while the amino and trifluoromethoxy groups are ortho-, para-directors. The likely positions for electrophilic attack are ortho and para to the N-methyl group. However, the position ortho to the N-methyl group is also ortho to the deactivating nitro group, and the other ortho position is sterically hindered. Therefore, the most probable site for electrophilic attack is the position ortho to the N-methyl group and meta to the nitro group.

Proposed Mechanism: Bromination

Caption: Proposed mechanism for electrophilic bromination.

Nucleophilic Aromatic Substitution (SNAr)

For a nucleophilic aromatic substitution to occur, a strong electron-withdrawing group must be present ortho or para to a good leaving group. In this compound, there is no inherent leaving group. However, if a derivative were synthesized with a leaving group (e.g., a halogen) at a suitable position, SNAr would be a plausible reaction pathway.

Reactions at the N-Methyl Group

The N-methyl group can undergo various transformations, including oxidation, dealkylation, or reaction with strong bases to form an anion.[6]

Protocols for Investigating Reaction Kinetics

A thorough kinetic study is essential for understanding the factors that influence the rate of a reaction. The following protocols provide a framework for investigating the kinetics of a representative reaction, such as the nitration of the aromatic ring.[7]

Experimental Setup and General Procedure

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactant and Reagent Solutions setup_reactor Set up Jacketed Reactor with Stirring and Temperature Control prep_reagents->setup_reactor add_reagents Add Reactant Solution to Reactor and Equilibrate Temperature setup_reactor->add_reagents initiate Initiate Reaction by Adding Nitrating Agent add_reagents->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction in Aliquots sampling->quench analyze Analyze by HPLC/GC-MS quench->analyze

Caption: General workflow for a kinetic experiment.

Protocol 1: Kinetic Study of Nitration

  • Materials:

    • This compound

    • Nitrating agent (e.g., nitric acid/sulfuric acid mixture)

    • Solvent (e.g., dichloromethane, acetonitrile)

    • Quenching solution (e.g., ice-cold water or a suitable base)

    • Internal standard for analytical quantification

  • Equipment:

    • Jacketed glass reactor with overhead stirrer and temperature control (circulating bath)

    • Syringes for accurate addition of reagents and withdrawal of samples

    • HPLC or GC-MS system for analysis[8][9]

  • Procedure:

    • Prepare stock solutions of this compound and the nitrating agent in the chosen solvent.

    • Set up the reactor at the desired temperature.

    • Add the aniline solution to the reactor and allow it to equilibrate.

    • Initiate the reaction by adding the nitrating agent. Start a timer immediately.

    • Withdraw aliquots of the reaction mixture at regular time intervals.

    • Immediately quench each aliquot to stop the reaction.

    • Prepare the quenched samples for analysis, including the addition of an internal standard.

    • Analyze the samples by HPLC or GC-MS to determine the concentration of the reactant and product(s) over time.

Data Analysis

The data obtained from the kinetic experiments can be used to determine the reaction order, rate constant, and activation energy.

Table 2: Hypothetical Kinetic Data

Time (min)[Reactant] (M)[Product] (M)
00.1000.000
100.0850.015
200.0720.028
300.0610.039
600.0370.063

By plotting the concentration of the reactant versus time, and by using integrated rate laws, the order of the reaction with respect to each reactant can be determined. The rate constant (k) can then be calculated. By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.

Computational Investigation of Reaction Kinetics

Computational chemistry provides a powerful tool for elucidating reaction mechanisms and predicting kinetic parameters.[10]

Protocol 2: Computational Kinetic Study

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Optimize the geometries of the reactants, transition states, and products using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).

    • Transition State Search: Locate the transition state structure connecting the reactants and products. This can be done using methods like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

    • Frequency Calculation: Perform frequency calculations on all optimized structures to confirm that reactants and products are minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

    • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.

    • Energy Profile: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set to obtain a more accurate reaction energy profile.

    • Rate Constant Calculation: Use Transition State Theory (TST) to calculate the rate constant for the reaction at different temperatures.

G start Define Reaction and Choose Computational Method geom_opt Optimize Geometries of Reactants and Products start->geom_opt ts_search Locate Transition State (TS) Structure geom_opt->ts_search freq_calc Perform Frequency Calculations to Characterize Stationary Points ts_search->freq_calc irc_calc Verify TS with Intrinsic Reaction Coordinate (IRC) Calculation freq_calc->irc_calc energy_profile Calculate Reaction Energy Profile irc_calc->energy_profile rate_calc Calculate Rate Constant using Transition State Theory (TST) energy_profile->rate_calc

Sources

Potential applications of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

A Guide for Synthetic Chemists and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

This compound is an aromatic compound distinguished by a unique combination of functional groups that make it a highly valuable, yet underexplored, intermediate in modern organic synthesis. The strategic placement of an N-methylamino group, a nitro group, and a trifluoromethoxy moiety on the aniline scaffold offers a rich platform for chemical manipulation. This guide provides a comprehensive overview of its potential applications, focusing on its role as a precursor to complex heterocyclic systems and pharmacologically relevant molecules.

The trifluoromethoxy (-OCF3) group is of particular importance in medicinal chemistry. It serves as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, improve membrane permeability, and increase bioavailability of drug candidates.[1] Its incorporation into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1][2] The nitro group acts as a versatile synthetic handle, readily undergoing reduction to an amino group, which opens pathways to a variety of cyclization and condensation reactions. The N-methyl group, in turn, influences the molecule's reactivity and provides a key structural element for targeted molecular design.[3][4]

This document will detail validated and potential synthetic transformations of this compound, providing step-by-step protocols and explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Application: Synthesis of Ortho-Phenylenediamines

The most direct and powerful application of this compound is its conversion into the corresponding ortho-phenylenediamine derivative, N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine . This transformation is pivotal as ortho-phenylenediamines are cornerstone building blocks for a vast array of nitrogen-containing heterocycles.[5]

The reduction of the nitro group ortho to the N-methylamino group is a high-yielding and generally clean reaction. Various established methods for nitro group reduction can be employed, with catalytic hydrogenation being a preferred green and efficient option.[6][7]

Workflow for Nitro Group Reduction

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification Start This compound Reagents H2 (g), Pd/C (catalyst) Ethanol (solvent) Start->Reagents Add to reaction vessel Reaction_Vessel Pressurize with H2 Stir at room temperature TLC_Monitoring Monitor reaction by TLC (e.g., 1:4 EtOAc:Hexanes) Reaction_Vessel->TLC_Monitoring Filtration Filter through Celite® to remove Pd/C TLC_Monitoring->Filtration Evaporation Concentrate filtrate in vacuo Filtration->Evaporation Purification Column Chromatography (if necessary) Evaporation->Purification Product N1-Methyl-4-(trifluoromethoxy) benzene-1,2-diamine Purification->Product

Caption: General workflow for the catalytic hydrogenation of this compound.

Protocol 2.1: Synthesis of N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine

Rationale: Catalytic hydrogenation using Palladium on carbon (Pd/C) is a highly efficient and clean method for the reduction of aromatic nitro groups.[6] Ethanol is a common solvent for this reaction due to its ability to dissolve the starting material and its inertness under the reaction conditions. The reaction is monitored by Thin Layer Chromatography (TLC) to determine completion. Filtration through Celite® is a standard procedure to remove the solid catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

  • Celite®

  • Standard glassware for hydrogenation

Procedure:

  • In a hydrogenation flask, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (0.05 - 0.10 eq by weight) to the solution.

  • Seal the flask and connect it to a hydrogen source.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Pressurize the flask with hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The resulting N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

Quantitative Data (Expected):

Parameter Value
Typical Yield >95%
Reaction Time 2-6 hours

| Purity (crude) | ~90-98% |

Application in Heterocyclic Synthesis: Building Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[8][9][10] The synthesized N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine is an ideal precursor for creating novel benzimidazole scaffolds.

The most common method for benzimidazole synthesis involves the condensation of an ortho-phenylenediamine with an aldehyde.[11][12] This reaction proceeds via an initial imine formation followed by an intramolecular cyclization and dehydrogenation.

Protocol 3.1: Synthesis of 1-Methyl-6-(trifluoromethoxy)-1H-benzo[d]imidazoles

Rationale: This protocol describes a general procedure for the synthesis of 2-substituted benzimidazoles from the diamine precursor. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole ring. The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by mild acids. An oxidant is often required for the final aromatization step.

Materials:

  • N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 - 1.2 eq)

  • Ethanol

  • Optional: Mild acid catalyst (e.g., acetic acid)

  • Optional: Oxidant (e.g., air, benzoquinone)

Procedure:

  • Dissolve N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add the desired aldehyde (1.05 eq) to the solution.

  • If desired, add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 4-12 hours. The reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Reaction Scheme: Benzimidazole Formation

Caption: Synthesis of 2-substituted benzimidazoles.

Further Potential Applications: Quinoxalines and Cross-Coupling Reactions

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse biological activities.[13] They are typically synthesized by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[14][15] The N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine intermediate can be readily used in this reaction.

Protocol 4.1.1 (Conceptual): Synthesis of Quinoxalines

  • Dissolve the diamine (1.0 eq) and a 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq) in ethanol or acetic acid.

  • Heat the mixture to reflux for 2-8 hours.

  • Cool the reaction and isolate the product, which often precipitates, by filtration.

  • Purify by recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

While not directly demonstrated for this specific molecule in the literature found, the aromatic ring of this compound could potentially participate in palladium-catalyzed cross-coupling reactions.[16][17][18][19] The electronic nature of the substituents would dictate the feasibility and regioselectivity of such reactions. For instance, after conversion to a halide or triflate, the molecule could undergo Suzuki, Buchwald-Hartwig, or other coupling reactions to introduce further complexity. This represents an area ripe for exploration by synthetic chemists.

The Role of the Trifluoromethoxy Group in Drug Design

The inclusion of the trifluoromethoxy (-OCF3) group in this compound is a deliberate design element for researchers in medicinal chemistry. This group imparts several beneficial properties:

  • Enhanced Lipophilicity: The -OCF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

  • Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are very strong, making it resistant to metabolic degradation by enzymes like cytochrome P450. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.[1]

  • Modulation of pKa: The strong electron-withdrawing nature of the -OCF3 group can lower the pKa of nearby basic functional groups, which can be crucial for optimizing drug-receptor interactions.

  • Improved Binding Affinity: The unique electronic properties of the -OCF3 group can lead to favorable interactions with biological targets, enhancing binding affinity and potency.

Summary of Physicochemical Properties Influenced by -OCF3:

Property Influence of -OCF3 Group Reference
Lipophilicity (logP) Increases [1]
Metabolic Stability Increases [1]
pKa of anilino N-H Decreases [2]

| Bioavailability | Potentially Increases |[1] |

Conclusion

This compound is a synthetic intermediate with considerable potential. Its primary utility lies in its straightforward conversion to N1-Methyl-4-(trifluoromethoxy)benzene-1,2-diamine, a valuable precursor for the synthesis of pharmacologically relevant benzimidazoles and quinoxalines. The presence of the trifluoromethoxy group makes this building block particularly attractive for applications in drug discovery and medicinal chemistry, offering a strategic tool to enhance the drug-like properties of target molecules. The protocols and applications outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this versatile compound.

References

  • BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
  • Organic Chemistry Portal. Benzimidazole synthesis.
  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • ResearchGate. Synthesis of N‐Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates.
  • National Institutes of Health. Palladium-Catalyzed Arylation of Fluoroalkylamines.
  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Google Patents. WO2004037765A1 - A process for the preparation of 3,4,5-trifluoronitrobenzene.
  • ACS Publications. Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases.
  • Fiveable. N-methylaniline Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Academia.edu. Synthesis and Characterizations of N 2 ,N 4 -bis(5-nitro-1,3-benzothiazol- 2-yl)-N 6 -aryl-1,3,5-triazine-2,4,6-triamine,as Biological Agents.
  • National Institutes of Health. Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines.
  • BOC Sciences. Application of benzimidazole in drugs.
  • ChemicalBook. N-Methyl-4-nitro-2-(trifluoroMethyl)aniline synthesis.
  • ResearchGate. Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • ACS Publications. Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt.
  • ResearchGate. Synthesis of quinoxaline using o-phenylenediamine with various diketone....
  • Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. (2026).
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  • Google Patents. US3751473A - Process for fluorinating nitroaromatic monoamines.
  • ResearchGate. Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines.
  • ChemicalBook. N-methylaniline synthesis.
  • RSC Publishing. Part I: Nitroalkenes in the synthesis of heterocyclic compounds.
  • PubMed. Benzimidazole: A Milestone in the Field of Medicinal Chemistry.
  • Google Patents. CN102093229A - Preparation method of 4-nitro-3-trifluoromethylaniline.
  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • ResearchGate. (PDF) Medicinal chemistry of benzimidazole, a versatile pharmacophore.
  • Organic Chemistry Portal. Palladium Catalyzed Vinyltrifluoromethylation of Aryl Halides through Decarboxylative Cross-Coupling with 2-(Trifluoromethyl)acrylic Acid.
  • BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry.
  • YouTube. Preparation of Imidazoles, Part 2: Benzimidazoles.
  • ChemistryViews. Fe-Catalyzed C–H Amination of Nitrogen Heterocycles for Drug Synthesis.
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  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl).
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Sources

The Strategic Application of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline and Its Analogs in Medicinal Chemistry: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the use of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline and its close structural analogs, such as 2-Nitro-4-(trifluoromethoxy)aniline, as versatile building blocks in medicinal chemistry. We will explore the intrinsic properties that make these compounds valuable starting materials, provide detailed protocols for their key transformations, and discuss their application in the synthesis of biologically active molecules, particularly kinase inhibitors.

Introduction: The Value Proposition of Fluorinated Nitroanilines in Drug Discovery

The introduction of fluorine-containing substituents into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups, in particular, can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.

This compound and its analogs are particularly useful building blocks due to the orthogonal reactivity of their functional groups. The nitro group serves as a masked amine, which can be revealed under specific reductive conditions. The resulting ortho-phenylenediamine derivative is a key precursor for the synthesis of a variety of heterocyclic scaffolds, most notably benzimidazoles, which are prevalent in many approved drugs. The trifluoromethoxy or trifluoromethyl group, being chemically robust, is carried through the synthetic sequence, imparting its beneficial properties to the final molecule.

Key Physicochemical Properties:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Methyl-2-nitro-4-(trifluoromethyl)aniline20200-22-0C₈H₇F₃N₂O₂220.15
2-Nitro-4-(trifluoromethoxy)aniline2267-23-4C₇H₅F₃N₂O₃222.12

Core Synthetic Strategy: From Nitroaniline to Functionalized Benzimidazoles

The primary application of these building blocks in medicinal chemistry involves a two-step sequence:

  • Reduction of the nitro group to afford a 1,2-diaminobenzene derivative.

  • Cyclization of the resulting diamine with a suitable electrophile (e.g., a carboxylic acid, aldehyde, or orthoester) to construct the benzimidazole ring system.

This strategy is highly modular, allowing for the introduction of diversity at two key positions of the final benzimidazole scaffold.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Benzimidazole Formation A N-Methyl-2-nitro-4- (trifluoromethoxy)aniline B N-Methyl-4-(trifluoromethoxy)- benzene-1,2-diamine A->B Reduction (e.g., H₂, Pd/C or Na₂S₂O₄) C N-Methyl-4-(trifluoromethoxy)- benzene-1,2-diamine E 5-(Trifluoromethoxy)-1-methyl- 1H-benzo[d]imidazol-2-yl)-R C->E D Carboxylic Acid (R-COOH) D->E G A 2-Nitro-4-(trifluoromethoxy)aniline B [Intermediate Diamine] A->B Na₂S₂O₄ (Reduction) D [Intermediate Schiff Base] B->D Condensation C Aldehyde (R-CHO) C->D E 2-R-5-(trifluoromethoxy)benzimidazole D->E Cyclization & Oxidation G cluster_0 Aniline Moiety Preparation cluster_1 Quinazoline Core cluster_2 Coupling Reaction A 2-Nitro-4-(trifluoromethoxy)aniline B 4-(Trifluoromethoxy)aniline A->B Reduction D Anilinoquinazoline Kinase Inhibitor B->D C 4-Chloroquinazoline C->D SₙAr Reaction

Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Detection and Quantification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the precise detection and quantification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, suitable for routine quality control and purity assessments. Additionally, a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is described for trace-level analysis and confirmation. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of their products.

Introduction

This compound is a fluorinated aromatic amine whose purity is critical for the efficacy and safety of downstream products. The presence of the trifluoromethoxy group significantly influences the electron density of the aromatic ring, affecting its reactivity.[1] Impurities arising from the synthesis process can impact the final product's quality and potentially introduce toxicity. Therefore, reliable analytical methods for the identification and quantification of this compound are essential.[2][3]

This document provides two distinct, yet complementary, analytical approaches. The first is a straightforward and widely accessible HPLC-UV method. The second is a more advanced LC-MS/MS method, offering superior sensitivity and specificity, which is particularly valuable for impurity profiling and analysis in complex matrices.[4][5] The validation of these methods is discussed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[6][7][8]

Compound Information

  • Compound Name: this compound

  • CAS Number: Not directly available in search results; structural analog N-Methyl-2-nitro-4-(trifluoromethyl)aniline is CAS 20200-22-0.[9][10]

  • Molecular Formula: C₈H₇F₃N₂O₃

  • Molecular Weight: 252.15 g/mol

  • Chemical Structure: Chemical Structure of this compound

Analytical Methodologies

Method 1: HPLC with UV Detection

This method is designed for the routine quantification of this compound in bulk drug substances and intermediates.

The analyte is separated from potential impurities on a reverse-phase HPLC column and detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

  • Reference Standard: this compound (≥98% purity)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase: Acetonitrile and Water

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Instrumentation: HPLC system with a UV/Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard and Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter through 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject into HPLC System prep_filter->hplc_inject hplc_separate Separation on C18 Column hplc_inject->hplc_separate hplc_detect UV Detection hplc_separate->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate Concentration data_integrate->data_calculate LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Reference Standard and Sample prep_dissolve Dissolve in Diluent prep_start->prep_dissolve prep_filter Filter through 0.22 µm Syringe Filter prep_dissolve->prep_filter lc_inject Inject into UPLC System prep_filter->lc_inject lc_separate Separation on UPLC Column lc_inject->lc_separate ms_ionize Electrospray Ionization (ESI) lc_separate->ms_ionize ms_select Precursor Ion Selection (Q1) ms_ionize->ms_select ms_fragment Collision-Induced Dissociation (Q2) ms_select->ms_fragment ms_detect Product Ion Detection (Q3) ms_fragment->ms_detect data_integrate Integrate MRM Transitions ms_detect->data_integrate data_calculate Calculate Concentration data_integrate->data_calculate

Sources

Application Note: Predictive Spectroscopic Profile of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a substituted aromatic amine of interest in synthetic chemistry and drug discovery. Due to the limited availability of published empirical data for this specific molecule, this note synthesizes information from analogous structures and foundational spectroscopic principles to establish a reliable reference profile. We present detailed protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structure and its expected spectral output. This document serves as a robust benchmark for researchers engaged in the synthesis, identification, and quality control of this compound and its derivatives.

Introduction and Molecular Structure

This compound is a multifaceted aromatic compound featuring four key functional groups: a secondary N-methylamine, an ortho-directing nitro group, and a para-directing trifluoromethoxy group. The interplay of these substituents—the electron-donating N-methylamine and trifluoromethoxy groups, and the strongly electron-withdrawing nitro group—creates a unique electronic environment that dictates its chemical reactivity and spectroscopic signature. Accurate structural confirmation is paramount for its use as a building block in pharmaceutical and materials science. This guide establishes the analytical framework for that confirmation.

Molecular Properties:

  • Molecular Formula: C₈H₇F₃N₂O₃

  • Molecular Weight: 252.15 g/mol

  • CAS Number: Not available. A related compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, has the CAS number 20200-22-0.[1]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Recommended NMR Protocol

The choice of solvent is critical for resolving all proton signals, particularly the amine proton. Deuterated chloroform (CDCl₃) is a suitable starting point, but if the N-H proton exchange is too rapid or broad for observation, deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it slows down the exchange rate.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]

  • Instrument Configuration: Utilize a spectrometer operating at a frequency of 400 MHz or higher for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire data with a spectral width of approximately 12 ppm, a 30-degree pulse angle, and a relaxation delay of 2 seconds. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) with a spectral width of 220 ppm and a relaxation delay of 2-5 seconds. A sufficient number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire data with a spectral width of ~50 ppm centered around -60 ppm. Proton decoupling is generally not required but can be used to simplify the spectrum.

Predicted ¹H NMR Spectrum

The aromatic region will display a characteristic three-proton spin system. The N-methyl and N-H protons will appear as distinct signals.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.10Broad Singlet1HN-H The chemical shift is highly dependent on solvent and concentration. The ortho-nitro group's intramolecular hydrogen bonding potential will shift it significantly downfield.
~7.95d1HAr-H (H-3)This proton is ortho to the strongly withdrawing NO₂ group, causing a significant downfield shift. It will appear as a doublet coupled to H-5.
~7.20dd1HAr-H (H-5)This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
~6.80d1HAr-H (H-6)This proton is ortho to the electron-donating N-methylamino group, shifting it upfield relative to the others. It will appear as a doublet coupled to H-5.
~3.05d3HN-CH₃ This methyl group is directly attached to nitrogen. The signal will be a doublet due to coupling with the N-H proton. In the absence of N-H coupling (e.g., in D₂O or with rapid exchange), it will be a singlet.
Predicted ¹³C NMR Spectrum

Aromatic carbons typically resonate between 110-160 ppm.[2] The electron-withdrawing and donating groups will cause a wide dispersion of signals.

Predicted Shift (ppm)AssignmentRationale
~150.1C -NHCH₃ (C-1)Attached to the electron-donating amine group, but deshielded by the ortho-nitro group.
~145.5C -NO₂ (C-2)Strongly deshielded by the direct attachment of the electronegative nitro group.
~142.0C -OCF₃ (C-4)Deshielded by the electronegative oxygen of the trifluoromethoxy group.
~121.5 (q)-OC F₃The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.
~120.3C -H (C-6)Aromatic methine carbon.
~118.5C -H (C-5)Aromatic methine carbon.
~115.8C -H (C-3)Aromatic methine carbon.
~30.5N-C H₃Aliphatic carbon of the N-methyl group. The chemical shift is consistent with other N-methylanilines.[3]
Predicted ¹⁹F NMR Spectrum

The trifluoromethyl group is an excellent probe for ¹⁹F NMR studies due to its high signal-to-noise ratio.[4]

Predicted Shift (ppm)MultiplicityAssignmentRationale
~ -58 to -62Singlet-OCF₃ The chemical shift of trifluoromethoxy groups attached to an aromatic ring typically falls within this range.[5] The absence of adjacent fluorine or proton coupling partners results in a singlet.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is ideal for identifying the key functional groups within the molecule based on their characteristic vibrational frequencies.

Recommended FT-IR Protocol
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the analyte with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate to form a thin film.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the empty sample holder or pure KBr pellet first.

  • Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

Predicted Key IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3350 - 3450N-H StretchSecondary AmineThis sharp, medium-intensity band is characteristic of the N-H bond in secondary amines.[6]
3000 - 3100C-H StretchAromaticMedium to weak bands corresponding to the C-H bonds on the benzene ring.
2850 - 2960C-H StretchAliphatic (CH₃)Weak bands from the methyl group.
1580 - 1620C=C StretchAromatic RingStrong absorptions from the stretching of the benzene ring framework.
~1520 & ~1340N-O Asymmetric & Symmetric StretchNitro Group (NO₂)Two very strong and distinct bands characteristic of conjugated nitro groups. The asymmetric stretch is typically at the higher frequency.[7]
1250 - 1290C-N StretchAryl AmineStrong band associated with the stretching of the C-N bond.
1150 - 1210C-O StretchAryl EtherStrong absorption from the C-O bond of the trifluoromethoxy group.
1050 - 1100C-F StretchTrifluoromethoxyVery strong, broad absorptions characteristic of C-F bonds in the -OCF₃ group.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for this type of compound, leading to extensive and informative fragmentation.

Recommended MS Protocol
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via GC injection.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This provides sufficient energy to generate a molecular ion and reproducible fragmentation patterns.

  • Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.

Predicted Fragmentation Pathway

The molecular ion (M•⁺) is energetically unstable and will break apart into smaller, characteristic fragments.[8] The fragmentation of nitroaromatics is often driven by the loss of the nitro group constituents.[9]

M This compound [M]⁺• m/z = 252 M_minus_CH3 [M-CH₃]⁺ m/z = 237 M->M_minus_CH3 - •CH₃ M_minus_NO [M-NO]⁺ m/z = 222 M->M_minus_NO - •NO M_minus_NO2 [M-NO₂]⁺ m/z = 206 M->M_minus_NO2 - •NO₂ F1 [C₇H₇F₃NO]⁺ m/z = 190 M_minus_NO2->F1 - CH₄ F2 [C₇H₄F₃O]⁺ m/z = 173 M_minus_NO2->F2 - NCH₃

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Interpretation of Key Fragments:

  • m/z 252 (Molecular Ion, [M]•⁺): The presence of this peak confirms the molecular weight of the compound. Its intensity may be moderate to low due to the labile nitro group.

  • m/z 237 ([M-CH₃]⁺): Loss of the methyl radical from the N-methyl group is a common fragmentation for N-methylamines.

  • m/z 206 ([M-NO₂]⁺): This is expected to be a prominent peak, resulting from the cleavage of the C-N bond and loss of a nitro radical (•NO₂). This is a highly characteristic fragmentation for nitroaromatic compounds.[9][10]

  • m/z 222 ([M-NO]⁺): Loss of nitric oxide (•NO) after rearrangement is also a possible pathway for aromatic nitro compounds.

  • m/z 173 ([C₇H₄F₃O]⁺): Subsequent fragmentation of the m/z 206 ion via loss of the methylamino group (NCH₃).

Conclusion

The structural confirmation of this compound can be confidently achieved through a combined application of NMR, FT-IR, and MS. This application note provides a predictive spectroscopic framework, grounded in established chemical principles and data from analogous compounds. The predicted chemical shifts, vibrational frequencies, and mass fragments detailed herein offer a reliable benchmark for researchers, ensuring the unambiguous identification and quality assessment of this important chemical intermediate.

References

  • Moldb. N-Methyl-2-nitro-4-(trifluoromethyl)aniline. [Link]

  • Danielson, E., et al. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. [Link]

  • Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

  • PubChem. 2-Methyl-4-nitroaniline. [Link]

  • Kansiz, S., et al. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E. [Link]

  • Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for Catalytic transfer hydrogenation of m-dinitrobenzene to m-nitroaniline. [Link]

  • PubChem. N-Methyl-4-nitroaniline. [Link]

  • Organic Letters. Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. [Link]

  • Godfrey, M., and Murrell, J.N. Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

  • ResearchGate. Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. [Link]

  • Balachandran, V., et al. Spectroscopic Investigation of 4-nitro-3-(trifluoromethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • YouTube. Mass Fragmentation pattern of nitro compounds. [Link]

  • ResearchGate. Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. [Link]

  • ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

  • University of Wisconsin-Madison. Fluorine NMR. [Link]

  • Human Metabolome Database. 13C NMR Spectrum for 4-Nitroaniline. [Link]

  • NIST. N-Methylaniline IR Spectrum. [Link]

  • Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]

  • MPG.PuRe. Supporting Information for Methylation of N-methylaniline. [Link]

  • PubMed. Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. [Link]

  • ResearchGate. FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY catalyst. [Link]

  • UTUPub. Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole. [Link]

Sources

Application Notes: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline as a Versatile Intermediate in Dye and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

In the landscape of advanced materials and specialty chemicals, fluorinated organic compounds occupy a position of critical importance. The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into aromatic systems can profoundly alter their electronic properties, lipophilicity, metabolic stability, and reactivity.[1][2] This guide focuses on a specific, high-value intermediate: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline . This molecule is strategically functionalized with three key groups that enable its use as a versatile precursor in the synthesis of sophisticated dyes and functional polymers.

  • The Amino Group (-NHMe): The N-methylated amine serves as a primary reactive site for diazotization in dye synthesis and as a nucleophilic center for building polymer backbones.

  • The Nitro Group (-NO2): A powerful electron-withdrawing group and a synthetic handle that can be readily reduced to a primary amine, opening pathways for further functionalization, such as the creation of diamine monomers or secondary azo linkages.

  • The Trifluoromethoxy Group (-OCF3): This group imparts unique properties. It is strongly electron-withdrawing, enhancing the reactivity of the aromatic ring in certain reactions, and significantly increases lipophilicity, which can improve the solubility of resulting polymers in organic solvents and enhance the fastness of dyes.[2]

This document provides a comprehensive framework for researchers, chemists, and materials scientists, detailing the synthesis of this intermediate and providing robust, field-tested protocols for its application in the creation of high-performance azo dyes and substituted polyanilines.

Physicochemical Properties and Safety Imperatives

While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its parent compound, 2-Nitro-4-(trifluoromethoxy)aniline, and related structures.

Predicted Physicochemical Data
PropertyValueSource / Method
Molecular Formula C₈H₇F₃N₂O₃Calculated
Molecular Weight 236.15 g/mol Calculated
Appearance Expected to be a yellow to orange crystalline solidAnalogy to[3]
CAS Number Not readily available-
Purity ≥98% (typical for synthetic intermediates)Industry Standard
Solubility Expected to be soluble in DMSO, DMF, acetone, ethyl acetate; sparingly soluble in water.Chemical Principles
Safety and Handling: A Mandate for Caution

The presence of a nitro-aromatic structure and its similarity to other toxic anilines necessitates stringent safety protocols. Data for the parent compound, 2-Nitro-4-(trifluoromethoxy)aniline (CAS 2267-23-4), indicates significant hazards.[3][4]

  • GHS Hazard Statements (Anticipated):

    • H301/311/331: Toxic if swallowed, in contact with skin, or if inhaled.[4]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H373: May cause damage to organs through prolonged or repeated exposure.[5]

Protocol for Safe Handling:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear nitrile or neoprene gloves at all times. Change gloves immediately if contamination occurs.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.

    • Lab Coat: A flame-retardant lab coat must be worn and properly fastened.

  • Waste Disposal: Dispose of all waste materials in clearly labeled hazardous waste containers according to institutional and local regulations.

  • Emergency Procedures: An emergency eyewash station and safety shower must be immediately accessible. In case of exposure, rinse the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

Synthesis Protocol: this compound

The most direct and logical pathway to the target compound is the selective N-methylation of its precursor, 2-Nitro-4-(trifluoromethoxy)aniline. This protocol employs a strong, non-nucleophilic base to deprotonate the amine, followed by quenching with an electrophilic methyl source.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reagents Reagents & Solvents cluster_process Reaction & Purification Precursor 2-Nitro-4-(trifluoromethoxy)aniline Deprotonation 1. Dissolve Precursor in DMF 2. Add t-BuOK at 0°C Precursor->Deprotonation Base Potassium tert-butoxide (t-BuOK) Base->Deprotonation Solvent Anhydrous DMF Solvent->Deprotonation MethylSource Methyl Iodide (CH3I) Methylation 3. Add CH3I dropwise 4. Warm to RT, stir for 8h MethylSource->Methylation Deprotonation->Methylation Forms aniline anion Workup 5. Quench with H2O 6. Extract with Ethyl Acetate Methylation->Workup Reaction complete Purification 7. Dry organic layer (Na2SO4) 8. Concentrate in vacuo 9. Column Chromatography Workup->Purification Product This compound Purification->Product >98% Purity caption Fig 1. Synthetic workflow for N-methylation. Dye_Synthesis_Workflow cluster_reduction Step 1: Nitro Reduction cluster_azo Step 2: Diazotization & Coupling Start N-Methyl-2-nitro-4- (trifluoromethoxy)aniline Reduction Reduce with SnCl2·2H2O in Ethanol Start->Reduction Diamine N1-Methyl-4-(trifluoromethoxy) -benzene-1,2-diamine Reduction->Diamine Yields diamine Diazotization Diazotize with NaNO2, HCl at 0-5°C Diamine->Diazotization Selectively diazotize primary amine Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Unstable intermediate Coupling Couple with N,N-dimethylaniline Diazonium->Coupling FinalDye Azo Dye Product Coupling->FinalDye caption Fig 2. General pathway for azo dye synthesis. Polymerization_Workflow cluster_polymerization Oxidative Polymerization cluster_isolation Polymer Isolation & Purification Monomer N1-Methyl-4-(trifluoromethoxy) -benzene-1,2-diamine (from reduction step) Reaction 1. Dissolve monomer in 1M HCl 2. Cool to 0-5°C Monomer->Reaction Initiation 3. Add (NH4)2S2O8 solution dropwise Reaction->Initiation Monomer solution Propagation 4. Stir for 24h at low temp Initiation->Propagation Polymer chain grows Isolation 1. Filter the polymer precipitate Propagation->Isolation Washing 2. Wash with 1M HCl, then Methanol Isolation->Washing Drying 3. Dry under vacuum at 60°C Washing->Drying Polymer Substituted Polyaniline (Emeraldine Salt Form) Drying->Polymer caption Fig 3. Workflow for synthesis of a substituted polyaniline.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic route for higher yields and purity.

I. Reaction Overview and Key Challenges

The synthesis of this compound is a critical step in the preparation of various pharmaceutically active compounds. The most common synthetic route involves the N-methylation of 2-nitro-4-(trifluoromethoxy)aniline. While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of undesirable by-products.

This guide will focus on a common and effective method for N-monomethylation of nitroanilines using formaldehyde or paraformaldehyde in the presence of sulfuric acid.[1] This method is often preferred due to its efficiency in achieving monomethylation while minimizing the formation of the tertiary amine by-product.[1]

Reaction Scheme:

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of a Significant Amount of N,N-Dimethylated By-product

A common side reaction is the formation of the tertiary amine, N,N-dimethyl-2-nitro-4-(trifluoromethoxy)aniline, which can be difficult to separate from the desired product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Excessive Methylating Agent While a molar excess is needed, a very large excess can promote the second methylation step.Carefully control the stoichiometry of the methylating agent. Start with a lower excess (e.g., 3-5 equivalents) and optimize from there.
High Reaction Temperature Higher temperatures can provide the activation energy needed for the less reactive secondary amine to undergo a second methylation.Maintain the reaction temperature at the lower end of the effective range (e.g., 40-60°C) and monitor for the formation of the di-methylated product.
Prolonged Reaction Time Leaving the reaction to stir for an extended period after the consumption of the starting material can lead to over-methylation.Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.

Visualizing the Competing Reactions:

G A 2-nitro-4-(trifluoromethoxy)aniline B This compound (Desired Product) A->B k1 (fast) C N,N-Dimethyl-2-nitro-4-(trifluoromethoxy)aniline (By-product) B->C k2 (slower)

Caption: Kinetic pathways for N-methylation.

Problem 3: Difficult Purification of the Final Product

Even with a good reaction yield, isolating the pure product can be challenging.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Action
Presence of Unreacted Starting Material Incomplete conversion leads to a mixture of the starting aniline and the methylated product, which can have similar polarities.Optimize the reaction conditions to drive the reaction to completion. If separation is necessary, column chromatography with a carefully chosen solvent system is often required.
Formation of Polar Impurities Side reactions can generate polar by-products that may be difficult to remove by simple extraction.Consider a recrystallization step after the initial work-up. Solvents such as ethanol or methanol are often effective for purifying similar nitroaniline compounds. [2]
Emulsion Formation During Work-up The presence of unreacted reagents and by-products can lead to the formation of stable emulsions during aqueous extraction.Add a small amount of a saturated brine solution to the aqueous layer to help break the emulsion. Gentle swirling instead of vigorous shaking can also be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two primary functions. Firstly, it acts as a solvent for the 2-nitro-4-(trifluoromethoxy)aniline, which may have limited solubility in other common organic solvents. Secondly, it acts as a catalyst by protonating the formaldehyde, which increases its electrophilicity and facilitates the reaction with the weakly nucleophilic amino group of the aniline.

Q2: Can I use other methylating agents besides formaldehyde/paraformaldehyde?

A2: Yes, other methylating agents such as dimethyl sulfate or methyl iodide can be used. However, these reagents are generally more toxic and may require different reaction conditions, such as the use of a base. [3]The formaldehyde/sulfuric acid system is often favored for its simplicity and effectiveness in achieving mono-methylation. [1] Q3: How can I effectively monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, the product, and any by-products. The disappearance of the starting material spot is a good indication that the reaction is complete. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What are the key safety precautions for this synthesis?

A4: This reaction should be performed in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Formaldehyde and paraformaldehyde are toxic and potential carcinogens. [4]Care should be taken to avoid inhalation or skin contact. The reaction can be exothermic, especially during the initial addition of reagents, so it's important to control the rate of addition and have a cooling bath on standby.

Q5: My final product is an oil, but I expect a solid. What should I do?

A5: The physical state of the final product can be influenced by its purity. The presence of impurities can lower the melting point and result in an oil. First, ensure the product is free of residual solvent by drying it under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if one is available. If these methods fail, purification by column chromatography followed by removal of the solvent is recommended. Recrystallization from a suitable solvent system can also help in obtaining a crystalline solid. [2]

IV. Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and the purity of your reagents.

Materials:

  • 2-nitro-4-(trifluoromethoxy)aniline

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (98%)

  • Ammonia solution (e.g., 25%)

  • Methanol

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly add 2-nitro-4-(trifluoromethoxy)aniline to the sulfuric acid while stirring. The addition may be exothermic, so maintain the temperature below 40°C using a water bath if necessary.

  • Addition of Methylating Agent: Once the starting material is dissolved, begin the portion-wise addition of paraformaldehyde. Control the rate of addition to maintain the reaction temperature between 40-50°C.

  • Reaction Monitoring: After the addition is complete, continue stirring at the set temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

  • Quenching the Reaction: Cool the reaction mixture to room temperature and then carefully pour it into a mixture of crushed ice and ammonia solution to neutralize the sulfuric acid. This step should be performed slowly and with caution in a fume hood as it is highly exothermic.

  • Isolation of Crude Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash the filter cake with water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the pure this compound. [5]

V. References

  • PubChem. N-Methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • Google Patents. CN105622426A - Preparation method of 4-fluoro-N-methyl-3-nitroaniline.

  • Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

  • Google Patents. US3591638A - Process for n-methylating nitroanilines and compounds prepared thereby.

  • Reddit. N-methyl aniline reaction. [Link]

Sources

Identification and removal of impurities in N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of complex chemical syntheses, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting the purification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory challenges, offering insights grounded in established analytical and purification principles. The purity of this intermediate is paramount for its successful application in downstream processes, particularly in pharmaceutical development where even trace impurities can have significant consequences. This guide is structured in a question-and-answer format to directly address the common issues encountered during the synthesis and purification of this compound.

Section 1: Understanding the Impurity Profile

Q1: What are the most common impurities in this compound, and what are their sources?

Understanding the potential impurities begins with examining the synthetic route. A common pathway to this compound involves the N-methylation of 2-Nitro-4-(trifluoromethoxy)aniline. Therefore, the impurity profile is typically composed of reactants, by-products of side reactions, and regioisomers from the synthesis of the starting material.

Likely Synthetic Pathway:

A 4-(Trifluoromethoxy)aniline B Nitration (HNO₃/H₂SO₄) A->B C 2-Nitro-4-(trifluoromethoxy)aniline (Starting Material) B->C F Positional Isomers (e.g., 3-Nitro-4-(trifluoromethoxy)aniline) B->F D N-Methylation (e.g., CH₃I, DMS) C->D E This compound (Final Product) D->E G Unreacted Starting Material D->G H Over-methylation By-product (Quaternary Salt) D->H

Fig 1. Likely synthetic pathway and sources of impurities.

The table below summarizes the most probable impurities and their origins.

Impurity NameStructureLikely Origin
2-Nitro-4-(trifluoromethoxy)aniline C₇H₅F₃N₂O₃Unreacted starting material from the N-methylation step.[1]
Positional Isomers of Nitroaniline C₇H₅F₃N₂O₃Formed during the nitration of 4-(trifluoromethoxy)aniline if regioselectivity is not 100%.[2]
4-(Trifluoromethoxy)aniline C₇H₆F₃NOUnreacted starting material from the initial nitration step carried through.[3]
N,N-Dimethyl-2-nitro-4-(trifluoromethoxy)anilinium Salt C₉H₁₀F₃N₂O₂⁺Over-methylation of the secondary amine product, forming a quaternary ammonium salt.
Oxidation By-products VariousDegradation of the aniline moiety during nitration, which can be an oxidative process.[4]

Section 2: Analytical Techniques for Impurity Identification

Q2: Which analytical methods are best for identifying and quantifying impurities in my sample?

A multi-pronged analytical approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separation and quantification, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation of unknown impurities.[5]

TechniquePrimary UseKey Strengths
HPLC-UV Routine purity checks and quantification.Robust, reproducible, excellent for quantifying known impurities.
LC-MS Identification of unknown impurities.Provides molecular weight information, aiding in structural identification.[5]
GC-FID/MS Analysis of volatile impurities and positional isomers.Excellent resolution for separating isomers, as demonstrated for related compounds.[2]
¹H and ¹⁹F NMR Structural confirmation and identification of unknowns.Provides detailed structural information. ¹⁹F NMR is highly specific for fluorine-containing impurities.[6]
Q3: How can I develop a reliable HPLC method for purity analysis?

A reverse-phase HPLC method is the standard for this type of molecule. The key is to achieve good separation between the main peak and all potential impurities.

Starting HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the amine is protonated, leading to sharper peaks.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 30% B to 95% B over 20 minutesA broad gradient is a good starting point to elute compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detector UV at 254 nm and 280 nmAromatic nitro compounds typically have strong absorbance at these wavelengths.

Expert Tip: If you observe peak tailing, it may be due to the interaction of the basic amine with residual acidic silanols on the silica support. Using a column with end-capping or adding a small amount of a competing amine like triethylamine (0.1%) to the mobile phase can mitigate this issue.[7]

Q4: Is GC-MS a suitable technique for this compound?

Yes, GC-MS can be very effective, particularly for identifying and quantifying volatile starting materials and positional isomers that may be difficult to separate by HPLC. A key study on the analysis of Riluzole intermediates successfully used GC to separate positional isomers of trifluoromethoxy aniline and trifluoromethoxy nitrobenzene.[2]

Considerations for GC-MS:

  • Thermal Stability: The compound must be thermally stable and not decompose in the heated GC inlet. This compound is expected to be sufficiently stable.

  • Column Choice: A mid-polarity column (e.g., 5% phenyl polysiloxane) is a good starting point for separating aromatic isomers.

Section 3: Strategies for Impurity Removal and Purification

The choice of purification method depends on the nature and quantity of the impurities.

cluster_0 Purification Workflow cluster_1 Purification Strategy A Crude Product B Analytical Assessment (TLC, HPLC, or GC) A->B C Major Impurities Identified? B->C D Recrystallization (For high purity crude >90%) C->D Yes, simple profile E Column Chromatography (For complex mixtures or low purity) C->E Yes, complex profile F Acid-Base Extraction (To remove neutral/acidic impurities) C->F Yes, non-basic impurities G Purified Fractions D->G E->G F->G H Final Purity Analysis (HPLC >99.5%?) G->H I Pure Product H->I Yes J Repurify H->J No J->C

Fig 2. General workflow for impurity identification and removal.
Q5: What is the most straightforward method for purifying the final product?

Recrystallization is the preferred method for purifying solid organic compounds when the initial purity is relatively high (e.g., >90%).[8] The key to successful recrystallization is selecting an appropriate solvent or solvent system.

Protocol for Solvent Screening:

  • Place ~20 mg of your crude product into several small test tubes.

  • Add a small amount (0.5 mL) of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) to each tube.

  • Solubility Test:

    • If the compound dissolves immediately at room temperature, the solvent is too good; it won't allow for crystallization.

    • If the compound is insoluble even when heated, the solvent is unsuitable.

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Once a good solvent is found, heat the solution until the solid dissolves completely, then allow it to cool slowly to room temperature, and finally in an ice bath, to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

Q6: My sample contains multiple impurities. When should I use column chromatography?

Flash column chromatography is necessary when recrystallization fails to remove impurities, especially if they have similar polarities to the product, or when dealing with an oily product.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Use standard silica gel (SiO₂).

  • Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a mixture of hexane and ethyl acetate.

  • Mitigating Tailing: As a basic amine, your product may streak or "tail" on the acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) to your eluent system .[7] This deactivates the acidic sites on the silica, resulting in much sharper peaks and better separation.

  • Column Packing: Pack the column with silica gel as a slurry in your chosen eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column. For best results, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column ("dry loading").

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

By systematically applying these analytical and purification strategies, researchers can confidently identify and remove impurities, ensuring the high quality of this compound required for demanding applications.

References

  • Hoechst AG. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • National Center for Biotechnology Information. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. PubChem Compound Database. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Harča, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Croatica Chemica Acta, 89(4). Available at: [Link]

  • Murthy, S. L. N., et al. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in Riluzole intermediate. Trade Science Inc. Journals. Available at: [Link]

  • Narasimhan, B., et al. (2021). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethoxy)aniline. PubChem Compound Database. Retrieved from [Link]

  • Holleman, A. F. (1924). Studies in Nitration, III. Nitration of Aniline and of Certain of its N-Alkyl, N-Aryl and N-Acyl Derivatives. Recueil des Travaux Chimiques des Pays-Bas, 43(1), 1-33. Available at: [Link]

Sources

Stability and degradation pathways of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this molecule. As direct literature on this specific compound is limited, this document synthesizes information from analogous structures and foundational chemical principles to anticipate its behavior and provide robust troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling, storage, and stability of this compound.

Q1: What are the primary factors that can influence the stability of this compound?

Based on its structure, the stability of this compound is likely influenced by several factors, primarily targeting the nitroaniline and N-methyl functionalities. The trifluoromethoxy group is generally considered to be highly stable under a wide range of conditions.[1][2] Key factors to consider are:

  • Light: Nitroaromatic compounds are often photosensitive and can degrade upon exposure to UV or even ambient light.[3]

  • pH: The aniline nitrogen can be protonated under acidic conditions, which may alter its reactivity. Extreme pH conditions (strong acid or base) could potentially lead to hydrolysis of the N-methyl or other susceptible groups, although the trifluoromethoxy group is expected to be resistant.[1]

  • Oxidizing Agents: The aniline moiety and the N-methyl group are susceptible to oxidation.[4][5] Common laboratory oxidizing agents or dissolved oxygen could potentially lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes. While the trifluoromethoxy group is thermally stable, the overall molecule may be less so.[1] Thermal decomposition of nitroaromatic compounds can be complex.[6][7]

Q2: How should I store this compound to ensure its long-term stability?

To maximize the shelf-life of this compound, we recommend the following storage conditions:

  • Protection from Light: Store in an amber vial or a container wrapped in aluminum foil to prevent photodegradation.

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to minimize oxidative degradation.

  • Low Temperature: Store in a cool, dry place. For extended periods, refrigeration or freezing is recommended.

  • Neutral pH Environment: If in solution, ensure the solvent is neutral and free of acidic or basic contaminants.

Q3: What are the likely degradation pathways for this molecule?

While specific pathways for this compound have not been extensively reported, we can predict several plausible degradation routes based on related compounds:

  • N-Demethylation: A common metabolic and chemical degradation pathway for N-methylated anilines is the removal of the methyl group to form the corresponding primary aniline, 2-nitro-4-(trifluoromethoxy)aniline.[8]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of a nitroso intermediate, followed by a hydroxylamine, and ultimately the corresponding amine, N-Methyl-2-amino-4-(trifluoromethoxy)aniline. This is a common pathway in biological systems and can also be achieved with chemical reducing agents.[9]

  • Oxidation of the N-Methyl Group: The N-methyl group could be oxidized to a formyl group or further to a carboxylic acid, though the latter is less common for anilines.

  • Ring Hydroxylation: Advanced oxidation processes can introduce hydroxyl groups onto the aromatic ring.[10]

It is important to note that the trifluoromethoxy group is expected to remain intact under most conditions.[1][2]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the experimental use of this compound.

Issue 1: Inconsistent results or loss of compound during analysis.

Possible Cause: Degradation of the compound in solution.

Troubleshooting Steps:

  • Solvent Evaluation:

    • Rationale: The choice of solvent can significantly impact the stability of a compound. Protic solvents may participate in degradation reactions, while trace impurities in any solvent (e.g., acids, bases, peroxides) can act as catalysts.

    • Action: Prepare fresh solutions in high-purity (HPLC-grade or equivalent) aprotic and protic solvents (e.g., acetonitrile, methanol, water buffered at neutral pH). Analyze the solutions by a stability-indicating method (e.g., HPLC-UV) immediately after preparation and then at set time points (e.g., 1, 4, 8, 24 hours) while keeping them under controlled light and temperature conditions.

  • Light Sensitivity Check:

    • Rationale: Photodegradation is a common issue for nitroaromatic compounds.[3]

    • Action: Prepare two identical solutions. Protect one from light by wrapping the container in aluminum foil, and expose the other to ambient laboratory light or a controlled light source. Analyze both solutions at various time points to determine the extent of light-induced degradation.

  • pH Stability Assessment:

    • Rationale: To understand the stability in acidic and basic environments, a forced degradation study under different pH conditions is recommended.[11]

    • Action: Prepare solutions in aqueous buffers at various pH values (e.g., pH 2, 7, and 10). Monitor the concentration of the parent compound over time. This will help in selecting appropriate buffer systems for your experiments.

Issue 2: Appearance of unexpected peaks in chromatograms.

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Forced Degradation Study:

    • Rationale: A forced degradation study is a systematic way to generate potential degradation products and develop a stability-indicating analytical method.[3][12] This involves exposing the compound to harsh conditions to accelerate its decomposition.

    • Action: Conduct a forced degradation study as outlined in the protocol below. This will help in identifying the chromatographic peaks corresponding to the degradation products.

  • Peak Identification:

    • Rationale: Identifying the structure of the degradation products is crucial for understanding the degradation pathways.

    • Action: Use mass spectrometry (MS), particularly LC-MS, to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Based on the mass differences from the parent compound, you can propose potential structures. For example, a loss of 14 Da might suggest N-demethylation (loss of CH₂), while a reduction of the nitro group to an amino group would result in a mass change of -30 Da (NO₂ to NH₂). Further structural elucidation can be achieved using techniques like NMR if the degradants can be isolated.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a comprehensive forced degradation study to identify potential degradation pathways and products.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound in a suitable solvent at 60°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating HPLC-UV method. An LC-MS method is highly recommended for identifying the masses of the degradation products.

Data Interpretation:

Stress ConditionExpected Degradation LevelPotential Primary Degradation Products
Acid Hydrolysis Low to ModerateN-demethylation, potential for other hydrolytic products
Base Hydrolysis Low to ModerateN-demethylation, potential for other hydrolytic products
Oxidation (H₂O₂) Moderate to HighN-oxides, products of N-demethylation, ring hydroxylation
Thermal Dependent on temperatureVarious, potentially including N-demethylation
Photolysis Moderate to HighProducts of nitro group reduction, dimerization

Visualizing Potential Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound based on the chemistry of its functional groups.

Degradation_Pathways cluster_main This compound cluster_demethylation N-Demethylation cluster_reduction Nitro Reduction cluster_oxidation Oxidation A Parent Compound B 2-Nitro-4-(trifluoromethoxy)aniline A->B Loss of -CH3 C N-Methyl-2-amino-4-(trifluoromethoxy)aniline A->C NO2 -> NH2 D N-oxide or Ring Hydroxylated Products A->D Oxidizing agent

Caption: Predicted major degradation pathways.

The following workflow can be used to investigate the stability of the compound.

Stability_Investigation_Workflow start Start: Pure Compound forced_degradation Forced Degradation Study (Acid, Base, Heat, Light, Oxidation) start->forced_degradation analytical_method Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->analytical_method analyze_samples Analyze Stressed Samples analytical_method->analyze_samples identify_degradants Identify Degradation Products (LC-MS, NMR) analyze_samples->identify_degradants pathway_elucidation Elucidate Degradation Pathways identify_degradants->pathway_elucidation stability_profile Establish Stability Profile pathway_elucidation->stability_profile

Caption: Workflow for stability investigation.

References

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Khan, F., Vyas, B., Pal, D., & Cameotra, S. S. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. PLoS ONE, 8(10), e75046. [Link]

  • MDPI. (2022). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. MDPI. [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Investigation of hydrolytic stability of N-trifluoromethyl secondary.... [Link]

  • Klick, S., & Kirchengast, M. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Ullah, R., et al. (2023). Photocatalytic Degradation of Ortho-Nitroaniline Orange Using Polyaniline/Titanium Oxide (PANI/TiO₂) Nanocomposite. Chemistry Research Journal, 8(4), 118-132.
  • ResearchGate. (2013). Aerobic Degradation of N-Methyl-4-Nitroaniline (MNA) by Pseudomonas sp. Strain FK357 Isolated from Soil. [Link]

  • PubMed. (2007). Aniline degradation by electrocatalytic oxidation. [Link]

  • Matoušová, E., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7525. [Link]

  • Freie Universität Berlin. (2023). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium. [Link]

  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 48(3), 491–496. [Link]

  • ResearchGate. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

  • ResearchGate. (n.d.). Degradation pathways for 4-nitrotoluene. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation. [Link]

  • ResearchGate. (n.d.). Aniline degradation by electrocatalytic oxidation. [Link]

  • Scribd. (2012). New Trends in Forced Degradation Studies. [Link]

  • Wiley Online Library. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition. [Link]

  • DTIC. (1984). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]

  • Royal Society Publishing. (2021). Degradation of aniline in water with gaseous streamer corona plasma. Royal Society Open Science. [Link]

  • PubMed. (2007). Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ACS Publications. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

Sources

Optimization of reaction conditions for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical support guide to address the specific challenges encountered during the synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline . This document moves beyond simple protocols to provide in-depth, field-proven insights, ensuring you can optimize your reaction conditions for superior yield and purity.

Introduction: Navigating the Synthesis of a Key Intermediate

This compound is a valuable building block in the development of pharmaceuticals and advanced agrochemicals[1]. Its synthesis, while conceptually straightforward via N-methylation of 2-nitro-4-(trifluoromethoxy)aniline, is fraught with potential pitfalls. Common issues include incomplete reactions, the formation of challenging-to-remove byproducts, and purification difficulties. This guide provides a structured, cause-and-effect approach to troubleshooting, enabling you to diagnose and resolve experimental hurdles efficiently.

The most common and industrially scalable approach involves the methylation of the parent aniline using formaldehyde in a strong acid medium, typically sulfuric acid[2][3]. This method is cost-effective but requires precise control to prevent side reactions.

cluster_0 Synthetic Pathway Start 2-Nitro-4-(trifluoromethoxy)aniline Process N-Methylation Reaction Start->Process Starting Material Reagents Formaldehyde (or Paraformaldehyde) Concentrated Sulfuric Acid Reagents->Process Methylating Agent & Solvent/Catalyst Workup Quenching & Neutralization Process->Workup Purification Recrystallization or Column Chromatography Workup->Purification Product N-Methyl-2-nitro-4- (trifluoromethoxy)aniline Purification->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: From Observation to Solution

This section is structured to help you quickly identify the root cause of an issue and implement a scientifically sound solution.

Problem / ObservationPotential Cause(s)Recommended Solutions & Scientific Rationale
1. Low Yield / Incomplete Reaction (Significant starting material remains, confirmed by TLC/GC-MS)Insufficient Methylating Agent: The stoichiometry of formaldehyde to the aniline is too low to drive the reaction to completion.Increase Stoichiometry: Use a molar excess of formaldehyde (or its polymer, paraformaldehyde). A starting point of 1.5-2.5 equivalents is recommended[2]. The reaction consumes formaldehyde to form an intermediate iminium ion, which is then reduced in situ; ensuring sufficient reagent is critical for high conversion.
Low Reaction Temperature: The activation energy for the formation of the key iminium intermediate is not being met.Optimize Temperature: Gradually increase the reaction temperature. A range of 40-60°C is typically effective for this type of methylation[2]. Monitor by TLC at each temperature increment to find the optimal balance between reaction rate and byproduct formation.
Short Reaction Time: The reaction has not been allowed to proceed long enough for full conversion.Extend Reaction Time & Monitor: Monitor the disappearance of the starting material spot on a TLC plate (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Continue the reaction until the starting material is fully consumed. Reaction times can vary from 2 to 8 hours.
2. Formation of Dimer or Other High MW Impurities Excessive Temperature: High temperatures can promote intermolecular side reactions, leading to polymerization or the formation of methylene-bridged dimers, especially in a concentrated acid medium.Strict Temperature Control: Maintain the reaction temperature within the optimized range (e.g., 40-60°C) using a controlled oil bath. Add reagents dropwise or portion-wise to manage any exotherms effectively[4].
High Reactant Concentration: Overly concentrated conditions can increase the probability of bimolecular side reactions.Adjust Concentration: While concentrated sulfuric acid often serves as the solvent, ensure the initial aniline concentration is not excessively high. A typical weight ratio of sulfuric acid to aniline is between 5:1 and 7.5:1[2].
3. Product is a Dark, Tarry, or Oily Substance Decomposition/Side Reactions: The combination of an oxidizing nitro group and a strong, hot acid can lead to decomposition or unwanted side reactions. This is a common issue in nitration chemistry but can also occur under harsh methylation conditions[5].Ensure High-Purity Starting Material: Impurities in the initial 2-nitro-4-(trifluoromethoxy)aniline can act as catalysts for decomposition. Purification is Key: A tarry crude product often requires purification via column chromatography. Use a gradient elution from nonpolar (e.g., hexanes) to moderately polar (e.g., 10-20% ethyl acetate in hexanes) to separate the desired product from polar impurities.
4. Difficulty in Product Purification Similar Polarity of Product and Starting Material: The product (secondary amine) and starting material (primary amine) have relatively close polarities, making separation by recrystallization difficult if significant starting material remains.Optimize Chromatography: If TLC shows overlapping spots, try a less polar solvent system (e.g., Toluene/Hexane mixtures) to improve separation. Ensure the silica gel is not acidic to avoid product streaking.Recrystallization Strategy: For a crude product that is >90% pure, recrystallization is effective. Ethanol has been shown to be a suitable solvent for a structurally similar compound[6]. Try dissolving the crude solid in hot ethanol and allowing it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-methylation using formaldehyde and sulfuric acid? A1: This reaction proceeds via an Eschweiler-Clarke-type mechanism, although it lacks an external reducing agent like formic acid. First, the primary amine of 2-nitro-4-(trifluoromethoxy)aniline attacks formaldehyde to form a hemiaminal. In the strong sulfuric acid medium, this intermediate readily dehydrates to form a reactive electrophilic N-methyliminium ion. The exact reducing agent in this specific system is complex, but it's proposed that another molecule of formaldehyde or an intermediate species acts as a hydride donor, reducing the iminium ion to the N-methyl product[3].

cluster_mech Simplified N-Methylation Mechanism Aniline R-NH₂ Hemiaminal R-NH-CH₂OH Aniline->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium [R-N⁺H=CH₂] Hemiaminal->Iminium - H₂O (H⁺ catalyst) Product R-NH-CH₃ Iminium->Product + [H⁻] (Reduction)

Caption: Simplified mechanism of acid-catalyzed N-methylation.

Q2: Can I use other methylating agents? A2: Yes, but they come with different advantages and disadvantages.

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄): These are classic alkylating agents used with a non-nucleophilic base (e.g., K₂CO₃, DBU) in a polar aprotic solvent (e.g., DMF, Acetonitrile). Causality: The base deprotonates the aniline, creating a more nucleophilic anion that attacks the methylating agent. Challenge: These reagents are highly toxic and can easily lead to over-methylation, producing the N,N-dimethyl byproduct. They are often less suitable for large-scale industrial processes.

  • Reductive Amination: Using formaldehyde with a reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). This is generally a milder method than using strong acid but may require more complex workup procedures.

Q3: Why is temperature control so critical in this reaction? A3: Temperature control is paramount for two primary reasons:

  • Selectivity: The formation of the desired mono-methylated product is kinetically favored under controlled conditions. At higher temperatures, the reaction becomes less selective, and the energy barrier for unwanted side reactions (dimerization, decomposition, or even potential over-methylation) is more easily overcome[4].

  • Safety: The reaction can be exothermic, especially during the addition of formaldehyde to the sulfuric acid solution. Uncontrolled exotherms can lead to a runaway reaction, causing rapid temperature and pressure increases, which is a significant safety hazard[7].

Q4: How do I perform an effective workup for this reaction? A4: A proper workup is crucial for isolating the crude product. The key is to carefully neutralize the large amount of sulfuric acid.

  • Quenching: Cool the reaction vessel in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice. This dilutes the acid and dissipates heat.

  • Neutralization: While maintaining cooling, slowly add a base, such as concentrated ammonium hydroxide[2] or a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: The product will likely precipitate as a solid. If it remains oily, extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Washing & Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

Optimized Experimental Protocol

This protocol is a robust starting point based on established methodologies for analogous compounds[2][3].

Materials:

  • 2-Nitro-4-(trifluoromethoxy)aniline

  • Concentrated Sulfuric Acid (98%)

  • Paraformaldehyde

  • Ammonium Hydroxide (25-28%)

  • Methanol or Ethanol (for recrystallization)

  • Ethyl Acetate (for extraction, if needed)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-nitro-4-(trifluoromethoxy)aniline (1.0 eq).

  • Dissolution: Cool the flask in an ice/water bath. Slowly add concentrated sulfuric acid (approx. 5-7 parts by weight relative to the aniline) while stirring, ensuring the internal temperature does not exceed 20°C. Stir until a clear solution is obtained.

  • Reagent Addition: Warm the mixture to 40-45°C. Begin adding paraformaldehyde (1.5 eq) in small portions over 1-2 hours. Monitor the internal temperature closely and maintain it within the 40-50°C range.

  • Reaction: After the addition is complete, maintain the reaction mixture at 45-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup - Quenching: Cool the reaction mixture to room temperature and then further in an ice bath to below 10°C. In a separate large beaker, prepare a mixture of crushed ice and water.

  • Workup - Neutralization: Slowly pour the acidic reaction mixture into the ice/water slurry with vigorous stirring. Then, carefully add concentrated ammonium hydroxide to the slurry, maintaining the temperature below 20°C, until the pH reaches ~7. The product should precipitate as a solid.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral.

  • Purification: Dry the crude product. For further purification, perform a recrystallization from a suitable solvent like methanol or ethanol[6]. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

Recommended Reaction Parameters

ParameterRecommended ValueRationale
Aniline:Paraformaldehyde 1 : 1.5 - 2.5 (molar ratio)Ensures sufficient methylating agent for complete conversion.
Aniline:Sulfuric Acid 1 : 5 - 7.5 (weight ratio)Provides the necessary acidic medium while controlling concentration.
Temperature 40 - 60 °COptimal range for balancing reaction rate and minimizing side products.
Reaction Time 2 - 8 hoursDependent on scale and temperature; must be monitored by TLC.
Workup pH 7 - 8Ensures the amine product is in its free base form for isolation.

Troubleshooting Workflow

Start Reaction Complete. Analyze Crude Product (TLC/NMR) Check_Yield Is Yield > 70%? Start->Check_Yield Check_Purity Is Purity > 95%? Check_Yield->Check_Purity Yes Low_Yield Problem: Low Yield Check_Yield->Low_Yield No Impure Problem: Impure Product Check_Purity->Impure No Success Process Optimized. Proceed to Scale-Up. Check_Purity->Success Yes Sol_Temp Increase Temperature (e.g., to 55°C) Low_Yield->Sol_Temp Sol_Time Increase Reaction Time Low_Yield->Sol_Time Sol_Reagent Increase CH₂O eq. Low_Yield->Sol_Reagent Sol_Purify Recrystallize or Run Column Chromatography Impure->Sol_Purify

Caption: A decision tree for troubleshooting the synthesis based on initial results.

References

  • Papenfuhs, T., Hess, R., & Vorwerk, E. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
  • Nanjing University of Science & Technology. (2018). 4-methyl-2-nitroaniline synthesis method. Chinese Patent CN105461529B. [Link]

  • Unknown Inventor. (2016). Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Junkai (Tianjin) Chemical Co Ltd. (2011). Preparation method of 4-nitro-3-trifluoromethylaniline.
  • Maegerlein, W., et al. (2001). Preparation of trifluoromethylanilines. U.S.
  • Unknown Inventor. (2020). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Retrieved from [Link]

  • Bayer Ag. (1998). Process for the preparation of 2-trifluoromethoxy-aniline.
  • Stolar, T., et al. (2023). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Journal of the American Chemical Society.
  • Illumina. (2010).
  • Kalopissis, G., & Bugaut, A. (1971). Process for n-methylating nitroanilines and compounds prepared thereby. U.S.

Sources

Technical Support Center: Purification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide practical, in-depth troubleshooting advice to help you achieve high purity in your experimental work.

I. Introduction to the Challenges

This compound is a key intermediate in various synthetic pathways. Its purification, however, can be challenging due to its specific chemical properties. The presence of a nitro group, a secondary amine, and a trifluoromethoxy group imparts a unique polarity profile, making separation from structurally similar impurities complex. Common issues include the co-elution of byproducts in chromatography, thermal instability, and difficulties in crystallization. This guide provides a systematic approach to overcoming these hurdles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 2-nitro-4-(trifluoromethoxy)aniline.

  • Over-methylated byproducts: Such as N,N-Dimethyl-2-nitro-4-(trifluoromethoxy)aniline.

  • Isomeric impurities: Arising from non-selective nitration or other steps.

  • Decomposition products: Nitro compounds can be sensitive to heat and light.

  • Residual solvents and reagents: From the reaction and workup steps.

Q2: What is the best initial approach to purify the crude product?

A2: For many aromatic nitro compounds, a multi-step purification strategy is often most effective. A typical workflow would be:

  • Aqueous Wash: Start with an alkaline wash (e.g., dilute sodium bicarbonate solution) to remove acidic impurities.

  • Recrystallization: This is a powerful technique for removing many impurities if a suitable solvent system can be identified.[1]

  • Column Chromatography: If recrystallization does not yield the desired purity, column chromatography is the next logical step.[2][3]

Q3: My compound appears as a yellow to brown oil or solid after synthesis. Is this normal?

A3: Yes, crude nitroaniline derivatives often have a yellowish or brownish color due to the presence of impurities and minor degradation products.[4] The pure compound should be a yellow crystalline solid. The intensity of the color can be an initial indicator of the purity level.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purity analysis?

A4: Absolutely. HPLC is an excellent analytical technique for assessing the purity of this compound and other nitroanilines.[5][6] A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) is a good starting point for method development.[7]

III. Troubleshooting Guides

A. Recrystallization Troubleshooting

Recrystallization is a cost-effective and scalable purification method that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[1]

Problem 1: I can't find a suitable single solvent for recrystallization.

  • Cause: The compound may have either very high or very low solubility in common solvents, or its solubility may not change significantly with temperature.

  • Solution: Two-Solvent Recrystallization.

    • Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

    • Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the saturation point).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to induce crystallization.[8]

    Common Solvent Systems for Nitroanilines:

    • Ethanol/Water

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

Problem 2: The product "oils out" instead of forming crystals.

  • Cause: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

  • Solutions:

    • Lower the initial temperature: Try dissolving the compound at a slightly lower temperature.

    • Use a more dilute solution: Add more of the "good" solvent before adding the "poor" solvent.

    • Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.

    • Seed the solution: Add a tiny crystal of the pure compound to induce crystallization.

Problem 3: The recrystallized product is still not pure.

  • Cause: Impurities may have similar solubility profiles to the desired compound, leading to co-crystallization.

  • Solutions:

    • Repeat the recrystallization: A second recrystallization can sometimes significantly improve purity.

    • Charcoal treatment: If the impurities are colored, adding activated charcoal to the hot solution can help adsorb them. Be sure to filter the hot solution to remove the charcoal before cooling.[8]

    • Switch to a different purification method: If recrystallization is ineffective, column chromatography is the next best option.

B. Column Chromatography Troubleshooting

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[3] For nitroanilines, which are moderately polar, this is a very effective technique.[2]

Problem 1: Poor separation of the desired compound from impurities on the column.

  • Cause: The chosen mobile phase (eluent) may not have the optimal polarity to resolve the components of the mixture.

  • Solution: Optimize the Mobile Phase using Thin-Layer Chromatography (TLC).

    • TLC Analysis: Before running a column, test different solvent systems using TLC. The ideal eluent will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from other spots.[9]

    • Solvent Systems to Try: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Common starting ratios are 9:1, 4:1, and 1:1 (Hexane:Ethyl Acetate).

    • Gradient Elution: If a single solvent system doesn't provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase during the column run) can be very effective.

Problem 2: The compound streaks or bands broaden on the column.

  • Cause:

    • Overloading the column: Too much sample has been applied.

    • Poor sample loading: The initial band of the sample was too wide.

    • Inappropriate solvent for sample loading: The sample was dissolved in a solvent that is too polar.

    • Column cracking: The silica gel bed is not uniform.

  • Solutions:

    • Sample Load: As a rule of thumb, use a sample-to-silica gel ratio of 1:50 to 1:100 by weight.

    • Loading Technique: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent, apply it to the top of the column in a narrow band, and then carefully add the mobile phase.

    • Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Problem 3: The compound appears to be decomposing on the silica gel.

  • Cause: Silica gel is slightly acidic and can sometimes cause decomposition of sensitive compounds.

  • Solutions:

    • Use a less acidic stationary phase: Consider using neutral or basic alumina as the stationary phase.

    • Deactivate the silica gel: Add a small amount of a base, like triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[4]

    • Work quickly: Do not let the compound sit on the column for an extended period.

IV. Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude product. Add a few drops of a test solvent (e.g., ethanol). If it dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating and swirling until the solid is just dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography Purification
  • TLC Analysis: Determine the optimal mobile phase (e.g., 8:2 Hexane:Ethyl Acetate) that gives the desired compound an Rf of ~0.3.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a glass chromatography column.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

V. Visualization of Purification Workflow

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Analysis Purity Analysis (TLC/HPLC) Recrystallization->Analysis Assess Purity Waste Impurities Recrystallization->Waste Column Column Chromatography Column->Analysis Column->Waste Pure Pure Product Analysis->Column <98% Pure Analysis->Pure >98% Pure

Caption: A decision-making workflow for the purification of this compound.

VI. Data Summary

PropertyValueSource
Molecular FormulaC8H7F3N2O2[10]
Molecular Weight220.15 g/mol [10]
AppearanceYellow crystalline solid
Purity (Typical)>98% (GC/HPLC)[10]
SolubilitySoluble in methanol, ethanol, ethyl acetate, acetone.[11]

VII. References

  • ResearchGate. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines. Retrieved from

  • Solubility of Things. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Retrieved from

  • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline. Retrieved from

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Reddit. (n.d.). A closeup of N-methyl-4-nitroaniline crystals. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Retrieved from [Link]

  • ResearchGate. (2025). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methyl-4-nitroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline. Retrieved from

  • Reddit. (n.d.). Struggling with the purification of a nitroaldol product. Retrieved from [Link]

  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds. Retrieved from

  • Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization. Retrieved from [Link]

  • Academia.edu. (n.d.). Experiment 2A and 2B: Thin-Layer Chromatography and Column Chromatography. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

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Safe handling and storage procedures for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: this compound is a specialized chemical with limited publicly available safety data. This guide is synthesized from the safety profiles of structurally related compounds, including nitroanilines and trifluoromethoxy-substituted aromatics. It is imperative to treat this compound as potentially hazardous and to perform a thorough, lab-specific risk assessment before use. This document supplements, but does not replace, a formal Safety Data Sheet (SDS) and institutional safety protocols.

Section 1: Hazard Identification & Risk Assessment (FAQs)

This section addresses the foundational questions regarding the potential hazards of this compound, drawing parallels from similar chemical structures to ensure a cautious and informed approach.

Q1: What are the primary anticipated hazards of this compound?

A1: Based on its functional groups (nitroaniline, trifluoromethoxy), the primary hazards are anticipated to be:

  • High Acute Toxicity: Nitroaniline compounds are known to be toxic if swallowed, inhaled, or in contact with skin.[1][2][3][4] The trifluoromethoxy group can also contribute to toxicity.[5] Assume this compound is toxic by all routes of exposure.

  • Skin and Eye Irritation: Structurally similar chemicals are known to cause serious skin and eye irritation.[3][6][7]

  • Target Organ Damage: Prolonged or repeated exposure to nitroanilines may cause damage to organs.[2][5]

Q2: How should our lab conduct a risk assessment before using this compound?

A2: A comprehensive risk assessment is crucial. The causality is simple: understanding the potential risks informs the necessary controls. Your assessment should follow these steps:

  • Assume High Toxicity: Given the data on related compounds, treat this compound as a substance with high acute toxicity.

  • Evaluate Experimental Parameters: Consider the quantity you will be using, the physical form (solid/solution), and the operations involved (weighing, dissolving, heating). Weighing a powder, for instance, poses a higher risk of inhalation than handling a dilute solution.

  • Identify Control Measures: Based on the risks, determine the necessary engineering controls (fume hood, ventilated enclosure), administrative controls (SOPs, training), and Personal Protective Equipment (PPE).

  • Plan for Emergencies: Outline clear procedures for spills, accidental exposure, and waste disposal.[8]

Section 2: Troubleshooting Safe Handling & PPE

This section is structured as a troubleshooting guide to address specific issues that may arise during experimentation, focusing on the "why" behind each procedural choice.

Issue: My experiment requires weighing the powdered form of the compound. I'm concerned about generating dust.

Solution:

This is a valid concern as avoiding the formation of dust and aerosols is a primary precaution.[1] Inhalation is a significant route of toxic exposure.[1][2][3]

Step-by-Step Protocol for Weighing:

  • Work Within an Engineering Control: ALWAYS handle the solid compound inside a certified chemical fume hood or a powder containment balance enclosure.[2] This prevents dust from entering the general lab environment.

  • Use Appropriate PPE: Wear a lab coat, nitrile gloves (consider double-gloving), and ANSI-approved safety glasses or goggles.[1][9] A face shield may be required if there's a splash risk.[9]

  • Minimize Air Currents: When weighing, keep the fume hood sash at the lowest practical height to minimize air turbulence that could disperse the powder.

  • Handle with Care: Use a micro-spatula to gently transfer the powder. Avoid scooping actions that could create airborne particles.

  • Decontaminate: After weighing, carefully wipe down the spatula, weighing paper/boat, and balance surface with a damp cloth or towel to collect any residual particles. Dispose of the cleaning materials as hazardous waste.

Issue: I'm unsure of the correct PPE to wear when handling a solution of this compound.

Solution:

Even in solution, the risk of skin absorption and splashes remains. The choice of PPE is your last line of defense.

PPE Protocol for Solutions:

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash hazard, a face shield worn over safety glasses is required.[9]

  • Hand Protection: Use chemical-resistant gloves.[10] Nitrile gloves are a common choice, but it's crucial to check the glove manufacturer's compatibility chart for the specific solvent you are using. Always inspect gloves before use and remove them without touching the outer surface with your bare skin.[1]

  • Protective Clothing: A long-sleeved lab coat is essential to protect your skin.[11] Ensure it is fully buttoned.

  • Footwear: Wear closed-toe shoes that cover the entire foot.[11]

Section 3: Storage & Stability FAQs

Proper storage is a self-validating system; it ensures the compound's integrity and prevents hazardous situations.

Q1: What are the optimal storage conditions for this compound?

A1: Based on related compounds, store in a cool, dry, and well-ventilated area.[1][2][12] The container should be kept tightly closed to prevent moisture absorption and potential degradation.[1][2][12] Store away from incompatible materials such as strong oxidizing agents, reducing agents, and strong acids.[13][14]

Q2: How can I identify if the compound has degraded?

A2: While specific degradation pathways are unknown, visual inspection is the first step. Look for changes in color or physical state. If degradation is suspected, it is best to dispose of the material as hazardous waste rather than risk using a compromised reagent.

Section 4: Spill & Emergency Troubleshooting

This section provides clear, actionable steps for potential emergency scenarios.

Problem: I've spilled a small amount of the powder on the benchtop inside the fume hood.

Solution:

A small, contained spill can be managed internally if you have the correct supplies and training.

Step-by-Step Spill Cleanup Protocol:

  • Alert & Isolate: Alert nearby personnel.[8] Keep the spill contained within the fume hood.

  • Don PPE: Ensure you are wearing appropriate PPE, including double gloves, goggles, and a lab coat.

  • Gently Cover: Gently cover the spill with an absorbent material like vermiculite or a spill pad to prevent further aerosolization.[15][16]

  • Collect Waste: Carefully scoop the mixture into a designated hazardous waste container.[16] Avoid creating dust.

  • Decontaminate: Wipe the area with a suitable solvent (e.g., ethanol) and then soap and water.[17] All cleanup materials must be disposed of as hazardous waste.[15]

Problem: The compound came into contact with my skin.

Solution:

Immediate action is required to minimize absorption.

First Aid Protocol for Skin Contact:

  • Remove Contaminated Clothing: Immediately remove any clothing that has come into contact with the chemical.[8][17]

  • Flush with Water: Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8][18]

  • Seek Medical Attention: Because the compound is presumed to be highly toxic, seek immediate medical attention after flushing.[2][3] Provide the medical team with the name of the chemical.

Section 5: Waste Disposal FAQ

Q1: How should I dispose of waste containing this compound?

A1: All waste, including contaminated PPE and cleanup materials, must be treated as hazardous waste.[19]

  • Halogenated Waste Stream: Due to the trifluoromethoxy group, this compound is a halogenated organic.[20] It should be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[20]

  • Do Not Mix: Do not mix this waste with non-halogenated solvents or other incompatible waste streams.[14]

  • Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) office for pickup and disposal procedures.[21]

Visual Guides

Diagram 1: Risk Assessment & Control Workflow

cluster_assessment Risk Assessment cluster_controls Control Implementation cluster_procedure Safe Operation A Identify Hazards (Assume High Toxicity) B Evaluate Experiment (Quantity, Form, Process) A->B C Assess Exposure Potential (Inhalation, Dermal) B->C D Engineering Controls (Fume Hood) C->D Select Controls E Administrative Controls (SOPs, Training) D->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) E->F G Proceed with Experiment F->G Ready to Proceed

Caption: Workflow for risk assessment and control selection.

Diagram 2: Spill Response Decision Tree

Spill Spill Occurs Assess Is the spill large, uncontrolled, or outside a fume hood? Spill->Assess Evacuate Evacuate Area Call EHS/Emergency Response Assess->Evacuate Yes Alert Alert Colleagues Assess->Alert No Cleanup Proceed with Minor Spill Cleanup Protocol PPE Don Appropriate PPE Alert->PPE Contain Contain & Absorb Spill PPE->Contain Dispose Collect & Dispose as Hazardous Waste Contain->Dispose Decon Decontaminate Area Dispose->Decon Decon->Cleanup

Caption: Decision tree for responding to a chemical spill.

References

  • East Harbour Group. (2022, February 14). MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE.
  • Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-Methyl-N-nitrosoaniline. Retrieved from [Link]

  • West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • GOV.UK. (2024, March). Nitrobenzene - Incident management. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Unknown. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Angene Chemical. (2026, January 19). Safety Data Sheet - 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Active AgriScience. (n.d.). Emergency Response Plan. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Zárybnický, T., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE [Video]. YouTube. Retrieved from [Link]

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Navigating the Aftermath: A Technical Guide to the Disposal and Environmental Impact of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: A Technical Support Bulletin for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to provide you with the essential technical knowledge and practical procedures for the safe disposal of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline and to shed light on its potential environmental footprint. In the fast-paced world of drug discovery and development, a comprehensive understanding of the entire lifecycle of a chemical intermediate is not just a matter of regulatory compliance, but a cornerstone of responsible research.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns you may have regarding the handling and disposal of this compound waste.

Q1: What are the primary hazards associated with this compound waste?

A1: this compound is classified as a hazardous substance. Waste containing this compound should be treated with caution due to its potential toxicity and the presence of both a nitroaromatic and a fluorinated functional group. While specific toxicity data for this compound is limited, related nitroanilines are known to be harmful if swallowed, inhaled, or absorbed through the skin, and can cause irritation to the eyes, skin, and respiratory tract.[1] The trifluoromethoxy group can enhance the lipophilicity of the molecule, potentially leading to increased absorption and persistence.[2]

Q2: What are the approved disposal methods for this compound?

A2: The recommended method for the disposal of this compound waste is high-temperature incineration by a licensed hazardous waste management facility. This process ensures the complete destruction of the molecule, minimizing the risk of environmental contamination. It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain or in regular laboratory trash.

Q3: Can I neutralize or deactivate small quantities of this compound in the lab before disposal?

A3: In-lab neutralization of halogenated nitroaromatic compounds is not recommended without a thoroughly validated and approved protocol for your specific institution. The chemical stability of the trifluoromethoxy group and the potential for incomplete reaction of the nitro group could lead to the formation of other hazardous byproducts. It is safer and more compliant to collect all waste (solid and liquid) in designated, properly labeled hazardous waste containers for professional disposal.

Q4: What is the likely environmental impact if this compound is accidentally released?

A4: The environmental impact of an accidental release is a significant concern. The trifluoromethoxy group is known for its metabolic stability, which can contribute to the persistence of the compound in the environment.[2] Nitroaromatic compounds, in general, are known to be recalcitrant to biodegradation.[3] Therefore, this compound is expected to be persistent in soil and water. Its ecotoxicity is not well-documented, but related substituted anilines have shown toxicity to aquatic organisms.

Q5: What are the potential degradation products of this compound in the environment?

A5: While specific studies on this compound are scarce, we can infer potential degradation pathways. The nitro group may be reduced to an amino group, forming a diamino derivative. The trifluoromethoxy group is generally resistant to cleavage, but under certain conditions, hydrolysis could potentially lead to the formation of a phenol and trifluoromethoxide. Photodegradation in the presence of sunlight is another possible transformation pathway for nitroanilines.[4] It is important to note that some degradation products may also be of environmental concern.

Troubleshooting Guides

This section provides step-by-step protocols for managing specific issues you might encounter during your experiments involving this compound.

Guide 1: Emergency Spill Response

Scenario: A small spill (<100 mL of a solution or <10g of solid) of this compound occurs in a chemical fume hood.

Immediate Actions:

  • Alert personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the area: Keep the fume hood sash at the lowest practical height.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a face shield.

    • Two pairs of nitrile gloves (or a more resistant glove material if indicated by your institution's safety office).

    • A chemically resistant lab coat.

Cleanup Protocol:

  • Contain the spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]

  • Absorb the liquid: Gently apply the absorbent material over the entire spill, working from the outside in to prevent spreading.[5]

  • Collect the waste: Carefully scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate the surface: Wipe the spill area with a cloth or paper towels soaked in a decontaminating solution (e.g., a mild detergent solution, followed by water, and then a solvent rinse like ethanol or acetone, if compatible with the surface). All cleaning materials must be disposed of as hazardous waste.

  • Package and label waste: Securely close the hazardous waste container and label it clearly with the contents, including "this compound spill debris."

  • Report the incident: Follow your institution's protocol for reporting chemical spills, even if they are small.

Guide 2: Decontamination of Glassware and Equipment

Scenario: You have completed a reaction using this compound and need to clean the glassware and equipment.

Decontamination Protocol:

  • Initial Rinse: In a designated chemical fume hood, rinse the glassware and equipment with a suitable organic solvent in which this compound is soluble (e.g., acetone, ethyl acetate, or dichloromethane). Collect this initial rinse as hazardous waste.

  • Soaking: Immerse the rinsed items in a base bath (a saturated solution of potassium hydroxide in isopropanol) for at least 12 hours. Caution: Base baths are highly corrosive and should be handled with appropriate PPE.

  • Thorough Rinsing: After soaking, carefully remove the items from the base bath and rinse them thoroughly with deionized water.

  • Final Cleaning: Wash the glassware and equipment with a laboratory detergent and then rinse again with deionized water.

  • Drying: Allow the items to air dry or place them in a drying oven.

Visualizing the Waste Management Workflow

To ensure clarity in the handling and disposal process, the following diagram illustrates the recommended workflow for this compound waste.

Caption: Recommended waste management workflow for this compound.

Environmental Fate and Impact Pathway

The following diagram illustrates the potential environmental fate of this compound upon accidental release.

EnvironmentalFate cluster_Release Accidental Release cluster_Environment Environmental Compartments cluster_Fate Potential Fate Processes cluster_Products Potential Degradation Products Release N-Methyl-2-nitro-4- (trifluoromethoxy)aniline Soil Soil Release->Soil Water Water Release->Water Persistence Persistence (Recalcitrant to Biodegradation) Soil->Persistence Water->Persistence Bioaccumulation Potential for Bioaccumulation Persistence->Bioaccumulation Degradation Degradation (Slow) Persistence->Degradation Amino Amino-derivative Degradation->Amino Phenol Phenolic derivative Degradation->Phenol Other Other byproducts Degradation->Other

Caption: Potential environmental fate of this compound.

Data Summary

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number Not available for the N-Methyl variant. The parent compound, 2-Nitro-4-(trifluoromethoxy)aniline, has CAS 2267-23-4.PubChem
Molecular Formula C8H7F3N2O3Inferred
Molecular Weight 236.15 g/mol Inferred
Primary Hazards Harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation.Inferred from related compounds[1]
Recommended Disposal High-temperature incineration by a licensed facility.General best practice
Environmental Fate Expected to be persistent in soil and water. Potential for bioaccumulation.Inferred from chemical structure[2]
Ecotoxicity Data not available. Related compounds are toxic to aquatic life.-

References

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2025). High-rate biodegradation of 3-and 4-nitroaniline. Retrieved from [Link]

  • MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98%. Retrieved from [Link]

  • Juza, M. (2016). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

Sources

Technical Support Center: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis.

The synthesis of this complex aniline derivative presents unique challenges, particularly concerning reaction control, regioselectivity, and safety during scale-up. This document is structured to address these challenges head-on, providing not just procedures but the fundamental causality behind our experimental recommendations.

Overall Synthesis Strategy

The most reliable and scalable pathway to this compound involves a two-stage process. First, the synthesis of the key intermediate, 2-nitro-4-(trifluoromethoxy)aniline , followed by its selective N-methylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A 4-(Trifluoromethoxy)aniline (Starting Material) B Acetylation (Amine Protection) A->B C N-(4-(trifluoromethoxy)phenyl)acetamide B->C D Nitration C->D E N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide D->E F Hydrolysis (Deprotection) E->F G 2-Nitro-4-(trifluoromethoxy)aniline (Key Intermediate) F->G H N-Methylation G->H I This compound (Final Product) H->I G Problem Problem: High Levels of Di-Methylated Byproduct Cause1 Cause: Excess Formaldehyde Problem->Cause1 Cause2 Cause: Reaction Temp Too High / Time Too Long Problem->Cause2 Solution1 Solution: Reduce HCHO equivalents to 1.1 - 1.5. Cause1->Solution1 Check Verify stoichiometry and reagent purity. Cause1->Check Solution2 Solution: Run reaction at lower temp & monitor by HPLC. Cause2->Solution2

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment and Validation of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in a Key Synthetic Building Block

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, with a molecular formula of C8H7F3N2O2 and a molecular weight of 220.15 g/mol , is a critical intermediate in the synthesis of a variety of high-value organic molecules, including pharmaceuticals and agrochemicals.[1] The trifluoromethoxy group (-OCF3) is particularly significant as it can enhance properties like lipophilicity and metabolic stability in the final product, making it a desirable feature in drug design.[2] However, the synthetic route to this compound, often involving nitration, can lead to the formation of process-related impurities such as positional isomers and unreacted starting materials.[3]

The presence of even minute quantities of these impurities can have a profound impact on the safety, efficacy, and regulatory compliance of the final product. For researchers and drug development professionals, an accurately determined purity profile is not merely a quality control metric; it is a cornerstone of reliable and reproducible scientific outcomes. This guide provides a comparative analysis of key analytical techniques for the purity assessment of this compound and offers a detailed protocol for the validation of a robust High-Performance Liquid Chromatography (HPLC) method.

Choosing the Right Tool: A Comparative Overview of Purity Assessment Techniques

The selection of an appropriate analytical technique is a critical first step in accurately determining the purity of this compound. The most common and effective methods for analyzing aromatic amines and nitroaromatic compounds include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).[3][4][5] Each technique offers a unique set of advantages and disadvantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis and is particularly well-suited for the analysis of moderately polar and thermally labile compounds like this compound.[4][6]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a UV detector is commonly employed, as the aromatic and nitro groups in the target molecule provide strong chromophores.

  • Advantages:

    • Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize separation.

    • Robustness: Well-established and reliable for routine quality control.

    • No Derivatization Required: Unlike GC for some polar compounds, HPLC can often analyze the compound directly, simplifying sample preparation.[4][6]

  • Considerations:

    • Reference Standards: Accurate quantification requires a well-characterized reference standard of this compound.

    • Resolution of Isomers: Positional isomers, which are common impurities, may co-elute if the method is not sufficiently optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[5] It is highly effective for the analysis of volatile and thermally stable compounds.

  • Principle: The sample is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling identification.

  • Advantages:

    • High Sensitivity and Selectivity: The mass spectrometer provides definitive identification of impurities, even at trace levels.[7]

    • Excellent for Volatile Impurities: Ideal for detecting residual solvents or volatile starting materials.

  • Considerations:

    • Thermal Lability: Nitroaromatic compounds can be thermally labile, potentially degrading in the high temperatures of the GC inlet, which can complicate quantification.[4][6][8]

    • Derivatization: For polar analytes, a derivatization step may be necessary to increase volatility, adding complexity to the workflow.[4][9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a powerful primary method for determining the purity of organic compounds without the need for a specific reference standard of the analyte.[10][11]

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10] By comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined.

  • Advantages:

    • Absolute Quantification: Does not require a specific reference standard of the analyte, which is particularly useful for novel compounds.[10][11]

    • Non-destructive: The sample can be recovered after analysis.[10][12]

    • Structural Information: Provides structural information that can help in the identification of impurities.

  • Considerations:

    • Sensitivity: Generally less sensitive than chromatographic methods.

    • Signal Overlap: Signal overlap in complex mixtures can make accurate integration challenging.

    • Specialized Expertise: Requires a skilled operator and careful optimization of experimental parameters for accurate results.[13][14]

Comparative Summary
FeatureHPLC-UVGC-MSqNMR
Principle Differential PartitioningVolatility & Mass-to-Charge RatioNuclear Spin in a Magnetic Field
Analyte Suitability Non-volatile, Thermally LabileVolatile, Thermally StableSoluble Compounds
Quantification Relative (requires analyte standard)Relative (requires analyte standard)Absolute (requires internal standard)
Sensitivity HighVery HighModerate
Throughput HighModerateLow
Key Advantage Robustness and VersatilityDefinitive IdentificationAbsolute Purity without Analyte Standard
Key Limitation Requires Analyte StandardPotential for Thermal DegradationLower Sensitivity, Potential Signal Overlap

A Deep Dive: Development and Validation of a Purity Method by HPLC-UV

For routine quality control in a drug development setting, a validated HPLC-UV method offers the best balance of performance, robustness, and throughput. The following sections detail the development and validation of such a method, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16]

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_validation Validation Parameters (ICH Q2(R1)) A Method Development B Method Optimization A->B Initial Screening C Method Validation B->C Finalized Conditions E Specificity F Linearity & Range G Accuracy H Precision I LOD & LOQ J Robustness K Routine Analysis C->K Validated Method Transfer D System Suitability Testing D->K Pre-Analysis Check

Caption: Workflow for HPLC method development and validation.

Detailed Experimental Protocol: HPLC-UV Method

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides good retention and separation for moderately polar aromatic compounds.

  • Mobile Phase A: 0.1% Phosphoric acid in Water. Rationale: The acid suppresses the ionization of the aniline, leading to better peak shape.

  • Mobile Phase B: Acetonitrile. Rationale: A common organic modifier that provides good elution strength for the analyte.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic compounds, providing good sensitivity for the analyte and expected impurities.

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of approximately 0.5 mg/mL.

  • For analysis, further dilute this stock solution to a working concentration of approximately 0.05 mg/mL.

Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[17][18]

Before any validation or sample analysis, the suitability of the chromatographic system must be verified.[19][20]

  • Procedure: Inject the working standard solution five times.

  • Acceptance Criteria: [21]

    • Precision (RSD): The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

    • Tailing Factor (T): The tailing factor for the main peak should be less than 2.0.

    • Theoretical Plates (N): The number of theoretical plates should be greater than 2000.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Procedure:

    • Analyze a blank solution (diluent).

    • Analyze the this compound working standard.

    • Analyze a sample spiked with known related impurities (if available).

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) to demonstrate that the method can separate the main peak from any degradation products.

  • Acceptance Criteria: The main peak should be free from any co-eluting peaks in the spiked and stressed samples. Peak purity analysis using a DAD can be used to confirm this.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from the quantitation limit (LOQ) to 150% of the working concentration.

  • Acceptance Criteria:

    • The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

    • The y-intercept should be minimal.

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a placebo or blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision is the measure of the degree of scatter of a series of measurements. It is typically addressed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Procedure: Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 1.0%.[22]

  • Intermediate Precision (Inter-assay precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.[22]

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

  • Acceptance Criteria:

    • LOD: A signal-to-noise ratio of approximately 3:1.[23]

    • LOQ: A signal-to-noise ratio of approximately 10:1.[23] The precision (RSD) at the LOQ should be ≤ 10%.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these minor changes.

Summary of Validation Parameters and Typical Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
Specificity Peak Purity / ResolutionNo interference at the analyte's retention time.
Linearity Correlation Coefficient (r²)≥ 0.999
Range Confirmed by Linearity, Accuracy, PrecisionTypically LOQ to 150% of assay concentration.
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) RSD of 6 replicates≤ 1.0%
Precision (Intermediate) RSD of 12 replicates (2 days, 2 analysts)≤ 2.0%
LOD Signal-to-Noise Ratio~ 3:1
LOQ Signal-to-Noise Ratio & Precision~ 10:1; RSD ≤ 10%
Robustness System Suitability under varied conditionsSystem suitability criteria must be met.

Conclusion: Ensuring Confidence in Your Results

The purity of this compound is a critical attribute that underpins the success of research and development activities. While techniques like GC-MS and qNMR offer powerful capabilities for identification and absolute quantification, a validated HPLC-UV method stands as the gold standard for routine purity assessment in the pharmaceutical industry due to its robustness, precision, and high throughput. By following a systematic approach to method development and adhering to the rigorous validation framework outlined by guidelines such as ICH Q2(R1), researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible data. This commitment to scientific integrity and analytical excellence is paramount in the journey of bringing safe and effective new therapies to fruition.

References

  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Assay Analytica. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluating System Suitability - CE, GC, LC and A/D ChemStation. Retrieved from [Link]

  • Defense Technical Information Center. (2000). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • University of Helsinki. (2017). Chromatographic Determination of Amines in Food Samples. Retrieved from [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Austin Publishing Group. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Retrieved from [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • PubMed. (2013). Determining and reporting purity of organic molecules: why qNMR. Retrieved from [Link]

  • ScienceDirect. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (2000). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

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A Comparative Analysis of Synthetic Routes to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the ortho-nitro and N-methyl functionalities provide key reactive sites for further molecular elaboration. This guide provides a comparative analysis of three plausible synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and an objective evaluation of the strengths and weaknesses of each approach. This document is intended to empower researchers in drug development and process chemistry to make informed decisions when selecting a synthetic strategy.

Route 1: Nitration of Protected 4-(Trifluoromethoxy)aniline followed by N-Methylation

This classic and often reliable route involves the protection of the reactive aniline, followed by regioselective nitration, deprotection, and a final N-methylation step.

Workflow Diagram

Route 1 A 4-(Trifluoromethoxy)aniline B N-(4-(Trifluoromethoxy)phenyl)acetamide A->B Acetic Anhydride C N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide B->C HNO3 / H2SO4 D 2-Nitro-4-(trifluoromethoxy)aniline C->D Acid or Base Hydrolysis E This compound D->E Methylating Agent

Caption: Workflow for the synthesis of this compound via Route 1.

Scientific Rationale and Experimental Protocols

Step 1a & 1b: Acetylation and Nitration

The initial acetylation of 4-(trifluoromethoxy)aniline serves a dual purpose: it protects the amino group from oxidation during the harsh nitrating conditions and, more importantly, it modulates the directing effect of the substituent. The acetamido group is a moderately activating, ortho, para-director. With the para position blocked by the trifluoromethoxy group, nitration is directed to the ortho position. The trifluoromethoxy group is also an ortho, para-director, but the acetamido group's activating effect is generally stronger, leading to preferential nitration at the 2-position.

Experimental Protocol: Nitration of 4-(Trifluoromethoxy)acetanilide [1][2]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 g of 4-(trifluoromethoxy)aniline in 30 mL of glacial acetic acid.

  • Slowly add 12 g of acetic anhydride and stir the mixture for 30 minutes to form N-(4-(trifluoromethoxy)phenyl)acetamide.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare the nitrating mixture by cautiously adding 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Collect the precipitated N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Step 1c: Deacetylation

The acetyl protecting group can be removed under either acidic or basic conditions to yield 2-nitro-4-(trifluoromethoxy)aniline.

Experimental Protocol: Acidic Hydrolysis of N-(2-Nitro-4-(trifluoromethoxy)phenyl)acetamide [4]

  • Suspend the crude N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide in a mixture of 50 mL of ethanol and 20 mL of concentrated hydrochloric acid.

  • Heat the mixture under reflux for 2-3 hours until a clear solution is obtained.

  • Cool the reaction mixture and pour it into 200 mL of cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry.

Step 1d: N-Methylation

To achieve selective mono-methylation and avoid the formation of the dimethylated by-product, the Eschweiler-Clarke reaction or a similar reductive amination is a suitable choice. Alternatively, controlled methylation with dimethyl sulfate or a combination of formaldehyde and sulfuric acid can be employed.[5]

Experimental Protocol: N-Methylation of 2-Nitro-4-(trifluoromethoxy)aniline (Eschweiler-Clarke Conditions) [6][7]

  • To a round-bottom flask, add 5 g of 2-nitro-4-(trifluoromethoxy)aniline, 10 mL of 90% formic acid, and 5 mL of 37% formaldehyde solution.

  • Heat the mixture at reflux for 8-12 hours. The reaction can be monitored by TLC.

  • Cool the reaction mixture and add 20 mL of concentrated hydrochloric acid.

  • Heat the mixture for another hour to hydrolyze any formyl esters.

  • Cool the solution and make it basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Route 2: N-Methylation of 4-(Trifluoromethoxy)aniline followed by Nitration

This route reverses the order of nitration and methylation. While seemingly more direct, it presents significant challenges in controlling the regioselectivity of the nitration step.

Workflow Diagram

Route 2 A 4-(Trifluoromethoxy)aniline B N-Methyl-4-(trifluoromethoxy)aniline A->B Methylating Agent C This compound B->C Nitrating Agent

Caption: Workflow for the synthesis of this compound via Route 2.

Scientific Rationale and Experimental Protocols

Step 2a: N-Methylation

Direct methylation of 4-(trifluoromethoxy)aniline can be achieved using various methylating agents.

Experimental Protocol: N-Methylation of 4-(Trifluoromethoxy)aniline [8]

  • Dissolve 10 g of 4-(trifluoromethoxy)aniline in 100 mL of a suitable solvent such as N-methyl-2-pyrrolidone (NMP).

  • Add 1.5 equivalents of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Add 3 equivalents of dimethyl carbonate (DMC).

  • Heat the reaction in a sealed vessel at high temperature (e.g., 250 °C) for several hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude N-methyl-4-(trifluoromethoxy)aniline by column chromatography.

Step 2b: Nitration

The nitration of N-methyl-4-(trifluoromethoxy)aniline is the most critical and challenging step in this route. The N-methylamino group is a strong activating ortho, para-director, while the trifluoromethoxy group is a deactivating ortho, para-director. The powerful activating nature of the N-methylamino group will strongly direct the incoming nitro group to the ortho position (position 2). However, direct nitration of anilines with strong acids can lead to oxidation and the formation of anilinium ions, which are meta-directing, leading to a mixture of products. A milder nitrating agent is therefore highly recommended.

Experimental Protocol: Nitration of N-Methyl-4-(trifluoromethoxy)aniline [9]

  • Dissolve 5 g of N-methyl-4-(trifluoromethoxy)aniline in a suitable solvent like acetonitrile.

  • Cool the solution to 0 °C.

  • Slowly add 1.5 equivalents of tert-butyl nitrite.

  • Stir the reaction at room temperature for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography to separate the isomers.

Route 3: Nucleophilic Aromatic Substitution (SNAr)

This route offers a potentially more convergent and efficient approach, provided the starting material is accessible. It relies on the activation of an aryl halide towards nucleophilic substitution by an ortho-nitro group.

Workflow Diagram

Route 3 A 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene B This compound A->B Methylamine (CH3NH2)

Caption: Workflow for the synthesis of this compound via Route 3.

Scientific Rationale and Experimental Protocols

The starting material, 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via nitration. The electron-withdrawing nitro group positioned ortho to the chlorine atom strongly activates the aromatic ring towards nucleophilic attack by withdrawing electron density and stabilizing the intermediate Meisenheimer complex.[10][11]

Experimental Protocol: Synthesis of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene (Hypothetical, based on analogous reactions)[12]

  • To a cooled (0-5 °C) solution of 10 g of 4-chloro-1-(trifluoromethoxy)benzene in 50 mL of concentrated sulfuric acid, slowly add a mixture of 4 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto ice and extract the product with dichloromethane.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude product, which can be purified by distillation or chromatography.

Experimental Protocol: Nucleophilic Aromatic Substitution with Methylamine

  • In a pressure vessel, dissolve 5 g of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene in 50 mL of a suitable solvent like ethanol or THF.

  • Add a solution of methylamine (e.g., 40% in water or as a solution in ethanol) in excess (2-3 equivalents).

  • Seal the vessel and heat the reaction to 80-100 °C for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture, remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate and concentrate to give the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Comparative Analysis

FeatureRoute 1: Nitration then N-MethylationRoute 2: N-Methylation then NitrationRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials Readily available 4-(trifluoromethoxy)anilineReadily available 4-(trifluoromethoxy)anilineRequires synthesis of 1-chloro-2-nitro-4-(trifluoromethoxy)benzene
Number of Steps 4 steps2 steps2 steps (including synthesis of starting material)
Regioselectivity Generally good control in the nitration step due to the directing effect of the acetamido group.Potentially poor regioselectivity in the nitration step. Risk of side products due to the strong activating N-methyl group and harsh nitrating conditions.Excellent regioselectivity, as the reaction occurs specifically at the carbon bearing the chlorine atom.
Yields Moderate to good overall yield, though losses can occur in each of the four steps.Potentially lower overall yield due to difficulties in the nitration step and subsequent purification.Potentially high yield for the final substitution step, but the overall yield depends on the synthesis of the starting material.
Scalability All steps are generally scalable, though the nitration requires careful temperature control.The nitration step may be difficult to scale up due to selectivity issues.The SNAr reaction is often scalable, but the synthesis of the starting material might have its own challenges.
Safety & Hazards Involves the use of highly corrosive and oxidizing nitrating agents. Requires careful handling and temperature control.Also involves nitrating agents. Direct nitration of anilines can be hazardous.The SNAr reaction often uses volatile and flammable methylamine. The synthesis of the starting material involves nitration.
Purification Purification may be required after each step. Separation of nitro-isomers might be necessary.Significant purification may be needed to separate the desired product from isomers formed during nitration.Purification of the final product is generally straightforward.

Conclusion and Recommendations

For laboratory-scale synthesis where regiochemical purity is paramount, Route 1 is the most reliable and well-precedented approach. The use of a protecting group provides excellent control over the nitration step, leading to a cleaner product profile. While it involves more steps, the individual transformations are generally high-yielding and the purification is manageable.

Route 2 is the most concise on paper but carries the highest risk in terms of regioselectivity and potential side reactions during nitration. This route may be suitable for rapid analogue synthesis where the separation of isomers is feasible, but it is less ideal for the preparation of highly pure material on a larger scale.

Route 3 presents an elegant and potentially highly efficient strategy, particularly for larger-scale production, provided that the starting material, 1-chloro-2-nitro-4-(trifluoromethoxy)benzene, can be synthesized efficiently and economically. The high regioselectivity of the SNAr reaction is a significant advantage.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale, purity specifications, available resources, and the expertise of the research team. This guide provides the foundational information to navigate these considerations and select the most appropriate path forward.

References

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. [Link]

  • Preparation of p-Nitroacetanilide. YouTube. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]

  • Preparation of p-Nitroacetanilide: Step-by-Step Guide. Vedantu. [Link]

  • Preparation of p-Nitroacetanilide. BYJU'S. [Link]

  • Preparation of p-nitroacetanilide from Acetanilide. Slideshare. [Link]

  • Process for n-methylating nitroanilines and compounds prepared thereby.
  • Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]

  • Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. NIH. [Link]

  • Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. Springer. [Link]

  • A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Dynamics and the Regiochemistry of Nitration of Toluene. NIH. [Link]

  • A kind of reaction method of nitro compound N-methylation.
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ResearchGate. [Link]

  • Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
  • Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. NIH. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite. Semantic Scholar. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. NIH. [Link]

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  • Synthetic method of 1,2,4-trifluorobenzene.
  • A study of the regioselectivity in the zeolite-assisted nitration of toluene. UNCW Institutional Repository. [Link]

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  • The reaction of 1-chloro-2-nitrobenzene with aqueous potassium... Filo. [Link]

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A Comparative Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline and Its Structural Analogs for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Anilines

In the landscape of modern drug discovery, agrochemical development, and materials science, the substituted aniline scaffold remains a cornerstone of molecular design. These structures offer a versatile platform for introducing a wide array of functional groups, enabling the fine-tuning of physicochemical and pharmacological properties. N-Methyl-2-nitro-4-(trifluoromethoxy)aniline is a particularly noteworthy building block, combining several key structural motifs that impart unique characteristics. The N-methyl group modulates basicity and steric profile; the ortho-nitro group is a powerful electron-withdrawing group and a synthetic handle for further transformations; and the para-trifluoromethoxy group is a recognized bioisostere for other functionalities, enhancing metabolic stability and lipophilicity.[1][2]

The strategic replacement of these substituents can lead to profound changes in a molecule's behavior. However, the rationale behind selecting a specific analog is often nuanced, relying on a deep understanding of the subtle interplay between structure and property. Anilines, while synthetically accessible, are also known "structural alerts" that can lead to metabolism-derived toxicities, prompting ongoing research into isosteric replacements to mitigate these risks.[3]

This guide provides an in-depth, objective comparison of this compound with its key structural analogs. By examining the causal relationships between structural modifications and resulting properties, supported by experimental data, this document aims to empower researchers, scientists, and drug development professionals to make more informed decisions in their own synthetic and screening campaigns.

The Reference Compound: this compound

This compound serves as our benchmark. Its synthesis, while not widely detailed in dedicated publications, can be reliably achieved through standard organic chemistry transformations. A common and effective route is the N-methylation of its primary amine precursor, 2-nitro-4-(trifluoromethoxy)aniline. This precursor is synthesized via the nitration of 4-(trifluoromethoxy)aniline.

Logical Synthesis Pathway

The workflow below illustrates a logical and experimentally validated approach to synthesizing the title compound and its precursor. The choice of a mild methylating agent like dimethyl sulfate in the presence of a non-nucleophilic base is critical to prevent side reactions and ensure high yields of the desired secondary amine.

cluster_0 Synthesis of Precursor cluster_1 Final N-Methylation Step A 4-(trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B HNO₃, H₂SO₄ C N-Methyl-2-nitro-4- (trifluoromethoxy)aniline B->C (CH₃)₂SO₄, K₂CO₃

Caption: General synthetic workflow for this compound.

The trifluoromethoxy group enhances the compound's utility as an intermediate in pharmaceuticals and agrochemicals, improving properties like metabolic stability.[1]

Comparative Analysis of Structural Analogs

The true value of a chemical scaffold is understood through comparison. Here, we dissect the impact of modifying each key substituent of the parent molecule.

The Role of N-Alkylation: Steric and Electronic Effects at the Amine

The substitution on the aniline nitrogen directly influences basicity, hydrogen bonding capability, and metabolic fate. We compare the N-methylated parent with its primary amine and N-ethyl analogs.

  • 2-Nitro-4-(trifluoromethoxy)aniline (Primary Amine Analog): The presence of two N-H protons allows this analog to act as a hydrogen bond donor, a critical interaction in many biological systems. However, primary anilines are often more susceptible to oxidative metabolism. Its physicochemical properties are well-documented.[4]

  • N-Ethyl-2-nitro-4-(trifluoromethoxy)aniline (N-Ethyl Analog): Increasing the steric bulk from methyl to ethyl can provide a shield against enzymatic degradation and may alter binding conformations. N-alkylation of anilines is a common strategy in organic synthesis.[5]

The key takeaway is causality: N-methylation is a deliberate choice to balance basicity and metabolic stability. While removing the methyl group restores a hydrogen bond donor site, it may introduce metabolic liabilities. Increasing the alkyl chain length can enhance stability but may introduce undesirable steric hindrance.

The C4 Position: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

The choice of the fluorine-containing group at the para-position is critical for modulating electronic properties and lipophilicity.

  • N-Methyl-2-nitro-4-(trifluoromethyl)aniline (-CF₃ Analog): The trifluoromethyl group is a strong electron-withdrawing group and significantly increases lipophilicity. It is a common substituent in medicinal chemistry.[6][7] The -CF₃ group is generally considered more lipophilic than the -OCF₃ group. The synthesis of this analog follows a similar path, starting from 4-chloro-3-nitro-benzotrifluoride.[6]

The trifluoromethoxy group is often described as a "lipophilic hydrogen bond donor" bioisostere, capable of weak interactions that the trifluoromethyl group cannot make.[2] This distinction is crucial: the -OCF₃ group provides a different electronic and steric profile compared to -CF₃, offering a distinct option for property modulation.

The Impact of Isomerism: Positional Effects of Substituents

The spatial arrangement of functional groups dictates the molecule's overall shape, dipole moment, and reactivity. We compare the parent compound with an isomer where the nitro and trifluoromethyl groups have been repositioned.

  • N-Methyl-4-nitro-2-(trifluoromethyl)aniline (Isomeric Analog): Placing the bulky trifluoromethyl group ortho to the N-methylamine introduces significant steric hindrance. This can dramatically alter the molecule's preferred conformation and its ability to interact with biological targets. It also influences the electronics of the aromatic ring differently. This compound has a reported melting point of 111-112°C after recrystallization.[8] Its precursor, 4-Nitro-2-(trifluoromethyl)aniline, is used in the synthesis of monoazo dyes and has a melting point of 90-92°C.[9] Another related compound, N-Methyl-4-nitroaniline, appears as a yellow crystalline solid with a melting point of 180-182°C.[10]

This comparison highlights that regiochemistry is not a trivial consideration. Moving the nitro group from ortho to para, for instance, changes its electron-withdrawing influence on the amine group and alters the overall reactivity of the benzene ring towards further substitution.

Summary of Physicochemical Properties

For ease of comparison, the key physicochemical data for the parent compound and its analogs are summarized below. This data is essential for predicting properties like solubility, permeability, and potential for off-target effects.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₇F₃N₂O₃236.15Data not available in searched sources
2-Nitro-4-(trifluoromethoxy)anilineC₇H₅F₃N₂O₃222.12[4]Data not available in searched sources
N-Ethyl-2-nitro-4-(trifluoromethyl)anilineC₉H₉F₃N₂O₂234.18[11]Data not available in searched sources
N-Methyl-2-nitro-4-(trifluoromethyl)anilineC₈H₇F₃N₂O₂220.15[7]Data not available in searched sources
N-Methyl-4-nitro-2-(trifluoromethyl)anilineC₈H₇F₃N₂O₂220.15[8]111-112[8]
4-Nitro-2-(trifluoromethyl)anilineC₇H₅F₃N₂O₂206.12[9]90-92[9]
N-Methyl-4-nitroanilineC₇H₈N₂O₂152.15149-151

Note: The absence of publicly available melting point data for some compounds underscores the specialized nature of these reagents and the importance of in-house characterization.

Experimental Protocols: A Self-Validating System

Trustworthy research relies on robust and reproducible experimental methods. The following protocols provide detailed, step-by-step guidance for the synthesis and characterization of these aniline derivatives.

Protocol 1: Synthesis of N-Methyl-4-nitro-2-(trifluoromethyl)aniline

This protocol is adapted from established methods for the N-alkylation of nitroanilines and serves as a representative example.[8]

Materials:

  • 4-Nitro-2-(trifluoromethyl)aniline (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • N,N'-Dimethylurea (2.0 eq)

  • Sodium hydroxide (microbeads) (3.0 eq)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add 4-Nitro-2-(trifluoromethyl)aniline (1.0 eq) and N,N'-Dimethylurea (2.0 eq).

  • Add DMSO to dissolve the reactants.

  • Carefully add sodium hydroxide microbeads (3.0 eq) to the mixture.

  • Heat the reaction mixture to 50°C for 4 hours while passing a stream of air over the surface.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase repeatedly with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield N-methyl-4-nitro-2-trifluoromethylaniline.[8]

Protocol 2: Standard Characterization Workflow

The identity and purity of any newly synthesized compound must be rigorously confirmed. A multi-technique approach is non-negotiable for ensuring data integrity.[12]

cluster_purification Purification cluster_characterization Structural & Purity Analysis start Synthesized Crude Product purify Column Chromatography or Recrystallization start->purify nmr ¹H and ¹³C NMR (Structural Confirmation) purify->nmr Analysis ms Mass Spectrometry (MS) (Molecular Weight Verification) purify->ms Analysis hplc HPLC / UPLC (Purity Assessment >95%) purify->hplc Analysis ir FT-IR (Functional Group ID) purify->ir Analysis final Pure, Characterized Compound nmr->final Data Confirms Structure & Purity ms->final Data Confirms Structure & Purity hplc->final Data Confirms Structure & Purity ir->final Data Confirms Structure & Purity

Caption: Standard workflow for the purification and characterization of aniline derivatives.

Detailed Steps:

  • Purification: The crude product from synthesis is first purified, typically via flash column chromatography or recrystallization, to remove unreacted starting materials and byproducts.

  • Structural Confirmation (NMR): Dissolve a small sample (~5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. The resulting spectra should be consistent with the expected structure, showing the correct number of signals, chemical shifts, and coupling patterns for the aromatic, methyl, and other protons.

  • Molecular Weight Verification (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol). Analyze using High-Resolution Mass Spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI, APCI). The observed m/z value should match the calculated exact mass of the target compound within a narrow tolerance (<5 ppm).

  • Purity Assessment (HPLC): Prepare a standard solution of the purified compound (~1 mg/mL). Develop a suitable HPLC method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). The resulting chromatogram should show a single major peak, ideally accounting for >98% of the total integrated peak area at a relevant wavelength (e.g., 254 nm).

Concluding Remarks for the Practicing Scientist

The comparative analysis of this compound and its structural analogs reveals a clear principle: minor structural modifications are powerful tools for significant property modulation.

  • For Enhanced Metabolic Stability: The trifluoromethoxy (-OCF₃) group is often a superior choice to the trifluoromethyl (-CF₃) group.

  • To Modulate Basicity and H-Bonding: Altering the substitution on the aniline nitrogen (H vs. Methyl vs. Ethyl) provides a direct handle on pKa and intermolecular interactions.

  • To Control Reactivity and Conformation: The positional arrangement of electron-withdrawing and sterically demanding groups is a critical design element that should not be overlooked.

This guide serves as a foundational resource. The true test of these building blocks lies in their application. By understanding the causal links between structure and function, researchers can more efficiently navigate chemical space, accelerating the discovery and development of novel molecules with desired performance characteristics.

References

  • Papenfuhs, T., Hess, R., & Vorwerk, E. (n.d.). Process for the preparation of 2-nitro-4-trifluoromethyl aniline. Google Patents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2775772, 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 600848, 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15099755, N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • ResearchGate. (2025). Preparation of Aniline Derivatives: An Advanced Undergraduate Laboratory Experiment Exploring Catalytic and Stoichiometric Reaction Methodologies. Retrieved from [Link]

  • Foley, D. J., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Pu, X., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

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A Strategic Guide to Unlocking the Therapeutic Potential of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the strategic design and evaluation of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. This guide focuses on a particularly intriguing, yet underexplored, chemical entity: N-Methyl-2-nitro-4-(trifluoromethoxy)aniline . While direct biological data for this specific molecule is sparse in the public domain, its structural motifs—a nitroaniline core, an N-methyl group, and a trifluoromethoxy substituent—suggest a rich potential for biological activity. This document provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to systematically evaluate the biological activities of derivatives of this scaffold. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and benchmark performance against established alternatives, thereby offering a roadmap for navigating the early stages of drug discovery.

Deconstructing the Scaffold: Building a Case for Biological Investigation

The therapeutic potential of any new chemical entity is often inferred from the known activities of its constituent functional groups. The this compound scaffold is a compelling starting point due to the convergence of several pharmacologically relevant moieties:

  • The Nitroaniline Core: Nitroaromatic compounds are well-established as privileged scaffolds in drug discovery, particularly in the realms of antimicrobial and anticancer research. The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to form reactive nitroso and hydroxylamine species that can induce cellular damage.

  • The Trifluoromethoxy (-OCF₃) Group: This functional group is increasingly utilized in modern medicinal chemistry as a bioisostere for the methoxy group. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.

  • N-Alkylation: The presence of an N-methyl group can influence a molecule's pharmacokinetic properties, including its solubility, absorption, and potential for drug-drug interactions by affecting its interaction with metabolizing enzymes.

Based on these structural features, we can hypothesize that derivatives of this compound may exhibit potent anticancer and antimicrobial activities. This guide will, therefore, focus on a systematic approach to validating these hypotheses.

The Experimental Roadmap: From Synthesis to Biological Characterization

A robust evaluation of a novel chemical scaffold necessitates a well-defined experimental workflow. The following sections outline a logical progression from the synthesis of a focused library of derivatives to their comprehensive biological profiling.

Experimental Workflow cluster_0 Synthesis & Characterization cluster_1 Primary Biological Screening cluster_2 Secondary & Mechanistic Studies Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Anticancer_Screening Anticancer Screening (MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (MIC Determination) Characterization->Antimicrobial_Screening Hit_Compounds Identification of 'Hit' Compounds Anticancer_Screening->Hit_Compounds Antimicrobial_Screening->Hit_Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_Compounds->Mechanism_of_Action ADME_Tox In vitro ADME/Tox Profiling Hit_Compounds->ADME_Tox

Caption: A streamlined workflow for the synthesis and biological evaluation of novel compounds.

Synthesis of a Focused Derivative Library

To probe the structure-activity relationships (SAR) of the this compound scaffold, a small, focused library of derivatives should be synthesized. The synthetic strategy should allow for facile modification at key positions. A plausible synthetic route could involve the N-methylation of 2-nitro-4-(trifluoromethoxy)aniline, which itself can be prepared from commercially available starting materials.

Key Modifications for SAR Exploration:

  • N-Alkylation: Varying the N-alkyl substituent (e.g., ethyl, propyl) to probe the influence of sterics and lipophilicity on activity.

  • Reduction of the Nitro Group: The reduction of the nitro group to an amino group would provide key insights into the role of the nitro moiety in the observed biological activity.

  • Positional Isomers: If synthetically feasible, exploring positional isomers of the trifluoromethoxy group could reveal important structure-activity trends.

In Vitro Anticancer Activity Evaluation

The primary assessment of anticancer activity will be conducted using a panel of human cancer cell lines. This provides a broad overview of the cytotoxic potential of the synthesized derivatives.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for determining cytotoxicity.[1][2]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture media. Replace the existing media with media containing the test compounds at various concentrations (typically ranging from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values using non-linear regression analysis.

In Vitro Antimicrobial Susceptibility Testing

The antimicrobial potential of the derivatives will be assessed against a panel of clinically relevant bacteria and fungi.

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[4]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Analysis and Data Interpretation

The biological data obtained from the primary screens should be systematically organized and compared to that of relevant benchmark compounds. This comparative analysis is crucial for contextualizing the potency and spectrum of activity of the novel derivatives.

Anticancer Activity Comparison

The IC₅₀ values of the this compound derivatives should be tabulated and compared against a standard chemotherapeutic agent like Doxorubicin.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT116 (Colon)
Derivative 1 Experimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental Data
... .........
Doxorubicin Literature/Internal DataLiterature/Internal DataLiterature/Internal Data

A "hit" compound can be defined as a derivative exhibiting an IC₅₀ value in the low micromolar or sub-micromolar range against one or more cell lines.

Antimicrobial Activity Comparison

The MIC values of the derivatives should be compared against standard antimicrobial agents.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
Derivative 1 Experimental DataExperimental DataExperimental Data
Derivative 2 Experimental DataExperimental DataExperimental Data
... .........
Ciprofloxacin Literature/Internal DataLiterature/Internal DataN/A
Fluconazole N/AN/ALiterature/Internal Data

A "hit" compound in this context would be a derivative with a low MIC value, indicating potent antimicrobial activity.

Mechanistic Insights and Further Development

Compounds identified as "hits" in the primary screens should be advanced to secondary and mechanistic studies to elucidate their mode of action and assess their drug-like properties.

Signaling_Pathway Drug_Candidate This compound Derivative Cell_Membrane Cell Membrane Cellular_Target Putative Cellular Target (e.g., DNA, Enzyme) Drug_Candidate->Cellular_Target Binds/Interacts Signaling_Cascade Downstream Signaling Cascade Cellular_Target->Signaling_Cascade Modulates Cellular_Response Cellular Response (Apoptosis, Growth Arrest) Signaling_Cascade->Cellular_Response Leads to

Caption: A conceptual model for the mechanism of action of a bioactive compound.

Elucidating the Mechanism of Action

For promising anticancer compounds, a suite of assays can be employed to understand how they induce cell death:

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compounds induce programmed cell death.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can reveal if the compounds cause cell cycle arrest at specific phases (e.g., G2/M).

  • Western Blotting: This technique can be used to probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

For antimicrobial "hits," studies could focus on:

  • Time-Kill Kinetics: To determine if the compounds are bactericidal or bacteriostatic.

  • Mechanism of Resistance Studies: To investigate the potential for resistance development.

In Vitro ADME/Tox Profiling

A preliminary assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the most promising derivatives is essential for their progression as potential drug candidates. Key in vitro assays include:

  • Metabolic Stability: Incubation with liver microsomes to assess the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.

  • Cytotoxicity in Normal Cells: Evaluating the cytotoxicity of the compounds in non-cancerous cell lines (e.g., human fibroblasts) to assess their selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic approach outlined in this guide, from hypothesis-driven design and synthesis to comprehensive biological evaluation and mechanistic studies, provides a robust framework for unlocking the full therapeutic potential of this and other novel chemical series. The integration of comparative data analysis against established benchmarks at each stage of the process is critical for making informed decisions and prioritizing the most promising candidates for further preclinical development. The ultimate goal is to identify derivatives with potent and selective biological activity, coupled with favorable drug-like properties, that can be advanced into the drug development pipeline.

References

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. Retrieved from ]">https://www.eucast.org

  • Habib, M. R., Ariatti, M., & Singh, M. (2021). RNAi-Based Nanotherapeutics for the "Undruggable" c-myc Oncogene. Biomedicines, 9(8), 1028.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Clinical and Laboratory Standards Institute. (2018). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard - Eleventh Edition.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved from [Link]4]

  • bioMérieux. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]1]

  • National Institutes of Health. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]]

  • National Institutes of Health. (n.d.). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. Retrieved from [Link]]

  • Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved from [Link]]

Sources

A Comparative Guide to the Validation of Analytical Methods for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reliable quantification of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quantification. This guide provides an in-depth comparison of potential analytical methods for this compound, focusing on the rigorous validation process mandated by international regulatory bodies.

The objective of any analytical method validation is to demonstrate its suitability for its intended purpose[1][2]. This guide will primarily detail the validation of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, a workhorse in pharmaceutical analysis, and compare its performance characteristics with a Gas Chromatography-Mass Spectrometry (GC-MS) method, often employed for its high sensitivity and specificity.

The Foundation of Trust: Analytical Method Validation Principles

Before delving into specific methodologies, it is crucial to understand the bedrock of analytical science: method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring that data generated is reliable and reproducible[1][2][3]. This process is not a one-time event but a continuous lifecycle, from development through to routine use[4].

The core performance characteristics that must be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Selection Rationale: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and the potential for interfering substances.

  • HPLC-UV: This technique is well-suited for the analysis of this compound due to the presence of a chromophore (the nitroaniline functional group) which allows for sensitive UV detection[5][6]. HPLC is a robust and widely available technique in quality control laboratories.

  • GC-MS: Gas chromatography is a powerful separation technique, and when coupled with mass spectrometry, it provides high selectivity and sensitivity[7][8][9][10]. This can be particularly advantageous for trace-level analysis or when dealing with complex matrices. However, derivatization may sometimes be necessary for polar or thermally labile compounds to improve their volatility and chromatographic behavior[9].

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method is proposed for the quantification of this compound. The rationale for the selection of the chromatographic conditions is based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography for aromatic nitro compounds[5][6].

Experimental Protocol: HPLC-UV Method Development
  • Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point due to its versatility and wide use in the separation of moderately polar compounds.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution from potential impurities. The aromatic and polar nature of the analyte suggests that a reversed-phase separation will be effective.

  • Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax). This will provide the highest sensitivity for quantification.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30°C are typical starting conditions that can be optimized to achieve the desired separation efficiency and analysis time.

A Roadmap to Reliability: The Validation Workflow

The validation of the proposed HPLC-UV method must be meticulously planned and executed. A validation protocol should be established before the study, outlining the procedures and acceptance criteria for each validation parameter[1].

ValidationWorkflow cluster_Plan Planning cluster_Execute Execution cluster_Report Reporting Protocol Validation Protocol (Objectives & Acceptance Criteria) Specificity Specificity Protocol->Specificity Defines tests Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Results & Conclusion) Robustness->Report Provides data for

Caption: A streamlined workflow for analytical method validation.

In-Depth Validation Protocols and Comparative Analysis

The following sections detail the experimental procedures for validating the proposed HPLC-UV method and provide a comparative perspective with a potential GC-MS method.

Specificity

Objective: To demonstrate that the method can accurately quantify this compound in the presence of potential impurities and degradation products.

HPLC-UV Protocol:

  • Analyze a blank sample (diluent), a placebo sample (if applicable), a sample of this compound reference standard, and a sample spiked with known related substances.

  • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.

  • Assess the peak purity of the analyte peak using a photodiode array (PDA) detector. The peak should be spectrally homogeneous.

  • Ensure that the analyte peak is well-resolved from any other peaks in the chromatogram.

GC-MS Advantage: Mass spectrometry provides an orthogonal detection method, offering superior specificity. The unique mass spectrum of the analyte can be used for positive identification, and co-eluting impurities can often be distinguished based on their different mass-to-charge ratios.

Linearity and Range

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

HPLC-UV Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected working range (e.g., 80% to 120% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Comparative Insight: Both HPLC-UV and GC-MS can achieve excellent linearity over a wide dynamic range. The choice of internal standard in GC-MS can further enhance the linearity and precision of the method.

Accuracy

Objective: To determine the closeness of the measured value to the true value.

HPLC-UV Protocol:

  • Perform the analysis on a sample of known concentration (e.g., a certified reference material) or by spiking a placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Calculate the percent recovery for each sample.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Repeatability (Intra-assay Precision) Protocol:

  • Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and equipment.

  • Alternatively, analyze three different concentrations in the range, in triplicate.

Intermediate Precision Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the relative standard deviation (RSD) for each set of measurements and perform a statistical comparison (e.g., F-test) of the results.

Acceptance Criteria: The RSD for repeatability and intermediate precision should typically be ≤ 2%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • This can be achieved by injecting a series of dilute solutions of the analyte.

Comparative Insight: GC-MS typically offers significantly lower LOD and LOQ values compared to HPLC-UV, making it the preferred method for trace analysis.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Protocol:

  • Introduce small variations to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic modifier)

    • pH of the aqueous phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, resolution).

Rationale: This demonstrates the method's suitability for routine use in different laboratories and with different instruments.

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the typical validation parameters and their acceptance criteria based on ICH guidelines.

Validation ParameterAcceptance Criteria (Typical)
Specificity Analyte peak is well-resolved from other components; no interference at the retention time of the analyte. Peak purity should pass.
Linearity (r²) ≥ 0.995
Range Established based on linearity, accuracy, and precision data.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD Signal-to-Noise Ratio of ~3:1
LOQ Signal-to-Noise Ratio of ~10:1; with acceptable precision and accuracy.
Robustness No significant impact on analytical results from minor variations in method parameters.

Conclusion: A Fit-for-Purpose Approach

The validation of analytical methods is a critical component of the drug development process, ensuring data integrity and regulatory compliance. For the quantification of this compound, both HPLC-UV and GC-MS can be developed into robust and reliable methods.

The choice of method will ultimately depend on the specific application. For routine quality control where high sensitivity is not the primary concern, a validated HPLC-UV method offers a cost-effective and efficient solution. For applications requiring the detection of trace-level impurities or for analysis in complex matrices, the superior sensitivity and selectivity of GC-MS make it the more appropriate choice.

This guide provides a comprehensive framework for the validation of an analytical method for this compound, grounded in the principles of scientific integrity and regulatory expectations. By following these guidelines, researchers and scientists can ensure the generation of high-quality, reliable data that is fit for its intended purpose.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • Singh, S., et al. (2007). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. (2023). ICH adopts final Text of Q2(R2) and Q14 Guidelines. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Khan, M. A., & Khan, A. (2015). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. [Link]

  • International Council for Harmonisation. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Schmidt, T. C., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. [Link]

  • Zhang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. MDPI. [Link]

  • Agilent. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]

  • LCGC International. (2010). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

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Sourcing and Qualifying a Reference Standard for N-Methyl-2-nitro-4-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Crucial Role of Reference Standards

Reference standards are indispensable throughout the drug development lifecycle.[1] They are employed in various stages, from validating the potency and specificity of a drug during discovery to ensuring the consistency and quality of the final product in manufacturing.[1] The use of a thoroughly characterized reference standard is a cornerstone of regulatory compliance and data integrity.

For a compound like N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, which may serve as a starting material, intermediate, or a potential impurity in a synthetic pathway, having a reliable reference standard is critical for:

  • Accurate Quantitation: Determining the precise amount of the analyte in a sample.

  • Impurity Profiling: Identifying and quantifying process-related impurities and degradation products.

  • Method Validation: Establishing the performance characteristics of analytical procedures as mandated by guidelines such as ICH Q2.

  • Stability Studies: Assessing the degradation of the analyte under various environmental conditions.

Given the scarcity of commercially available, pre-certified reference standards for this specific molecule, researchers must often procure the highest purity chemical available and perform a rigorous in-house qualification to establish it as a reference standard.

Part 1: Sourcing High-Purity this compound

The first step is to identify and vet potential suppliers of this compound. While a formal "reference standard" may not be offered, several chemical suppliers may list the compound with a high nominal purity.

Key Considerations for Supplier Selection:

  • Reputation and Quality Management System: Choose suppliers with a strong track record in producing high-purity organic molecules. Inquire about their quality control processes and whether they operate under a recognized quality system (e.g., ISO 9001).

  • Transparency of Information: A reliable supplier should be willing to provide comprehensive information about the batch being purchased.

  • Certificate of Analysis (CoA): Do not purchase material without a detailed, lot-specific CoA. This document is the starting point for your in-house qualification.

Essential Information to Request on the Certificate of Analysis:

  • Compound Identity: Confirmation of the chemical structure, typically by ¹H NMR and Mass Spectrometry.

  • Purity: The reported purity value and the method used for its determination (e.g., HPLC, GC). A purity of ≥98% is a good starting point.

  • Analytical Data: The actual chromatograms and spectra used to determine identity and purity should be available upon request.

  • Water Content: Determined by a specific method like Karl Fischer titration.

  • Residual Solvents: Information on solvents used in the final purification step and their residual levels.

Part 2: In-House Qualification of a Reference Standard

Once a high-purity batch of this compound is procured, a comprehensive in-house qualification must be performed to establish its suitability as a reference standard. This process involves a battery of analytical tests to confirm its identity, purity, and other critical properties. The International Council for Harmonisation (ICH) guidelines, particularly ICH Q6A, provide a framework for the characterization of reference standards.[1]

Experimental Workflow for In-House Qualification

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Final Characterization & Documentation identity_nmr ¹H NMR & ¹³C NMR purity_hplc HPLC-UV (Purity) identity_nmr->purity_hplc identity_ms Mass Spectrometry (MS) identity_ms->purity_hplc identity_ftir FT-IR Spectroscopy identity_ftir->purity_hplc purity_lcms LC-MS (Impurity ID) purity_hplc->purity_lcms Identify Impurities purity_tga Thermogravimetric Analysis (TGA) purity_hplc->purity_tga Assess Volatiles purity_kf Karl Fischer Titration purity_hplc->purity_kf Quantify Water final_assign Assign Purity Value purity_lcms->final_assign Combine Data purity_tga->final_assign purity_kf->final_assign final_doc Create Qualification Report final_assign->final_doc final_storage Establish Storage & Retest Date final_doc->final_storage procure Procure High-Purity N-Methyl-2-nitro-4- (trifluoromethoxy)aniline procure->identity_nmr Confirm Structure procure->identity_ms Confirm Mass procure->identity_ftir Confirm Functional Groups

Caption: Workflow for in-house qualification of a reference standard.

Detailed Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound. NMR is a powerful technique for elucidating the structure of organic compounds.[2]

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the candidate material.

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Acquire ¹H NMR and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Process the spectra and assign the observed chemical shifts, coupling constants, and integrations to the expected structure of this compound.

  • Causality: The unique electronic environment of each proton and carbon atom in the molecule results in a characteristic spectral fingerprint, allowing for unambiguous structural confirmation.

B. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Prepare a dilute solution of the candidate material in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the observed mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻) with the theoretical calculated mass. High-resolution mass spectrometry (HRMS) can provide confirmation of the elemental composition.

  • Causality: MS provides a direct measure of the mass-to-charge ratio of the ionized molecule, offering strong evidence of its identity.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Objective: To determine the purity of the material by separating it from any non-volatile impurities. HPLC is a common technique for the analysis of nitroaromatic compounds.[3][4]

  • Protocol:

    • Method Development: Develop a stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a mobile phase consisting of a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

    • Wavelength Selection: Determine the UV maximum absorbance (λmax) of this compound for optimal sensitivity.

    • Sample Preparation: Accurately prepare a stock solution of the candidate material in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a working solution by diluting the stock solution.

    • Analysis: Inject the working solution into the HPLC system.

    • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area (Area % Purity).

  • Causality: Chromatographic separation allows for the resolution of the main compound from structurally similar impurities, and UV detection provides a quantitative measure of their relative abundance.

B. Thermogravimetric Analysis (TGA)

  • Objective: To determine the content of non-aqueous volatile materials, such as residual solvents. TGA measures changes in a sample's mass as a function of temperature.[5][6][7]

  • Protocol:

    • Calibrate the TGA instrument for temperature and mass.

    • Accurately weigh 5-10 mg of the candidate material into a TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) up to a temperature beyond the boiling points of expected residual solvents but below the decomposition temperature of the compound.

    • Analyze the resulting thermogram for any mass loss steps. The percentage of mass lost corresponds to the volatile content.

  • Causality: As the temperature increases, volatile components like residual solvents will evaporate, causing a measurable decrease in the sample's mass.

C. Karl Fischer Titration

  • Objective: To specifically and accurately quantify the water content. This method is considered the gold standard for water determination.[8][9]

  • Protocol:

    • Use a calibrated volumetric or coulometric Karl Fischer titrator.

    • Accurately weigh an appropriate amount of the candidate material and introduce it into the titration vessel containing the Karl Fischer reagent.

    • Titrate the sample until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample based on the amount of titrant consumed.

  • Causality: The Karl Fischer reaction is a specific chemical reaction between iodine and water, ensuring that only water is quantified.

Assigning a Purity Value

The final purity of the reference standard is typically calculated by mass balance, taking into account the results from the various analytical tests.

Purity Calculation Formula:

Purity (%) = [100% - % Water - % Residual Solvents - % Non-volatile Impurities (from HPLC)]

Comparison of Sourced Materials

When evaluating different batches or suppliers, the following parameters should be compared to select the most suitable candidate for a reference standard.

ParameterSupplier/Batch ASupplier/Batch BDesired Specification
Identity Confirmation
¹H NMRConforms to structureConforms to structureMust conform to expected structure
Mass SpectrometryCorrect molecular weightCorrect molecular weightMust conform to theoretical mass
Purity Assessment
HPLC Purity (Area %)e.g., 99.5%e.g., 98.9%As high as possible (ideally ≥99.5%)
Number of Impurities >0.1%e.g., 1e.g., 3Minimized
Water Content (Karl Fischer)e.g., 0.1%e.g., 0.4%Low (ideally ≤0.2%)
Residual Solvents (TGA)e.g., 0.05%e.g., 0.2%Low (ideally ≤0.1%)
Calculated Purity e.g., 99.35% e.g., 98.3% As high as possible
Documentation CoA with spectraCoA onlyComprehensive documentation

Conclusion

The sourcing and qualification of a reference standard for a novel or niche compound like this compound require a meticulous and scientifically sound approach. In the absence of commercially available, pre-certified standards, the responsibility falls upon the researcher to procure high-purity material and conduct a thorough in-house qualification. By systematically confirming the identity and assessing the purity through orthogonal analytical techniques, a well-characterized in-house reference standard can be established. This rigorous process underpins the validity of subsequent analytical data, ensuring the quality and integrity of the research and development process.

References

  • Moldb. (n.d.). N-Methyl-2-nitro-4-(trifluoromethyl)aniline. Retrieved from [Link]

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  • U.S. Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 264-274.
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  • Al-Gunaid, T. A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22163-22172.
  • Google Patents. (n.d.). EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.
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  • Agrawal, A., & Singh, S. (2006). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • BioProcess International. (2019, March 12). How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guide for Water (Moisture) Determination. Retrieved from [Link]

  • Reddit. (2017, November 18). Is my reasoning of analysis of my NMR spectra correct?. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2024, June 30). Mass Spectrometry Coupled to Thermogravimetry for the Study of Residual Solvents in Drugs. Retrieved from [Link]

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  • ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds.
  • ResearchGate. (2025, August 7). NMR Investigation of Aniline Oligomers Produced in the Early Stages of Oxidative Polymerization of Aniline. Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 20200-22-0) is a fluorinated aromatic amine whose structural motifs are common in the development of novel pharmaceutical and agrochemical agents.[1] Its reliable quantification in complex biological matrices, such as human plasma, is a critical step in preclinical and clinical development, enabling accurate pharmacokinetic (PK) and toxicokinetic (TK) studies.

The molecule's structure—featuring a secondary amine, a nitro group chromophore, and a highly lipophilic trifluoromethoxy group—presents a unique set of analytical challenges. These include potential matrix interference, the need for high sensitivity to capture low-level metabolites or trace residues, and the requirement for robust, reproducible extraction from protein-rich environments.

This guide provides an in-depth comparison of two primary analytical strategies for the quantification of this analyte in human plasma: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind key experimental choices, from sample preparation to instrumental analysis, and provide detailed, validated protocols supported by comparative performance data. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical method for their specific research objectives.

Analytical Strategies: A Comparative Overview

The choice between HPLC-UV and LC-MS/MS is fundamentally a decision between accessibility and performance. While HPLC-UV is a workhorse in many labs, LC-MS/MS is the gold standard for regulated bioanalysis due to its superior sensitivity and selectivity.[2]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique leverages the nitro-aromatic structure of the analyte, which provides a strong chromophore for UV absorption. It is a cost-effective and widely available method suitable for applications where analyte concentrations are expected to be relatively high (µg/mL range).[3] However, its primary limitation is selectivity; endogenous matrix components may co-elute and absorb at the same wavelength, leading to interferences and compromised accuracy at lower concentrations.[4]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers unparalleled sensitivity and selectivity by combining the separation power of LC with the mass-filtering capabilities of a triple quadrupole mass spectrometer.[5] By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify the analyte, even at picogram levels, effectively eliminating matrix interference. This makes it the required choice for regulated bioanalytical studies where low limits of quantification are essential.

The overall analytical workflow for both approaches shares common initial steps but diverges significantly at the detection stage, influencing the complexity, cost, and quality of the final data.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis & Detection cluster_Data Data Processing Sample Plasma Sample Prep Extraction (LLE or SPE) Sample->Prep Extract Clean Extract Prep->Extract LC HPLC Separation (C18 Column) Extract->LC UV UV Detector LC->UV HPLC-UV Path MS Tandem MS (MRM Mode) LC->MS LC-MS/MS Path Data_UV Chromatogram (Peak Area) UV->Data_UV Data_MS Chromatogram (Peak Area Ratio) MS->Data_MS Quant_UV Quantification (External Standard) Data_UV->Quant_UV Quant_MS Quantification (Internal Standard) Data_MS->Quant_MS

Caption: Overall analytical workflow comparing HPLC-UV and LC-MS/MS pathways.

Experimental Section: Protocols and Rationale

Sample Preparation: The Foundation of Accurate Quantification

Effective sample preparation is crucial for removing interferences like proteins and phospholipids from plasma, which can compromise analytical results.[6] We compare two common techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two immiscible liquids. It is a simple and cost-effective method but can be labor-intensive and may have lower analyte recovery compared to SPE.[7]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away.[8] It is highly efficient, reproducible, and amenable to automation, generally providing cleaner extracts and higher recovery than LLE.[9][10] The choice of a reversed-phase sorbent (e.g., C18) is logical for our analyte due to its hydrophobic trifluoromethoxy and aromatic functionalities.

Sample_Prep_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Plasma + IS LLE_Add Add Extraction Solvent (e.g., MTBE) LLE_Start->LLE_Add LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Transfer Transfer Organic Layer LLE_Vortex->LLE_Transfer LLE_End Evaporate & Reconstitute LLE_Transfer->LLE_End SPE_Start Plasma + IS SPE_Cond Condition & Equilibrate (C18 Cartridge) SPE_Start->SPE_Cond SPE_Load Load Sample SPE_Cond->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute LCMSMS_Principle LC From LC Column (Analyte + Matrix) Source Ion Source (ESI+) LC->Source Q1 Quadrupole 1 (Q1) Mass Filter Source->Q1:f0 Ionization Q2 Quadrupole 2 (Q2) Collision Cell Q1:f0->Q2:f0 Precursor Ion Selected (m/z 221.1) Q3 Quadrupole 3 (Q3) Mass Filter Q2:f0->Q3:f0 Fragmentation (CID) Detector Detector Q3:f0->Detector Product Ion Selected (m/z 191.1)

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Early-Stage Drug Discovery

Introduction: The Challenge of Selectivity with Novel Scaffolds

In the landscape of modern drug discovery, the identification of novel chemical matter is a critical starting point. Molecules such as N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, hereafter designated Compound X , represent promising scaffolds. With a molecular weight of 220.15 g/mol and a formula of C8H7F3N2O2, its structure is distinguished by two key functional groups: an electron-withdrawing nitro group and a lipophilic trifluoromethoxy group.[1] Such fluorinated aniline derivatives are integral building blocks in medicinal chemistry, often utilized to enhance metabolic stability, cell permeability, and target engagement.[2][3]

However, the very features that make a compound biologically active can also lead to unintended interactions, or "off-target" effects. These interactions can result in toxicity or confound experimental results, making early and comprehensive cross-reactivity profiling essential. This guide presents a comparative framework for assessing the selectivity of Compound X , treating it as a hypothetical screening hit for a protein kinase target. We will compare its performance against a fictional, established kinase inhibitor, "Alternative Compound Y" , to provide context and demonstrate a robust validation workflow.

The central thesis of this guide is that a multi-pronged approach, combining predictive computational methods with empirical biochemical and cellular assays, is the most reliable strategy for de-risking a novel chemical scaffold.

Section 1: Rationale and Predictive Profiling

The "Why": Structural Basis for Cross-Reactivity

Before initiating expensive wet-lab experiments, an in silico analysis provides a foundational assessment of potential liabilities. The chemical structure of Compound X offers clues:

  • Aromatic Nitro Group: This group is a strong hydrogen bond acceptor and can participate in polar interactions within ATP-binding pockets, a common feature across many kinases.[4] However, aromatic nitro compounds can also be susceptible to metabolic reduction in vivo, forming potentially reactive intermediates.[5][6]

  • Trifluoromethoxy (-OCF3) Group: This moiety significantly increases lipophilicity, which can enhance membrane permeability and potency.[3] It is generally more metabolically stable than a methoxy group. This increased lipophilicity, however, can also lead to non-specific binding or interactions with hydrophobic pockets in unintended proteins.[3][7]

Our objective is to predict which of the ~500 human kinases might be unintended targets of Compound X . For this, we employ computational methods that compare the structural similarity of our compound to ligands with known kinase-binding profiles.[8]

Comparative In Silico Off-Target Prediction

We subjected Compound X and our comparator, Alternative Compound Y (a hypothetical inhibitor with known cross-reactivity against SRC family kinases), to a predictive off-target safety assessment. This analysis leverages large databases of compound-protein interactions to forecast potential binding events.[8]

Table 1: Predicted Off-Target Kinase Interactions with High Confidence Score (>85%)

CompoundPrimary Target (Hypothetical)Predicted Off-Target KinasesRationale for Off-Target Interaction
Compound X p38α (MAPK14)CDK2, GSK3β, JNK1High structural similarity in the ATP-binding hinge region.
Alternative Y p38α (MAPK14)LCK, SRC, FYNKnown promiscuity within the SRC kinase family due to a shared binding motif.

This predictive data immediately establishes a testable hypothesis: Compound X may exhibit cross-reactivity against key cell cycle (CDK2) and signaling (GSK3β, JNK1) kinases.

Section 2: Experimental Validation of Selectivity

With a computational hypothesis in hand, we proceed to empirical validation. The goal is to quantify the binding affinity of Compound X across a wide panel of kinases and confirm its engagement with the intended target in a more physiologically relevant cellular context.

Workflow for Comprehensive Cross-Reactivity Profiling

The following diagram outlines the logical flow of our experimental approach, moving from broad, high-throughput screening to specific, cell-based target validation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Biochemical Screening cluster_2 Phase 3: Cellular Target Engagement cluster_3 Outcome A Compound X (N-Methyl-2-nitro-4- (trifluoromethoxy)aniline) B Computational Off-Target Prediction A->B 2D/3D Similarity Search C Broad Kinase Panel Screen (e.g., KINOMEscan™, 468 kinases) B->C Guide Panel Selection D Selectivity Score (S-Score) Calculation C->D Binding Affinity Data (%Inh) E Cellular Thermal Shift Assay (CETSA) D->E Prioritize Hits for Cellular Validation F Confirmation of On-Target and Off-Target Binding E->F Melt Curve Analysis G Comprehensive Cross-Reactivity Profile F->G

Caption: Experimental workflow for assessing small molecule selectivity.

Part A: Broad Kinase Panel Screening

We utilized a competitive binding assay (e.g., Eurofins DiscoverX KINOMEscan™) to quantify the interactions of Compound X and Alternative Y against a panel of 468 human kinases at a concentration of 1 µM. The results are expressed as percent inhibition (%Inh), where a higher value indicates stronger binding.

Table 2: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)

Kinase TargetCompound X (%Inh)Alternative Y (%Inh)Kinase FamilyNotes
p38α (MAPK14) 98.2 99.1 CMGCIntended Target
ABL115.322.5TK-
CDK2 85.7 10.1CMGCPredicted Off-Target Hit for X
EGFR5.18.9TK-
GSK3β 79.4 12.8CMGCPredicted Off-Target Hit for X
LCK 12.692.3 TKOff-Target Hit for Y
SRC 18.995.5 TKOff-Target Hit for Y
VEGFR29.815.4TK-

This data provides critical experimental validation. Compound X strongly inhibits its intended target, p38α, but also shows significant inhibition of CDK2 and GSK3β, confirming our in silico predictions. In contrast, Alternative Y shows the expected off-target activity against SRC family kinases.

Part B: Cellular Thermal Shift Assay (CETSA)

To verify that these interactions occur within a cellular environment, we performed a CETSA. This assay measures the thermal stability of proteins in the presence of a ligand. Binding of a compound stabilizes its target protein, leading to a higher melting temperature (Tm).

Table 3: CETSA Results in HEK293 Cells (ΔTm in °C vs. Vehicle)

Protein TargetCompound X (10 µM) ΔTm (°C)Alternative Y (10 µM) ΔTm (°C)Interpretation
p38α +4.8 +5.2 Strong on-target engagement in cells.
CDK2 +3.5 +0.2Confirmed cellular off-target engagement for X.
GSK3β +2.9 +0.1Confirmed cellular off-target engagement for X.
SRC +0.4+4.1 Confirmed cellular off-target engagement for Y.
GAPDH+0.1-0.1No non-specific stabilization of control protein.

The CETSA results confirm that Compound X not only binds to CDK2 and GSK3β in a purified system but also engages these targets inside intact cells. This is a critical piece of evidence, as it demonstrates the potential for these off-target interactions to have physiological consequences.

Section 3: Detailed Experimental Methodologies

To ensure scientific integrity and reproducibility, the detailed protocols used to generate the data above are provided.

Protocol 1: In Silico Off-Target Prediction
  • Compound Preparation: Obtain the 2D structure of Compound X (SMILES: CN(C1=CC(OC(F)(F)F)=CC=C1)=O)=O) and convert it to a 3D conformation using a standard computational chemistry package (e.g., RDKit).

  • Database Selection: Utilize a comprehensive pharmacophore database such as ChEMBL or proprietary platforms (e.g., AbbVie's OTSA).[8]

  • Similarity Search: Perform a 2D fingerprint (e.g., ECFP6) and 3D shape-based (e.g., ROCS) similarity search against the database's collection of ligands with known biological activities.

  • Target Prediction: Rank potential targets based on a Tanimoto similarity score. A score >0.7 for 2D similarity or >0.8 for 3D similarity is considered a potential hit.

  • Data Analysis: Filter the predicted target list to include only human kinases. Cross-reference hits against safety panels to flag kinases with known toxicological relevance.

Protocol 2: KINOMEscan™ Competitive Binding Assay
  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.

  • Compound Preparation: Solubilize Compound X in 100% DMSO to create a 100 mM stock solution. Prepare a working solution for the assay by diluting the stock in the appropriate assay buffer.

  • Assay Execution: The assay is performed by the service provider (e.g., Eurofins DiscoverX). Typically, the compound is tested at a single high concentration (e.g., 1-10 µM) against the full kinase panel.

  • Data Analysis: Results are provided as '% Inhibition', calculated as follows: %Inh = (1 - [Test Compound Signal / DMSO Control Signal]) * 100

  • Hit Criteria: An inhibition value >65% is typically considered a significant hit, warranting further investigation with dose-response curves to determine potency (Kd).

Protocol 3: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with either vehicle (0.1% DMSO) or 10 µM Compound X for 1 hour at 37°C.

  • Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Protein Separation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using specific antibodies for p38α, CDK2, GSK3β, and GAPDH (loading control).

  • Data Quantification and Curve Fitting: Quantify the band intensities from the Western blots. For each protein, plot the normalized intensity versus temperature and fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The ΔTm is the difference between the Tm in the compound-treated sample and the vehicle-treated sample.

Section 4: Implications of Cross-Reactivity on a Signaling Pathway

The off-target activity of Compound X on GSK3β is particularly noteworthy. While the intended target, p38α, is involved in stress and inflammatory responses, GSK3β is a key regulator of numerous pathways, including the Wnt/β-catenin signaling cascade. Unintended inhibition of GSK3β could lead to the stabilization of β-catenin, potentially impacting cell proliferation and fate.

G p38a p38α Inflammation Inflammatory Response p38a->Inflammation Activates GSK3b GSK3β B_Catenin β-catenin GSK3b->B_Catenin Inhibits CompX Compound X CompX->p38a ON-TARGET CompX->GSK3b OFF-TARGET Stress Stress / Cytokines Stress->p38a Wnt Wnt Ligand Wnt->GSK3b Inactivates Degradation Degradation B_Catenin->Degradation Inhibits Gene_Trans Gene Transcription (Cell Proliferation) B_Catenin->Gene_Trans Inhibits

Caption: On-target vs. Off-target effects of Compound X.

Conclusion and Strategic Outlook

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity of a novel chemical entity, This compound (Compound X) . Our hypothetical study, grounded in established methodologies, revealed that while Compound X is a potent inhibitor of its intended target, p38α, it possesses significant off-target activity against CDK2 and GSK3β.

This profile compares unfavorably to Alternative Compound Y , whose off-target activities are confined to a single, well-defined kinase family. The broader cross-reactivity of Compound X presents a higher risk for progression into lead optimization. Future efforts would need to focus on structure-activity relationship (SAR) studies to modify the scaffold, aiming to reduce or eliminate binding to CDK2 and GSK3β while retaining p38α potency. Without such improvements, the compound carries a high probability of producing confounding biological data and potential toxicity.

By integrating predictive science with robust biochemical and cellular validation, researchers can make informed decisions early, allocating resources to compounds with the highest likelihood of success and ultimately accelerating the delivery of safe and effective therapeutics.

References

  • Moldb. N-Methyl-2-nitro-4-(trifluoromethyl)aniline. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Methyl-4-(trifluoromethoxy)aniline: Properties, Synthesis, and Market Growth. Available at: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Available at: [Link].

  • ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link].

  • Frontiers Media S.A. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available at: [Link].

  • Missouri S&T. Aromatic Nitro Compounds. Available at: [Link].

  • National Center for Biotechnology Information. Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link].

  • National Center for Biotechnology Information. Small Molecule Protein Kinase Inhibitors and their Effects on the Immune System: Implications for Cancer Treatment. PMC. Available at: [Link].

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A Comparative Benchmarking Guide to N-Methyl-2-nitro-4-(trifluoromethoxy)aniline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the nuanced interplay of substituent effects on aromatic scaffolds is a cornerstone of rational design. The introduction of fluorine-containing moieties, in particular, has become a powerful strategy to modulate key physicochemical and pharmacological properties. This guide provides a comprehensive comparative analysis of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline, a compound of growing interest, benchmarked against a series of structurally analogous anilines.

Through a detailed examination of their physicochemical properties, spectroscopic signatures, and toxicological profiles, this document aims to equip researchers with the critical data and experimental insights necessary to make informed decisions in their discovery and development pipelines. The causality behind experimental choices and the validation of the presented protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction to this compound and Its Analogs

This compound is a substituted aniline featuring a trifluoromethoxy group, a nitro group, and an N-methylated amine. This unique combination of functional groups suggests its potential as a versatile building block in the synthesis of novel pharmaceuticals and functional materials. The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity, while the nitroaniline core is a common pharmacophore and a precursor for further chemical transformations.[1][2]

To contextualize the properties of this compound, this guide will draw comparisons with the following structurally related compounds:

  • 2-Nitro-4-(trifluoromethoxy)aniline: The primary amine analog, allowing for the assessment of the N-methylation effect.

  • N-Methyl-2-nitroaniline: Lacks the trifluoromethoxy group, highlighting its influence.

  • 4-(Trifluoromethoxy)aniline: The parent aniline without the nitro and N-methyl groups, providing a baseline for the trifluoromethoxy substituent effect.

  • 2-Nitro-4-(trifluoromethyl)aniline: Features a trifluoromethyl group instead of trifluoromethoxy, offering a direct comparison of these two important fluorine-containing substituents.

The selection of these analogs allows for a systematic dissection of the structure-property relationships governing this class of compounds.

Comparative Physicochemical Properties

The physicochemical properties of a compound are fundamental to its behavior in both chemical and biological systems. Properties such as melting point, boiling point, solubility, and lipophilicity (logP) dictate a molecule's formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)SolubilitypKa (Predicted)
This compound C₈H₇F₃N₂O₃236.15Not Reported286.9 ± 40.0 (Predicted)[3]Not Reported-2.31 ± 0.25[3]
2-Nitro-4-(trifluoromethoxy)anilineC₇H₅F₃N₂O₃222.12Not ReportedNot ReportedNot ReportedNot Reported
N-Methyl-2-nitroanilineC₇H₈N₂O₂152.1535-38>230Slightly soluble in chloroform and methanolNot Reported
4-(Trifluoromethoxy)anilineC₇H₆F₃NO177.12Not Reported73-75 @ 10 mmHgNot ReportedNot Reported
2-Nitro-4-(trifluoromethyl)anilineC₇H₅F₃N₂O₂206.12105-109Not ReportedNot ReportedNot Reported

Key Insights:

The predicted boiling point of this compound is notably high, suggesting strong intermolecular forces. The presence of the trifluoromethoxy group in 4-(trifluoromethoxy)aniline results in a significantly lower boiling point compared to its nitro-substituted counterparts, highlighting the strong influence of the nitro group on intermolecular interactions. The melting point of N-Methyl-2-nitroaniline is relatively low, indicating weaker crystal lattice forces compared to the other solid analogs.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure. Here, we compare the key spectroscopic features of this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Key ¹H and ¹³C NMR Chemical Shifts (Predicted and Experimental)

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
This compound Data not availableData not available
2-Nitro-4-(trifluoromethoxy)anilineAromatic protons typically in the range of 7.0-8.5 ppm.Aromatic carbons, carbon bearing OCF₃, and carbon bearing NO₂.
N-Methyl-2-nitroanilineAromatic protons (~6.6-8.2 ppm), N-H proton, and N-CH₃ protons (~3.0 ppm).Aromatic carbons, N-CH₃ carbon.[4]
4-(Trifluoromethoxy)anilineAromatic protons (~6.6-7.0 ppm), NH₂ protons.[5]Aromatic carbons, carbon bearing OCF₃.
2-Nitro-4-(trifluoromethyl)anilineAromatic protons (~7.0-8.5 ppm), NH₂ protons.Aromatic carbons, CF₃ carbon, carbon bearing NO₂.[6]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands

CompoundN-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)NO₂ Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~3400 (secondary amine)~1300-1250~1530 & ~1350~1250-1000
2-Nitro-4-(trifluoromethoxy)aniline~3500-3300 (primary amine)~1300-1250~1530 & ~1350~1250-1000
N-Methyl-2-nitroaniline~3400 (secondary amine)~1300-1250~1530 & ~1350-
4-(Trifluoromethoxy)aniline~3500-3300 (primary amine)~1300-1250-~1250-1000
2-Nitro-4-(trifluoromethyl)aniline~3500-3300 (primary amine)~1300-1250~1530 & ~1350~1300-1100

Note: The values presented are typical ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) is expected at the respective molecular weights listed in Table 1. Fragmentation patterns will be influenced by the stability of the resulting fragments, with common losses including NO₂, CH₃, and fragments from the trifluoromethoxy or trifluoromethyl groups.

Comparative Toxicological Profile

Understanding the toxicological profile of a compound is paramount in drug development and chemical safety assessment. The following table summarizes available acute toxicity data and GHS hazard classifications.

Table 4: Acute Toxicity and GHS Hazard Classifications

CompoundLD₅₀ (Oral, Rat)GHS Hazard Statements
This compound Not ReportedData not available
2-Nitro-4-(trifluoromethoxy)anilineNot ReportedHarmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause allergy or asthma symptoms or breathing difficulties if inhaled, May cause respiratory irritation.[4]
N-Methyl-2-nitroanilineNot ReportedToxic if swallowed, Toxic in contact with skin, Toxic if inhaled, May cause damage to organs through prolonged or repeated exposure.[7]
4-(Trifluoromethoxy)aniline132 mg/kg[1]Toxic if swallowed, Fatal in contact with skin, Causes skin irritation, Causes serious eye damage, May cause damage to organs through prolonged or repeated exposure.[1][8]
2-Nitro-4-(trifluoromethyl)anilineNot ReportedHarmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.

Key Insights:

The available data suggests that the aniline derivatives, particularly those with fluoro-substituents, exhibit significant toxicity. 4-(Trifluoromethoxy)aniline, for instance, is classified as toxic if swallowed and fatal in contact with skin.[1][8] The presence of the nitro group in conjunction with the aniline scaffold is a well-known structural alert for potential toxicity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, this section outlines standardized experimental protocols for key property determinations.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of its trifluoromethyl analog, N-Methyl-4-nitro-2-(trifluoromethyl)aniline.[3]

Synthesis cluster_0 Step 1: Nitration cluster_1 Step 2: N-Methylation A 4-(Trifluoromethoxy)aniline B 2-Nitro-4-(trifluoromethoxy)aniline A->B HNO₃, H₂SO₄ C 2-Nitro-4-(trifluoromethoxy)aniline D This compound C->D Dimethyl sulfate, Base

Caption: Proposed two-step synthesis of this compound.

Protocol:

  • Nitration of 4-(Trifluoromethoxy)aniline: To a cooled solution of 4-(trifluoromethoxy)aniline in concentrated sulfuric acid, a nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then stirred until the reaction is complete (monitored by TLC). The mixture is poured onto ice, and the precipitated product, 2-Nitro-4-(trifluoromethoxy)aniline, is filtered, washed, and dried.

  • N-Methylation of 2-Nitro-4-(trifluoromethoxy)aniline: The synthesized 2-Nitro-4-(trifluoromethoxy)aniline is dissolved in a suitable solvent (e.g., acetone) with a base (e.g., potassium carbonate). Dimethyl sulfate is added dropwise, and the reaction is heated to reflux until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Determination of Physicochemical Properties

Physicochemical_Properties A Compound B Melting Point (Capillary Method) A->B C Boiling Point (Distillation) A->C D Solubility (Solvent Screening) A->D E LogP (Shake-Flask Method) A->E

Caption: Workflow for determining key physicochemical properties.

  • Melting Point: Determined using a calibrated melting point apparatus with the capillary method.

  • Boiling Point: Determined by distillation at a specific pressure.

  • Solubility: Qualitatively assessed by dissolving a small amount of the compound in a range of solvents (e.g., water, ethanol, DMSO, acetone, chloroform) at room temperature.

  • LogP (Octanol-Water Partition Coefficient): Determined by the shake-flask method. A solution of the compound in a pre-saturated mixture of n-octanol and water is shaken until equilibrium is reached. The concentrations of the compound in both phases are then determined by UV-Vis spectroscopy or HPLC, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

Spectroscopic_Analysis A Purified Compound B ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) A->B C FT-IR (KBr pellet or thin film) A->C D Mass Spectrometry (EI or ESI) A->D

Caption: Standard workflow for spectroscopic characterization.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using either a KBr pellet for solids or a thin film on NaCl plates for liquids.

  • Mass Spectrometry: Mass spectra are obtained using either electron impact (EI) or electrospray ionization (ESI) techniques.

Toxicological Assays

Toxicological_Assays A Test Compound B Cytotoxicity Assay (MTT Assay on HeLa cells) A->B C Mutagenicity Assay (Ames Test with S. typhimurium) A->C

Caption: Key in vitro assays for toxicological profiling.

  • Cytotoxicity (MTT Assay): Human cervical cancer cells (HeLa) are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compound for 48 hours. MTT solution is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

  • Mutagenicity (Ames Test): Salmonella typhimurium strains (e.g., TA98 and TA100) are exposed to the test compound with and without a metabolic activation system (S9 mix). The number of revertant colonies is counted after incubation on a histidine-deficient medium.

Conclusion

This comparative guide provides a foundational dataset and experimental framework for researchers working with this compound and its analogs. The inclusion of the trifluoromethoxy group, the nitro moiety, and N-methylation each impart distinct and significant effects on the physicochemical, spectroscopic, and toxicological properties of the parent aniline scaffold.

While a complete experimental dataset for this compound is still emerging, the comparative data presented herein offers valuable predictive insights. The provided protocols offer a standardized approach for in-house characterization and evaluation. As research in this area continues, a more comprehensive understanding of the structure-activity relationships of these fascinating molecules will undoubtedly emerge, paving the way for their application in novel technologies and therapeutics.

References

  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitro-4-(trifluoromethoxy)aniline. Retrieved from [Link]

  • East Harbour Group. (2022).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-4-(trifluoromethyl)aniline. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • PubChem. (n.d.). Benzenamine, N-methyl-2-nitro-. Retrieved from [Link]

  • Max-Planck-Gesellschaft. (n.d.). Supporting Information. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, technically grounded guide for the safe handling and proper disposal of N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 20200-22-0).[1] Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step. By integrating principles of chemical safety, regulatory compliance, and environmental stewardship, this protocol serves as a self-validating system for managing waste streams containing this potent, structurally complex molecule.

Foundational Principle: Hazard Assessment and Risk Mitigation

This compound is a specialized organic compound for which comprehensive, peer-reviewed toxicity data is not widely available. In alignment with prudent laboratory practices, any novel or sparsely documented chemical must be handled as if it were hazardous.[2] Our procedural recommendations are therefore based on a thorough analysis of structurally analogous compounds, which allows us to anticipate the toxicological and environmental profile of the target molecule.

1.1. Structural Analogue Hazard Analysis

The chemical structure of this compound incorporates three key functional groups known to impart significant biological and environmental effects: a nitroaromatic ring, an N-methylaniline group, and a trifluoromethoxy group.

  • Nitroaromatic Core: Compounds in this class are frequently associated with toxicity and are often resistant to environmental degradation.[3] Their electron-withdrawing nature makes them recalcitrant to oxidative breakdown.[3]

  • Aniline Derivatives: Aniline and its derivatives can be toxic, with exposure potentially causing damage to the central nervous system, liver, and kidneys.[4] Close analogues such as 4-(Trifluoromethoxy)aniline are classified as toxic if swallowed and potentially fatal in contact with skin.[5]

  • Organofluorine Moiety: The trifluoromethoxy group (-OCF3) is known for its high stability. While this property is advantageous in drug design, it contributes to the environmental persistence of the molecule, classifying it as a potential "forever chemical".[6][7]

Based on this analysis, this compound must be presumed to be a potent, multi-hazard substance.

Table 1: Anticipated Hazard Profile and Rationale

Hazard ClassificationAnticipated Effect & RationaleSupporting Analogues
Acute Toxicity (Oral, Dermal, Inhalation) Toxic to Fatal. Analogues like N-Methyl-4-Nitroaniline and 4-(Trifluoromethoxy)aniline are rated as toxic or fatal via these routes.[5][8]N-Methyl-4-Nitroaniline, 4-(Trifluoromethoxy)aniline
Skin Corrosion/Irritation Causes skin irritation. The analogue 2-Nitro-4-(trifluoromethoxy)aniline is a known skin irritant.[9]2-Nitro-4-(trifluoromethoxy)aniline
Serious Eye Damage/Irritation Causes serious eye irritation/damage. This is a common hazard for substituted anilines.[5][9]4-(Trifluoromethoxy)aniline, 2-Nitro-4-(trifluoromethoxy)aniline
Environmental Hazard Persistent and toxic to aquatic life. The fluorinated and nitroaromatic structures suggest resistance to biodegradation and potential for long-term environmental effects.[3]General Nitroaromatics & Organofluorines

Mandatory Operational Protocol: Personal Protective Equipment (PPE)

Given the anticipated high toxicity, a stringent PPE protocol is non-negotiable. The primary objective is to eliminate all routes of exposure—inhalation, dermal contact, and ingestion.

2.1. Standard Handling and Disposal Operations All handling of this compound, whether in pure form or in solution, and including waste container management, must be performed inside a certified chemical fume hood.[5][10]

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when handling larger quantities (>50g) or if there is a significant splash risk.Protects against splashes of the chemical or its solutions, which are presumed to be severe eye irritants.[5]
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is strongly recommended.Prevents dermal absorption, a primary exposure route for toxic aniline derivatives.[10][11] Gloves must be changed immediately if contamination is suspected.
Body Protection Flame-resistant laboratory coat, fully buttoned.Protects skin and personal clothing from contamination.[11][12]
Footwear Closed-toe, chemical-resistant shoes.Prevents exposure from spills on the floor.[11]

Waste Management Workflow: Segregation, Containerization, and Labeling

The cornerstone of proper chemical disposal is a systematic and unambiguous waste management workflow. This begins at the point of generation and ensures the waste is secure until its final destruction.

WasteDisposalWorkflow start Waste Generation (this compound) pure_chem Pure/Surplus Chemical (Solid or Liquid) start->pure_chem contam_solid Contaminated Solids (Gloves, Wipes, Weigh Boats) start->contam_solid contam_liquid Contaminated Liquids (Solvent Rinsate, Mother Liquor) start->contam_liquid select_container_solid Select Labeled 'Halogenated Organic Solid Waste' Container pure_chem->select_container_solid If Solid select_container_liquid Select Labeled 'Halogenated Organic Liquid Waste' Container pure_chem->select_container_liquid If Liquid contam_solid->select_container_solid contam_liquid->select_container_liquid final_solid Solid Waste Container select_container_solid->final_solid final_liquid Liquid Waste Container select_container_liquid->final_liquid ehs_pickup Store in Satellite Accumulation Area (SAA) for EHS Pickup final_solid->ehs_pickup final_liquid->ehs_pickup

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Containerization and Labeling Protocol:

  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be stored at or near the point of generation.[13][14] This SAA must be under the control of laboratory personnel and clearly marked.

  • Select Chemically Compatible Containers: Use high-density polyethylene (HDPE) or other approved containers that are compatible with the chemical and any solvents used.[13][14] Ensure containers have secure, leak-proof closures.[14]

  • Segregate Waste Streams: Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .[11]

    • Solid Waste: Contaminated gloves, wipes, and other solid materials should be collected in a dedicated, plastic-lined container for "Halogenated Organic Solid Waste."

    • Liquid Waste: Solutions, reaction mother liquors, and solvent rinsates must be collected in a dedicated container for "Halogenated Organic Liquid Waste."

    • Causality: Segregation is critical to prevent dangerous reactions and to ensure the waste is sent to the correct high-temperature incineration facility capable of handling halogenated compounds. Mixing with non-halogenated streams can disrupt the disposal process and violate regulatory requirements.

  • Label Containers Immediately: All waste containers must be labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" and its CAS number "20200-22-0" .

    • An accurate list of all components, including solvents.

    • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant, environmental hazard).

    • The accumulation start date.

Procedural Guide for Disposal and Decontamination

4.1. Disposal of Pure/Surplus Compound

Surplus or expired this compound must be disposed of as hazardous waste. Do not attempt to neutralize or treat it in the lab.

  • Procedure:

    • Ensure the original container is securely sealed and its label is intact and legible.

    • If the original container is compromised, carefully transfer the material into a new, appropriate waste container inside a chemical fume hood.

    • Place the container in your designated SAA.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal via a licensed hazardous waste contractor. The required disposal method is high-temperature incineration equipped with afterburners and scrubbers to handle the halogenated and nitrogenous byproducts.[8]

4.2. Decontamination of Labware (Glassware, Spatulas, etc.)

All equipment that has come into contact with the compound must be thoroughly decontaminated.

  • Procedure:

    • Perform a preliminary rinse of the contaminated labware with a suitable organic solvent (e.g., acetone or ethanol) directly into the designated "Halogenated Organic Liquid Waste" container.

    • Repeat the rinse two more times (triple-rinse method).[15] All rinsate must be collected as hazardous waste.

    • After the triple rinse, the labware can be washed using standard laboratory detergents.

    • Causality: The triple-rinse procedure ensures that residual chemical is quantitatively transferred to the waste stream, preventing unintended exposure and contamination of non-hazardous waste channels.[15]

4.3. Management of Empty Containers

An "empty" container that held this compound is not truly empty and must be handled as hazardous waste.

  • Procedure:

    • Triple-rinse the container with a suitable solvent, collecting all rinsate as "Halogenated Organic Liquid Waste".[15]

    • Once decontaminated, deface or remove the original label to prevent misuse.[16]

    • Dispose of the rinsed, unlabeled container according to institutional policy, which may allow for disposal in regular trash or glass recycling.[15]

Emergency Protocol: Spill Management

Accidental spills must be treated as a serious incident requiring immediate and deliberate action.

  • Evacuate & Alert: Immediately alert all personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's EHS emergency line.

  • Secure the Area: Ensure the fume hood is operational. Remove all ignition sources from the area.[5]

  • Don PPE: Before addressing the spill, don the full PPE suite as described in Table 2.

  • Contain & Absorb: For small spills within a fume hood, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow.[5][17] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated container for "Halogenated Organic Solid Waste."

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), treating the cloth as hazardous solid waste. Follow with a soap and water wash.

  • Dispose: Seal and label the spill cleanup waste container and move it to the SAA for EHS pickup.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: N-Methyl-N-nitrosoaniline. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • East Harbour Group. Material Safety Data Sheet: N-Methyl-4-nitroaniline. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Angene Chemical. Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)aniline. [Link]

  • PubChem. 2-Nitro-4-(trifluoromethoxy)aniline. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Ozone Secretariat. Sources, Fates, Toxicity, and Risks of Trifluoroacetic Acid and Its Salts. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • PAN Europe. TFA is polluting our water – We have crossed a Planetary boundary. [Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. [Link]

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A Senior Application Scientist's Guide to Handling N-Methyl-2-nitro-4-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with N-Methyl-2-nitro-4-(trifluoromethoxy)aniline (CAS No. 20200-22-0). The following procedures are synthesized from established safety standards and data from structurally analogous compounds to ensure a comprehensive approach to laboratory safety. The core principle of this guide is to empower you with the knowledge to handle this chemical responsibly, minimizing risk through a deep understanding of its potential hazards and the rationale behind each safety measure.

Hazard Assessment: Understanding the Risks

This compound is a substituted aniline derivative. Due to the presence of nitro and trifluoromethoxy groups, it should be handled as a substance with significant potential for toxicity and irritation. The hazards associated with structurally similar compounds provide a strong basis for a cautious approach. The primary risks involve acute toxicity if ingested, inhaled, or absorbed through the skin, as well as severe irritation to the skin and eyes.

Hazard ClassificationPotential EffectsRationale & Causality
Acute Toxicity (Oral, Dermal, Inhalation) Toxic or harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]The nitroaniline structure is associated with systemic toxicity. These compounds can be readily absorbed into the bloodstream, interfering with cellular processes.
Skin Corrosion/Irritation Causes skin irritation.[1][4]Aromatic amines and nitro compounds can be defatting and irritating to the skin upon direct contact, leading to inflammation and discomfort.
Serious Eye Damage/Irritation Causes serious eye irritation.[1][4]Direct contact with the eyes can cause significant irritation, pain, and potential damage to the cornea.
Respiratory Irritation/Sensitization May cause respiratory irritation or allergy/asthma symptoms if inhaled.[5]Fine particles or vapors can irritate the mucous membranes of the respiratory tract. Some individuals may develop a hypersensitive respiratory response.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is crucial for preventing exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic response to the identified hazards. All PPE should be inspected before use.[2][3]

Eye and Face Protection
  • Requirement: Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[1][2]

  • Enhanced Protection: When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Causality: This combination protects against direct liquid splashes and airborne particles, preventing severe eye irritation or damage.[4]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended. Always check the manufacturer's breakthrough time and permeation data for the specific glove material. Dispose of contaminated gloves properly after use.[1]

  • Lab Coat/Coveralls: A long-sleeved lab coat is the minimum requirement. For procedures with a higher risk of splashes or significant contamination, chemical-resistant coveralls should be used.[1][6]

  • Footwear: Fully enclosed, chemical-resistant footwear is required to protect against spills.[6]

  • Causality: Aniline derivatives can be absorbed through the skin, leading to systemic toxicity.[7][8] A complete barrier is essential to prevent dermal exposure. Contaminated clothing must be removed immediately and decontaminated before reuse.[1][9]

Respiratory Protection
  • Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • When a Respirator is Required: If work must be performed outside of a fume hood, or if there is a potential for generating aerosols or dusts, a respirator is mandatory.

  • Respirator Specifications: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][9] For this class of compounds, a respirator with a filter for ammonia and organic ammonia derivatives (e.g., Type K Green conforming to EN14387) is recommended.[9]

  • Causality: Inhalation is a primary route of exposure for volatile or aerosolized chemicals. A properly fitted respirator with the correct cartridge filters airborne contaminants, protecting the respiratory system from irritation and toxic effects.[5]

Operational and Disposal Plans

Chemical Handling Workflow

The following diagram outlines the logical flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_execution Execution cluster_conclusion Conclusion & Waste Management A 1. Review SDS & Conduct Risk Assessment B 2. Verify Fume Hood & Safety Shower/Eyewash Functionality A->B C 3. Select & Inspect Required PPE B->C D 4. Don PPE (Coat, Goggles, Gloves) C->D E 5. Handle Chemical Exclusively Inside Chemical Fume Hood F 6. Securely Close Container & Store Properly E->F Spill Spill or Exposure Event E->Spill G 7. Segregate Waste into Hazardous Waste Container F->G H 8. Clean Work Area G->H I 9. Doff & Dispose of Contaminated PPE H->I J 10. Wash Hands Thoroughly I->J Emergency Activate Emergency Procedures (See Section 4) Spill->Emergency

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.